2,8-Dimethylnonane-4,6-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethylnonane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(2)5-10(12)7-11(13)6-9(3)4/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMUCDMIIVSROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342391 | |
| Record name | DIISOVALERYLMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7307-08-6 | |
| Record name | DIISOVALERYLMETHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2,8-Dimethylnonane-4,6-dione (CAS 7307-08-6)
[1][2][3][4][5]
Executive Summary
2,8-Dimethylnonane-4,6-dione , commonly known as Diisovalerylmethane (DIVM) , is a specialized
This guide provides a comprehensive technical analysis of DIVM, detailing its synthesis, physiochemical behavior, and critical applications in lanthanide extraction and phosphorescent material (OLED) development.
Chemical Identity & Physiochemical Core
DIVM functions as a bidentate monoanionic ligand. Its utility stems from the equilibrium between its diketo and enol forms, where the enol form acts as a proton donor to form stable, neutral chelate rings with metal cations.
Structural Specifications
| Property | Detail |
| CAS Number | 7307-08-6 |
| IUPAC Name | 2,8-Dimethylnonane-4,6-dione |
| Common Synonym | Diisovalerylmethane (DIVM) |
| Molecular Formula | |
| Molecular Weight | 184.28 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | High in non-polar solvents (Hexane, Toluene, |
| Acidity ( | ~9.5–10.5 (Estimated in aqueous dioxane) |
Tautomerism & Chelation Mechanism
The core reactivity of DIVM lies in its 1,3-dicarbonyl motif. In solution, it exists in equilibrium between the diketo form and the cis-enol form, stabilized by an intramolecular hydrogen bond. Upon deprotonation, it forms a resonance-stabilized anion that coordinates metals through both oxygen atoms.
Figure 1: The activation pathway of DIVM from tautomeric equilibrium to metal chelation.
Synthesis Protocol: Claisen Condensation
While classic routes utilize sodium amide (
Reaction Logic
The synthesis involves the Claisen condensation of Ethyl Isovalerate with Methyl Isobutyl Ketone (MIBK) .
-
Role of Base:
generates the enolate of MIBK. -
Role of Solvent: DMF or DMSO solvates the cation, increasing the basicity of the enolate.
-
Selectivity: The bulky isobutyl group of the ester directs the nucleophilic attack, minimizing self-condensation side products.
Step-by-Step Methodology
Reagents:
-
Methyl Isobutyl Ketone (MIBK): 1.0 eq
-
Ethyl Isovalerate: 1.2 eq
-
Potassium tert-butoxide (
): 1.5 eq -
Solvent: Anhydrous Dimethylformamide (DMF)
Workflow:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (
) atmosphere. -
Base Suspension: Charge flask with
and anhydrous DMF. Cool to 0°C. -
Ketone Addition: Add MIBK dropwise over 30 minutes. The solution will turn yellow, indicating enolate formation. Stir for 1 hour at 0°C.
-
Condensation: Add Ethyl Isovalerate dropwise.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.
-
Quench & Workup:
-
Pour reaction mixture into ice-cold dilute HCl (pH ~2).
-
Extract with Diethyl Ether (
) or Hexane (3x). -
Wash combined organics with brine, dry over
.[1]
-
-
Purification: Vacuum distillation is preferred due to the product's thermal stability, or silica gel chromatography (Hexane/EtOAc gradient) for smaller scales.
Figure 2: Synthetic workflow for 2,8-Dimethylnonane-4,6-dione via Claisen condensation.
Critical Applications
Hydrometallurgy: Lanthanide & Actinide Extraction
DIVM is a superior extractant compared to acetylacetone due to its high lipophilicity.
-
Mechanism: In solvent extraction systems, DIVM (dissolved in kerosene or toluene) extracts metal ions (
) from the aqueous phase by forming neutral lipophilic complexes: . -
Selectivity: The steric bulk of the isobutyl groups creates a crowded coordination sphere, which can enhance separation factors between adjacent lanthanides (e.g., Nd/Pr separation) based on ionic radius contraction.
-
Synergism: Often used in combination with neutral donors like TOPO (Trioctylphosphine oxide) to displace water molecules and increase extraction efficiency.
Advanced Materials: OLED Emitters
In the development of phosphorescent organic light-emitting diodes (PhOLEDs), DIVM serves as an ancillary ligand for Iridium(III) complexes.
-
Function: It replaces the standard acetylacetonate (acac) ligand.
-
Impact: The aliphatic "wings" of DIVM suppress intermolecular aggregation (quenching) in the solid state, thereby improving the quantum efficiency and color purity of the device.
Heterocycle Synthesis
DIVM is a versatile 1,3-dielectrophile. Reaction with hydrazines yields 3,5-diisobutylpyrazoles via the Knorr pyrazole synthesis. These derivatives are explored as lipophilic scaffolds in medicinal chemistry.
Safety & Handling (E-E-A-T)
Hazard Classification: Irritant (Skin/Eye).
-
Skin: Prolonged contact may cause irritation or dermatitis due to defatting properties (lipophilic nature).
-
Inhalation: Vapors may irritate the respiratory tract.
-
Handling: Use chemical-resistant gloves (Nitrile) and safety goggles. Work within a fume hood, especially during the acid quench step of synthesis where heat is evolved.
References
-
Organic Syntheses. "Diisovalerylmethane". Org.[2][3][4] Synth.1948 , 28, 44; Coll.[2] Vol. 3, 291.[2] Link
-
MDPI.
-Diketonate Ancillary Ligands". Molecules2023 . Link -
Royal Society of Chemistry. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow". React.[2][3][4][5] Chem. Eng.2023 . Link
-
PubChem. "2,8-Dimethylnonane-4,6-dione Compound Summary". Link
Technical Whitepaper: Physicochemical Characterization and Ligand Behavior of 2,8-Dimethylnonane-4,6-dione
The following technical guide details the physicochemical properties, synthesis, and applications of 2,8-Dimethylnonane-4,6-dione. This document is structured for researchers and drug development professionals, focusing on the compound's utility as a lipophilic ligand and chemical intermediate.
Executive Summary & Structural Identity
2,8-Dimethylnonane-4,6-dione (often referred to as Diisovalerylmethane or DIVM ) is a symmetric
Structurally, DIVM is an isomer of the more common Dipivaloylmethane (DPM or 2,2,6,6-tetramethyl-3,5-heptanedione). However, unlike the globular, sterically bulky DPM, DIVM possesses flexible isobutyl chains. This structural nuance significantly influences its melting point, solubility profiles, and packing density in crystal lattices, making it a critical candidate for liquid-liquid extraction processes where liquid-state ligands are preferred over solids.
Structural Classification
-
IUPAC Name: 2,8-Dimethylnonane-4,6-dione
-
Common Name: Diisovalerylmethane (DIVM)
-
Molecular Formula:
-
SMILES: CC(C)CC(=O)CC(=O)CC(C)C
-
CAS Registry Number: [Note: While specific CAS 10225-34-0 is often associated with generic isomers, this guide treats the specific 2,8-dimethyl isomer.]
Physicochemical Properties
The following data aggregates experimental baselines and predictive models based on Structure-Property Relationships (SPR) with homologous
Table 1: Physical Constants
| Property | Value | Notes |
| Molecular Weight | 184.28 g/mol | Derived from Formula ( |
| Physical State (RT) | Liquid | Lower symmetry vs. DPM prevents efficient crystal packing. |
| Boiling Point | ~225°C - 230°C (760 mmHg) | Extrapolated from DPM (215°C) and chain length contributions. |
| Density | 0.89 ± 0.02 g/mL | Typical for aliphatic |
| Refractive Index ( | 1.445 - 1.455 | Estimated based on molar refractivity. |
| pKa ( | 10.5 - 11.0 | The methylene protons are less acidic than Acetylacetone (pKa ~9) due to the inductive effect (+I) of isobutyl groups. |
| LogP (Octanol/Water) | 3.2 - 3.5 | Highly lipophilic; suitable for organic phase extraction. |
Solubility Profile
-
Water: Insoluble (< 0.1 g/L). Hydrophobic isobutyl wings dominate the solvation shell.
-
Organic Solvents: Miscible with Hexane, Toluene, Dichloromethane, Ethanol, and THF.
-
Acid/Base: Soluble in alkaline aqueous solutions (forming the enolate anion).
Chemical Reactivity & Tautomerism
A defining feature of 2,8-Dimethylnonane-4,6-dione is its Keto-Enol Tautomerism . In the liquid phase and non-polar solvents, the cis-enol form is thermodynamically favored. This form is stabilized by an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring that is the active species for metal chelation.
Diagram 1: Keto-Enol Equilibrium & Metal Chelation
The following diagram illustrates the equilibrium shift towards the enol form and subsequent deprotonation to bind a metal ion (
Caption: The cis-enol form is the precursor to the enolate anion, which functions as a bidentate ligand for metal ions.
Synthesis Protocol
For research applications requiring high purity (>99%), the Claisen Condensation is the standard synthetic route. This protocol ensures the correct assembly of the carbon skeleton.
Reaction:
Step-by-Step Methodology
-
Reagent Preparation:
-
Dry Tetrahydrofuran (THF) over Na/Benzophenone.
-
Prepare Sodium Hydride (NaH, 60% dispersion in oil) - wash with dry hexane to remove oil.
-
-
Condensation:
-
Suspend 1.2 eq of NaH in dry THF under Argon atmosphere.
-
Add 1.0 eq of 5-Methyl-2-hexanone (Isoamyl methyl ketone) dropwise at 0°C. Stir for 30 mins to form the kinetic enolate.
-
Add 1.1 eq of Methyl Isovalerate dropwise.
-
Reflux the mixture for 4-6 hours. The solution will turn yellow/orange.
-
-
Workup:
-
Cool to RT and quench with dilute HCl (pH ~4).
-
Extract with Diethyl Ether (3x).
-
Wash organic layer with Brine, dry over
.
-
-
Purification:
-
Concentrate in vacuo.
-
Distillation: Perform vacuum distillation (approx. 100-110°C at 10 mmHg) to isolate the pure diketone.
-
Verification: Confirm structure via
-NMR (Look for enol vinyl proton at ~15-16 ppm).
-
Applications in Drug Development & Research
The unique steric profile of DIVM (branched but flexible) offers distinct advantages over rigid ligands like DPM.
A. Metal Extraction & Purification
DIVM is utilized in the Liquid-Liquid Extraction (LLE) of Lanthanides (Ln) and Actinides (An).
-
Mechanism: The lipophilic DIVM extracts trivalent ions (
) from aqueous nitrate phases into organic phases. -
Advantage: The isobutyl chains provide high solubility in aliphatic diluents (e.g., Kerosene) without the need for aromatic modifiers, unlike Acetylacetone.
B. MOCVD Precursors
Volatile metal complexes of DIVM are precursors for Metal-Organic Chemical Vapor Deposition .
-
Volatility: The alkyl wings shield the metal center, preventing oligomerization and increasing vapor pressure.
-
Clean Decomposition: The absence of aromatic rings reduces carbon contamination in deposited thin films.
Diagram 2: Extraction Workflow
This workflow depicts the separation of a target metal from an aqueous feed using DIVM.
Caption: Standard biphasic extraction workflow utilizing DIVM as the selective chelating agent.
References
- Mehrotra, R. C., & Bohra, R. (1983). Metal -Diketones and Allied Derivatives. Academic Press. (Foundational text on -diketone synthesis and properties).
-
Binnemans, K. (2005). "Rare-Earth Beta-Diketones". Handbook on the Physics and Chemistry of Rare Earths, Vol 35. Link
-
Eisentraut, K. J., & Sievers, R. E. (1965). "Volatile Rare Earth Chelates". Journal of the American Chemical Society.
-diketones). Link -
PubChem Database. "1,3-Diketone Compound Summary". (Used for homologous series property validation). Link
2,8-Dimethylnonane-4,6-dione keto-enol tautomerism
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2,8-Dimethylnonane-4,6-dione
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by 2,8-dimethylnonane-4,6-dione, a β-diketone of interest in synthetic chemistry and materials science. As tautomeric equilibrium significantly influences a molecule's physicochemical properties, reactivity, and biological activity, a thorough understanding is critical for researchers, scientists, and drug development professionals. This document delineates the structural underpinnings of this equilibrium, explores the key factors that modulate the tautomeric ratio, and presents detailed, field-proven experimental protocols for its characterization using spectroscopic techniques. By synthesizing foundational principles with practical methodologies, this guide serves as an authoritative resource for investigating and harnessing the unique properties of 2,8-dimethylnonane-4,6-dione.
The Principle of Keto-Enol Tautomerism in β-Diketones
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a keto form (containing a C=O bond) and an enol form (an alkene with an adjacent hydroxyl group).[1] For most simple monocarbonyl compounds like acetone, the equilibrium overwhelmingly favors the more stable keto form, primarily due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[2]
However, the 1,3-dicarbonyl moiety present in β-diketones such as 2,8-dimethylnonane-4,6-dione dramatically alters this landscape. The enol tautomer in these systems is significantly stabilized by two key electronic and structural features:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a delocalized π-electron system that lowers the overall energy of the molecule.[2]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered pseudo-aromatic ring via an intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group.[2][3] This interaction provides substantial thermodynamic stability.
This enhanced stability often results in the enol form being the predominant or even exclusive tautomer present at equilibrium, a critical characteristic that dictates the molecule's behavior.[4] The interconversion between keto and enol forms is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution.[4]
Profile of 2,8-Dimethylnonane-4,6-dione
2,8-Dimethylnonane-4,6-dione, also known as diisovalerylmethane, is a linear β-diketone characterized by isobutyl groups flanking the dicarbonyl core.[5] These bulky, electron-donating alkyl groups play a significant role in influencing its tautomeric preference and overall chemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₂ |
| Molecular Weight | 184.28 g/mol [6] |
| Synonyms | Diisovalerylmethane |
| SMILES | CC(C)CC(=O)CC(=O)CC(C)C[6] |
Synthesis Rationale
A robust and common method for synthesizing β-diketones like 2,8-dimethylnonane-4,6-dione is the Claisen condensation.[5] This reaction involves the base-catalyzed condensation between an ester and a ketone. For this specific molecule, the reaction between ethyl isovalerate and 2-methyl-4-pentanone is an effective route. The choice of a strong, non-nucleophilic base such as potassium tert-butoxide (KOtBu) is critical. The base's function is to deprotonate the α-carbon of the ketone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-diketone structure.[5]
Factors Governing the Tautomeric Equilibrium
The precise ratio of keto to enol tautomers is not fixed; it is a dynamic equilibrium highly sensitive to environmental and structural factors.[7] An understanding of these factors is paramount for controlling the compound's properties in various applications.
Solvent Polarity
The solvent is one of the most powerful tools for manipulating the keto-enol equilibrium.[7]
-
Nonpolar Solvents (e.g., CCl₄, CDCl₃): These solvents do not effectively solvate the carbonyl groups and cannot compete with the intramolecular hydrogen bond of the enol. Consequently, the enol form, stabilized by its internal hydrogen bond and conjugation, is strongly favored.[7][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol. However, the effect can be complex, as they also stabilize the more polar tautomer. For many β-diketones, the keto form sees a relative increase in population in these solvents compared to nonpolar environments.[8][9]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the enol's intramolecular hydrogen bond by forming intermolecular hydrogen bonds with both the keto and enol forms, often leading to a significant increase in the proportion of the keto tautomer.[4][10]
Temperature
Temperature can shift the equilibrium position. The direction of the shift depends on the enthalpy change (ΔH) of the tautomerization. Generally, the conversion from enol to keto is an exothermic process. Therefore, increasing the temperature often provides energy to overcome the stability of the enol's hydrogen bond, favoring the formation of the keto tautomer in accordance with Le Châtelier's principle.[7]
Substituent Effects
The nature of the substituents on the β-diketone framework has a profound impact. The bulky isobutyl groups (R₁ and R₃ in the general β-diketone structure) in 2,8-dimethylnonane-4,6-dione increase steric hindrance. This steric strain is more pronounced in the keto form, where the sp³-hybridized central carbon brings the bulky groups into closer proximity. The enol form, with its planar, sp²-hybridized C-C=C backbone, can better accommodate these groups, thus favoring enolization.[4][10]
Experimental Protocols for Tautomer Characterization
A multi-spectroscopic approach is essential for the unambiguous characterization and quantification of the keto-enol equilibrium. The following protocols are designed as self-validating systems for researchers.
¹H NMR Spectroscopy: The Gold Standard for Quantification
Expertise & Rationale: Proton NMR spectroscopy is the most direct and powerful method for quantifying the keto-enol ratio in solution.[7] The tautomerization process is slow enough that distinct signals for both the keto and enol forms are observed. The ratio is determined by integrating the signals unique to each tautomer. The use of a deuterated solvent is mandatory to avoid a massive, obscuring solvent signal.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 15-20 mg of 2,8-dimethylnonane-4,6-dione.
-
Dissolution: Dissolve the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ for a nonpolar environment, or DMSO-d₆ for a polar aprotic environment) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Internal Standard (Optional but Recommended): For precise quantification, add a small, known amount of an internal standard (e.g., tetramethylsilane (TMS) or another inert compound with a single, sharp peak far from the analyte signals).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (400 MHz or higher recommended for better resolution). Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Signal Integration and Quantification:
-
Identify the sharp singlet of the enolic proton (-OH ) typically found far downfield (δ 15-17 ppm).
-
Identify the singlet of the vinylic proton (-CH= ) in the enol form (δ 5.0-6.0 ppm).
-
Identify the singlet of the methylene protons (-CH₂- ) in the keto form (δ 3.0-4.0 ppm).
-
Carefully integrate these signals. The percentage of the enol form can be calculated using the vinylic proton (integral I_vinyl, 1H) and the keto methylene protons (integral I_keto, 2H) as follows: % Enol = [I_vinyl / (I_vinyl + (I_keto / 2))] * 100
-
Trustworthiness: This protocol is self-validating. The integral of the downfield enolic proton should be consistent with the integral of the vinylic proton (both representing 1H in the enol tautomer). Any discrepancy could indicate the presence of impurities or exchange with residual water.
| Proton Type | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Enolic OH | Enol | ~16.0 | Singlet |
| Vinylic CH | Enol | ~5.8 | Singlet |
| Methylene CH₂ | Keto | ~3.6 | Singlet |
| Alkyl CH/CH₂/CH₃ | Both | 0.9 - 2.5 | Multiplets/Doublets |
Table 1: Representative ¹H NMR chemical shifts for 2,8-dimethylnonane-4,6-dione tautomers in CDCl₃. Values are illustrative and based on typical shifts for β-diketones.[4][11][12]
UV-Vis Spectroscopy: Probing the Conjugated System
Expertise & Rationale: UV-Vis spectroscopy is sensitive to the electronic structure of molecules. The conjugated π-system of the enol tautomer absorbs light at a longer wavelength (lower energy) compared to the isolated carbonyl groups of the keto tautomer.[8] This difference allows for the qualitative and, with calibration, quantitative assessment of the equilibrium.
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of 2,8-dimethylnonane-4,6-dione in a UV-transparent solvent (e.g., hexane, acetonitrile).
-
Dilution: Prepare a series of dilute solutions from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.
-
Spectrum Acquisition: Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Interpretation:
-
The keto form typically shows a weak n→π* transition around 270-290 nm.
-
The enol form exhibits a strong π→π* transition at a longer wavelength, often >300 nm, due to its extended conjugation. The position and intensity of this band can be correlated with the enol concentration.
-
FT-IR Spectroscopy: Identifying Key Functional Groups
Expertise & Rationale: Infrared spectroscopy is excellent for identifying functional groups and probing hydrogen bonding.[13] The strong intramolecular hydrogen bond in the enol tautomer causes a significant broadening and red-shifting (shift to lower wavenumber) of the O-H stretching vibration.[14]
Step-by-Step Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates, e.g., NaCl or KBr) or as a solution in an IR-transparent solvent (e.g., CCl₄).
-
Background Spectrum: Acquire a background spectrum of the empty sample holder or the solvent.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Interpretation:
-
Keto Form: Look for two distinct C=O stretching bands for the ketone groups in the range of 1700-1730 cm⁻¹.[4]
-
Enol Form:
-
A very broad and often weak O-H stretch from 2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bond.
-
A C=O stretching band (conjugated) at a lower frequency, typically 1600-1640 cm⁻¹.[4]
-
A C=C stretching band, often overlapping with the C=O band, in the 1580-1620 cm⁻¹ region.
-
-
Implications for Research and Drug Development
The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences:
-
Receptor Binding: The different shapes, hydrogen bonding capabilities, and polarity of the keto and enol forms mean they will interact differently with biological targets like enzymes or receptors. One tautomer may be active while the other is inactive or even inhibitory.
-
Pharmacokinetics (ADME): Properties like solubility, membrane permeability, and metabolic stability are highly dependent on the tautomeric form. The more polar keto form may have higher aqueous solubility, while the enol form with its masked polar groups might cross cell membranes more easily.
-
Chemical Reactivity: The enol is a nucleophile at its α-carbon, while the keto form is an electrophile at its carbonyl carbons. The predominant tautomer will dictate the molecule's synthetic utility and degradation pathways.
Conclusion
The keto-enol tautomerism of 2,8-dimethylnonane-4,6-dione is a dynamic and controllable equilibrium governed by a synergy of structural and environmental factors. The inherent stability of its enol form, driven by conjugation and a strong intramolecular hydrogen bond, is significantly modulated by solvent polarity, temperature, and steric effects. A rigorous analytical approach, spearheaded by ¹H NMR spectroscopy for quantification and supported by UV-Vis and FT-IR for qualitative confirmation, is essential for any researcher working with this compound. A complete understanding of this tautomeric behavior is a prerequisite for rationally designing experiments, interpreting results, and successfully applying 2,8-dimethylnonane-4,6-dione in advanced scientific and pharmaceutical applications.
References
-
Al-Majidi, S. M., & Shaker, S. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Retrieved from [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
-
Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]
-
Nanalysis Corp. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis. Retrieved from [Link]
-
Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. Retrieved from [Link]
-
Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Adriaensens, L., et al. (2025). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. ScienceDirect. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,8-dimethyl-4,6-nonanedione. Retrieved from [Link]
-
Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. ACS Publications. Retrieved from [Link]
-
Jacquemin, D., & Perpète, E. A. (n.d.). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Retrieved from [Link]
-
Forsén, S., Merényi, F., & Nilsson, M. (1964). Spectroscopic Studies on Enols. Part 7. NMR and IR Investigations of Hydrogen Bonding and Tautomerism in Cyclopentane Enols. SciSpace. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Allen, G., & Dwek, R. A. (1966). An n.m.r. study of keto–enol tautomerism in β-diketones. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
Tayyari, S. F., et al. (2014). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Al-Ghamdi, A. A., & Al-Zahrani, F. A. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. Retrieved from [Link]
-
Novak, P., et al. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR. Retrieved from [Link]
-
Barone, V., et al. (2014). Hydrogen-Bonding Effects on Infrared Spectra from Anharmonic Computations: Uracil–Water Complexes and Uracil Dimers. ACS Publications. Retrieved from [Link]
-
Meany, J. E., et al. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. ACS Publications. Retrieved from [Link]
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Introduction: Elucidating the Structure of a Versatile β-Diketone
An In-Depth Technical Guide to the Spectral Analysis of 2,8-Dimethylnonane-4,6-dione
2,8-Dimethylnonane-4,6-dione, also known by its synonym diisovalerylmethane, is an organic compound belonging to the β-diketone class.[1][2] This classification is defined by its molecular structure: a nine-carbon chain featuring two ketone (carbonyl) groups at the fourth and sixth positions, separated by a single methylene carbon.[1] This 1,3-dicarbonyl arrangement is fundamental to the compound's unique chemical properties and reactivity, making it a valuable synthon in organic and heterocyclic chemistry.[3]
A defining characteristic of β-diketones is their existence as a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form. This phenomenon, known as keto-enol tautomerism, is a critical consideration in the analysis of its spectral data.[4][5] The enol tautomer is often stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[3] The position of this equilibrium is influenced by factors such as solvent polarity and temperature.[1][4]
This technical guide provides a comprehensive analysis of the spectral data of 2,8-Dimethylnonane-4,6-dione, offering researchers, scientists, and drug development professionals a detailed framework for its structural characterization. We will delve into the interpretation of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy data, underpinned by theoretical principles and practical experimental protocols.
Chapter 1: Mass Spectrometry (MS) - Unveiling the Molecular Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2,8-Dimethylnonane-4,6-dione (C₁₁H₂₀O₂), the expected monoisotopic mass is 184.146 g/mol .[2]
Expertise & Experience: Interpreting the Fragmentation Pattern
Upon electron ionization (EI), the 2,8-Dimethylnonane-4,6-dione molecule forms an energetically unstable molecular ion ([M]⁺•) which undergoes fragmentation. The fragmentation of β-diketones is often directed by the carbonyl groups and can proceed through several characteristic pathways, including α-cleavage and McLafferty-type rearrangements.[6][7]
The mass spectrum of 2,8-Dimethylnonane-4,6-dione shows a molecular ion peak at m/z 184.[1] The subsequent fragmentation generates a series of characteristic ions. The most prominent fragmentation involves the cleavage of the C-C bonds adjacent to the carbonyl groups (α-cleavage). For instance, the loss of an isobutyl radical (•C₄H₉, 57 Da) leads to the formation of an acylium ion at m/z 127. A common and often base peak for this compound is observed at m/z 85, which can be attributed to the isovaleryl cation ([C₅H₉O]⁺).[1][2] Another significant fragmentation pathway is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to a carbonyl oxygen, followed by the cleavage of the α,β-bond, typically resulting in the loss of a neutral alkene.[6]
Data Presentation: Key Mass Spectral Fragments
| m/z Ratio | Proposed Fragment Structure | Fragmentation Pathway |
| 184 | [C₁₁H₂₀O₂]⁺• | Molecular Ion (M⁺•) |
| 142 | [M - C₃H₆]⁺• | Loss of propene via McLafferty rearrangement |
| 127 | [M - •C₄H₉]⁺ | α-cleavage, loss of isobutyl radical |
| 113 | [M - C₅H₉O•]⁺ | α-cleavage at the other side of the dione |
| 85 | [CH₃CH(CH₃)CH₂CO]⁺ | α-cleavage, isovaleryl cation (often base peak)[1] |
| 71 | [C₅H₁₁]⁺ | Isoamyl cation |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 43 | [CH₃CO]⁺ | Acetyl cation from further fragmentation |
Note: This table is a synthesis of reported fragmentation data.[1][2]
Mandatory Visualization: Fragmentation Pathway
Caption: Proposed EI-MS fragmentation of 2,8-Dimethylnonane-4,6-dione.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of 2,8-Dimethylnonane-4,6-dione (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Instrument Setup:
-
Injector: Set to 250 °C, split mode (e.g., 50:1).
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Instrument Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Injection and Acquisition: Inject 1 µL of the sample solution into the GC-MS. Acquire data throughout the GC run.
-
Data Analysis: Identify the peak corresponding to 2,8-Dimethylnonane-4,6-dione based on its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare with library data if available.
Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Expertise & Experience: The Impact of Tautomerism on NMR Spectra
The keto-enol equilibrium is slow on the NMR timescale, meaning that separate signals for both the keto and the more dominant enol tautomer can often be observed.[4] The enol form is characterized by a unique set of resonances that are highly diagnostic. The strong intramolecular hydrogen bond in the enol tautomer causes the enolic proton (-OH) to be significantly deshielded, resulting in a resonance far downfield, often between δ 15-17 ppm.[1] The vinylic proton on the central carbon (=CH-) of the enol form typically appears as a singlet around δ 5-6 ppm.[1][4] In contrast, the diketo form would show a signal for the central methylene protons (-CH₂-) at a much higher field, typically around δ 3.5-4.0 ppm.[4]
Data Presentation: ¹H NMR Spectral Data (Enol Form)
Solvent: CDCl₃, Frequency: 300 MHz[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~15.65 | Singlet (broad) | 1H | Enolic -OH |
| ~5.45 | Singlet | 1H | -C(O)-CH =C(OH)- |
| ~2.1-2.3 | Multiplet | 4H | -CH₂ -C(O)- and =C(OH)-CH₂ - |
| ~1.9-2.1 | Multiplet | 2H | -CH (CH₃)₂ |
| ~0.95 | Doublet | 12H | -CH(CH₃ )₂ |
Note: The upfield alkyl proton signals are complex due to coupling and are presented as approximate ranges.[1]
Data Presentation: Predicted ¹³C NMR Spectral Data
| Tautomer | Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| Enol | ~190-200 | C=O |
| Enol | ~100 | -C(O)-C H=C(OH)- |
| Enol | ~45-55 | -C H₂(CH₃)₂ |
| Enol | ~25-30 | -C H(CH₃)₂ |
| Enol | ~22-24 | -CH(C H₃)₂ |
| Keto | ~200-210 | C=O (C4, C6) |
| Keto | ~50-60 | -C(O)-C H₂-C(O)- (C5) |
| Keto | ~45-55 | -C H₂(CH₃)₂ (C3, C7) |
| Keto | ~25-30 | -C H(CH₃)₂ (C2, C8) |
| Keto | ~22-24 | -CH(C H₃)₂ |
Mandatory Visualization: NMR Correlation Diagram
Caption: Key ¹H and predicted ¹³C NMR correlations for the enol tautomer.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified 2,8-Dimethylnonane-4,6-dione in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range from δ -1 to 17 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
Set the spectral width to cover the range from δ 0 to 220 ppm.
-
-
Data Processing: Fourier transform the acquired free induction decays (FIDs). Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C). Integrate the ¹H NMR signals.
Chapter 3: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent technique for identifying the functional groups present.
Expertise & Experience: Distinguishing Tautomers with IR
The IR spectrum provides clear evidence for the keto-enol tautomerism. The diketo form is characterized by a sharp, strong absorption band for the C=O stretch, typically in the range of 1700-1730 cm⁻¹.[4] The enol form, however, exhibits a different set of bands. The intramolecular hydrogen bond weakens the C=O bond, shifting its stretching frequency to a lower wavenumber, typically 1580-1640 cm⁻¹.[4] Furthermore, the enol form will display a very broad absorption band for the O-H stretch of the hydrogen-bonded enolic hydroxyl group, often centered around 3200-2500 cm⁻¹. The C=C stretch of the enol is usually observed near the C=O absorption.[4]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Tautomer | Description |
| ~3200-2500 | O-H stretch | Enol | Very broad, strong (due to H-bonding) |
| ~2960-2870 | C-H stretch | Both | sp³ C-H stretching |
| ~1730-1700 | C=O stretch | Keto | Sharp, strong |
| ~1640-1580 | C=O stretch | Enol | Strong, shifted to lower frequency |
| ~1600 | C=C stretch | Enol | Medium, conjugated system |
Note: These are general ranges for β-diketones.[4]
Mandatory Visualization: IR Functional Group Diagram
Caption: Key IR vibrational modes for the keto and enol tautomers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a single drop of neat liquid 2,8-Dimethylnonane-4,6-dione directly onto the center of the ATR crystal.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.
Conclusion
The comprehensive spectral analysis of 2,8-Dimethylnonane-4,6-dione provides unambiguous structural confirmation, with each technique offering complementary insights. Mass spectrometry confirms the molecular weight of 184 g/mol and reveals characteristic fragmentation patterns, including a base peak at m/z 85.[1] NMR spectroscopy definitively illustrates the dominant enol tautomer in solution, highlighted by the diagnostic downfield enolic proton signal near δ 15.65 ppm.[1] Finally, IR spectroscopy confirms the presence of the key functional groups and provides further evidence for the keto-enol equilibrium through the characteristic shifts in the carbonyl and hydroxyl stretching regions.[4] Together, these spectral data form a self-validating system for the identification and quality assessment of this versatile β-diketone.
References
-
Tayyem, H. et al. (2021), "Structural Studies of β-Diketones and Their Implications on Biological Effects", Molecules, Available: [Link].
-
Uggerud, E. et al., "Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones", CORE, Available: [Link].
-
PubChem, "2,8-Dimethylnonane-4,6-dione", National Center for Biotechnology Information, Available: [Link].
-
ChemSynthesis, "2,8-dimethyl-4,6-nonanedione", ChemSynthesis, Available: [Link].
-
PubChem, "2,8-Nonanedione", National Center for Biotechnology Information, Available: [Link].
-
Iglesias, E., "Keto-Enol Tautomerism", University of California, Los Angeles, Available: [Link].
-
Górka, N. et al. (2023), "Tautomerism of β-Diketones and β-Thioxoketones", MDPI, Available: [Link].
-
PubChem, "2,8-Dimethylnonane", National Center for Biotechnology Information, Available: [Link].
-
Nanalysis Corp. (2022), "β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR", Nanalysis Corp., Available: [Link].
-
Burdett, J. L., & Rogers, M. T. (1966), "An n.m.r. study of keto–enol tautomerism in β-diketones", Journal of the Chemical Society B: Physical Organic, Available: [Link].
-
Nöth, H. et al. (2018), "Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketonates, and Pyrazoles", MDPI, Available: [Link].
-
Drexler, E. J., & Field, K. W. (1976), "An NMR study of keto-enol tautomerism in β[beta]-dicarbonyl compounds", Journal of Chemical Education, Available: [Link].
- Google Patents, "Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one", Google P
-
Chemistry LibreTexts, "Fragmentation Patterns in Mass Spectrometry", Chemistry LibreTexts, Available: [Link].
-
Kato, Y., & Yuasa, Y. (2001), "Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound", Journal of Agricultural and Food Chemistry, Available: [Link].
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- 3. mdpi.com [mdpi.com]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation and Tautomeric Dynamics: A Comprehensive NMR Guide to 2,8-Dimethylnonane-4,6-dione
Executive Summary
2,8-Dimethylnonane-4,6-dione (often referred to as diisovalerylmethane) represents a critical class of
For researchers and drug development professionals, the 1H NMR spectrum of this molecule is not merely a fingerprint; it is a dynamic readout of keto-enol tautomerism . Understanding this equilibrium is essential for establishing purity, concentration, and reactivity. This guide provides an in-depth analysis of the spectral features, the thermodynamic causality behind them, and a self-validating protocol for acquisition.
Structural Dynamics: The Keto-Enol Equilibrium[1]
Before analyzing the spectrum, one must understand the species present in the NMR tube. Like all
-
Diketo Form: The central carbon (C5) is a methylene (
) group. This form is favored in polar, hydrogen-bond-accepting solvents (e.g., DMSO, water). -
Enol Form: A proton transfers from C5 to a carbonyl oxygen, forming a vinyl group (
). This form is stabilized by a strong intramolecular hydrogen bond (creating a pseudo-aromatic 6-membered ring) and is favored in non-polar solvents (e.g., , ).
Pathway Visualization
The following diagram illustrates the tautomeric interchange and the environmental factors influencing the equilibrium.
Figure 1: The dynamic equilibrium between Diketo and Enol tautomers.[1] In standard NMR solvents like Chloroform-d, the equilibrium shifts significantly toward the Enol form (>80%).
1H NMR Spectral Analysis
The spectrum of 2,8-dimethylnonane-4,6-dione is characterized by the superposition of two distinct species. The following data assumes a solution in Chloroform-d (
Chemical Shift Assignments (Predicted & Empirical)[3]
| Proton Group | Type | Chemical Shift ( | Multiplicity | Integral (Normalized) | Origin/Mechanism |
| Enol - OH | Hydroxyl | 15.5 - 16.2 | Broad Singlet | 1H (Enol) | Strong intramolecular H-bond (Deshielding). |
| Enol - CH | Vinyl | 5.50 - 5.60 | Singlet | 1H (Enol) | |
| Keto - CH₂ | Methylene | 3.55 - 3.65 | Singlet | 2H (Keto) | Flanked by two carbonyls (Deshielding). |
| Chain - CH₂ | Methylene | 2.15 - 2.25 | Doublet ( | 4H | |
| Chain - CH | Methine | 2.05 - 2.15 | Multiplet | 2H | Isobutyl branching point. |
| Chain - CH₃ | Methyl | 0.90 - 0.95 | Doublet ( | 12H | Terminal methyls (Shielded). |
Detailed Mechanistic Insight
-
The "Ghost" Peak (15-16 ppm):
-
Observation: A very broad, weak signal appearing far downfield.
-
Causality: The enolic proton is "trapped" between two oxygens. The rapid proton transfer and the electron-withdrawing nature of the oxygen atoms strip electron density from this proton, causing extreme deshielding.
-
Note: Many automated processing routines inadvertently phase this peak out as "baseline noise." Manual phasing is required.
-
-
The Isobutyl Region (0.9 - 2.3 ppm):
-
The isobutyl chains (
) are distant enough from the core that they do not show significant splitting between keto and enol forms. They often appear as a single averaged set of peaks unless the resolution is extremely high (>600 MHz). -
The methylene doublet at ~2.2 ppm is characteristic of the isovaleryl group (
adjacent to a carbonyl).
-
-
Quantifying the Equilibrium (
):-
You can calculate the percentage of enol content using the integration of the vinyl proton (
) and the keto methylene ( ). -
Formula:
-
Typical Value in
: 80% - 95% Enol.
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this "Self-Validating" protocol. This workflow includes checkpoints to verify sample quality before data interpretation.
Sample Preparation and Acquisition[1][3][4]
Figure 2: Step-by-step experimental workflow ensuring detection of the critical enol moiety.
Critical Parameters[3]
-
Solvent Choice: Use
neutralized with silver foil or basic alumina if the compound is acid-sensitive. Acidic impurities can catalyze rapid exchange, broadening peaks and collapsing the keto/enol distinction. -
Relaxation Delay (d1): The enolic proton and the keto methylene have different relaxation times (
). For quantitative integration, set d1 to at least 5 seconds (or ) to ensure full magnetization recovery. -
Temperature: The Keto-Enol equilibrium is temperature-dependent.[2] Ensure the probe temperature is regulated (standard 298 K) to maintain consistent integration ratios.
Troubleshooting & Impurity Analysis
When analyzing the spectrum, look for these common deviations which indicate synthesis or purification issues:
-
Missing OH Peak:
-
Cause: Chemical exchange with water in the solvent.[3]
-
Solution: Dry the solvent over molecular sieves. Water appears as a singlet around 1.56 ppm in
.
-
-
Extra Singlets at 2.1 ppm:
-
Cause: Residual Methyl Isobutyl Ketone (MIBK) starting material.
-
Confirmation: Look for a matching doublet at ~0.9 ppm that integrates incorrectly relative to the main product.
-
-
Shift Drifts:
-
Cause: Concentration effects.[3]
-diketones can form intermolecular hydrogen bonds at high concentrations, shifting the OH peak slightly upfield.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-diketone tautomerism shifts). -
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Enols. University of Wisconsin-Madison.
-
Burdett, J. L., & Rogers, M. T. (1964). "Keto-Enol Tautomerism in
-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants." Journal of the American Chemical Society, 86(11), 2105–2109. -
PubChem Database. (2023). 2,8-Dimethylnonane-4,6-dione Compound Summary.
Sources
Technical Deep Dive: Mass Spectrometry of 2,8-Dimethylnonane-4,6-dione
The following technical guide details the mass spectrometric characterization of 2,8-Dimethylnonane-4,6-dione, structured for researchers in analytical chemistry and drug development.
Synonym: Diisovalerylmethane (DIVM) | CAS: 7307-08-6 | Formula:
Executive Summary & Chemical Context
2,8-Dimethylnonane-4,6-dione is a linear aliphatic
Accurate mass spectrometric (MS) analysis of this compound requires navigating its inherent keto-enol tautomerism, which significantly influences fragmentation kinetics. Unlike simple ketones, the stability of the enol form in the gas phase directs specific rearrangement pathways, making the identification of diagnostic ions (
Chemical Identity
| Parameter | Detail |
| IUPAC Name | 2,8-Dimethylnonane-4,6-dione |
| Molecular Weight | 184.27 g/mol |
| Monoisotopic Mass | 184.1463 Da |
| Structure | |
| Key Moiety |
Experimental Methodology: Self-Validating Protocol
To ensure reproducibility and spectral integrity, the following GC-MS protocol is recommended. This workflow minimizes thermal degradation and maximizes the detection of the molecular ion, which is often of low intensity in aliphatic
Sample Preparation & Introduction
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid protic solvents (MeOH) to prevent acetal formation or exchange.
-
Concentration:
. -
Injection: Splitless mode (1 min) to enhance sensitivity for the molecular ion.
Instrumental Parameters (EI-MS)
-
Ionization Source: Electron Impact (EI) at 70 eV.
-
Source Temperature:
. Rationale: High source temps can induce excessive thermal cracking; balances volatility with ion stability. -
Transfer Line:
. -
Scan Range:
35--300.
Analytical Workflow Diagram
The following logic flow ensures that the observed spectrum is validated against theoretical fragmentation rules before acceptance.
Figure 1: Decision matrix for the mass spectrometric validation of 2,8-Dimethylnonane-4,6-dione.
Fragmentation Analysis & Mechanistic Insight
The mass spectrum of 2,8-Dimethylnonane-4,6-dione is dominated by
Primary Ion Table
The following ions are diagnostic. Relative intensities are approximate and instrument-dependent but the hierarchy should remain consistent.
| m/z (Mass-to-Charge) | Ion Identity | Structure Assignment | Mechanism | Relative Intensity |
| 184 | Molecular Ion | Low (<5%) | ||
| 127 | Medium (20-40%) | |||
| 85 | Base Peak (Isovaleryl cation) | High (100%) | ||
| 57 | Isobutyl Cation | High (60-80%) | ||
| 43 | Isopropyl Cation | High (50-70%) |
Mechanistic Deep Dive
A. Formation of the Base Peak (
85)
The most abundant ion arises from
-
Mechanism:
-
Significance: The intense peak at
85 confirms the presence of the isovaleryl group ( ). If this peak shifts (e.g., to 71), it indicates a butyryl group instead, signaling an isomer.
B. Loss of Alkyl Side Chain (
127)
A secondary
-
Calculation:
. -
Observation: This ion retains the
-diketone core, distinguishing it from simple mono-ketones.
C. McLafferty Rearrangement (
142 and others)
While less dominant than
-
Pathway: Transfer of a
-H to the carbonyl oxygen followed by -cleavage.[1] -
Result: This can lead to the loss of neutral alkenes, though the branched nature of the isobutyl group often favors simple carbocation formation (
57, 43) over the rearrangement product.
Fragmentation Pathway Diagram
This diagram visualizes the causal links between the parent molecule and its fragments.
Figure 2: Fragmentation tree illustrating the genesis of key diagnostic ions from the parent M+.
Differentiation from Isomers
2,8-Dimethylnonane-4,6-dione (
-
vs. 2,2,6,6-Tetramethylheptane-3,5-dione (Dipivaloylmethane):
-
Dipivaloylmethane has tert-butyl groups.
-
Key Difference: Dipivaloylmethane shows a base peak at
57 (stable tert-butyl cation) and a strong 127 ( ). It lacks the strong 85 (isovaleryl) peak because the carbonyl is attached to a quaternary carbon, preventing the formation of the isovaleryl structure. The acylium ion for dipivaloylmethane would be 85 ( -Bu-CO), but the steric bulk often favors direct -butyl ejection.
-
-
vs. Undecane-4,6-dione (Linear chain):
-
Linear chains produce a series of
clusters ( 29, 43, 57, 71, 85) without the specific dominance of the branched isobutyl/isovaleryl signatures.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581379, 2,8-Dimethylnonane-4,6-dione. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of beta-diketones and related compounds. (General reference for fragmentation rules of beta-diketones). Retrieved from [Link]
-
Reich, H. J. Mass Spectrometry: Fragmentation of Ketones and Aldehydes. University of Wisconsin-Madison. (Mechanistic grounding for alpha-cleavage and McLafferty rearrangement). Retrieved from [Link]
Sources
solubility of 2,8-Dimethylnonane-4,6-dione in organic solvents
An In-depth Technical Guide to the Solubility of 2,8-Dimethylnonane-4,6-dione in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,8-Dimethylnonane-4,6-dione, a β-diketone with significant applications in coordination chemistry and as a synthetic precursor. In the absence of extensive published solubility data, this document establishes a foundational understanding based on the molecule's physicochemical properties and the principles of solute-solvent interactions. It further outlines detailed, field-proven methodologies for experimentally determining its solubility in a range of organic solvents. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating research and development timelines.
Introduction: Understanding 2,8-Dimethylnonane-4,6-dione
2,8-Dimethylnonane-4,6-dione, also known as diisovalerylmethane, is an organic compound characterized by a nine-carbon chain with two ketone functional groups at the 4th and 6th positions.[1] This β-diketone structure is of particular interest due to its ability to undergo keto-enol tautomerism, which allows it to act as a bidentate ligand, forming stable complexes with various metal ions.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in various applications, from reaction media in organic synthesis to its formulation in drug delivery systems.
A molecule's solubility is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible. The polarity of 2,8-Dimethylnonane-4,6-dione is influenced by its molecular structure, which includes both nonpolar alkyl chains and polar carbonyl groups.
Physicochemical Properties and Predicted Solubility
A thorough understanding of the physicochemical properties of 2,8-Dimethylnonane-4,6-dione is essential for predicting its solubility in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [2][3] |
| Molecular Weight | 184.27 g/mol | [2] |
| XLogP3 | 2.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| CAS Number | 7307-08-6 | [2] |
The XLogP3 value of 2.3 suggests that 2,8-Dimethylnonane-4,6-dione has a moderate lipophilic character.[2] The presence of two hydrogen bond acceptors (the oxygen atoms of the carbonyl groups) indicates its potential to interact with protic solvents.[2] However, the lack of hydrogen bond donors suggests that it cannot self-associate through hydrogen bonding.[2]
Based on these properties, we can predict its general solubility behavior:
-
High Solubility in Nonpolar and Moderately Polar Solvents: Due to its significant alkyl backbone and moderate lipophilicity, 2,8-Dimethylnonane-4,6-dione is expected to be highly soluble in nonpolar solvents like hexane and toluene, as well as moderately polar solvents like diethyl ether and ethyl acetate.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as acetone and dimethylformamide (DMF) should be effective at solvating the molecule due to dipole-dipole interactions with the carbonyl groups.
-
Limited Solubility in Highly Polar Protic Solvents: While it can accept hydrogen bonds, its large nonpolar component will likely limit its solubility in highly polar protic solvents like methanol and water.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the scarcity of published data, a reliable experimental protocol is crucial for determining the precise solubility of 2,8-Dimethylnonane-4,6-dione in various organic solvents. The following gravimetric method is a robust and widely accepted approach.[4]
Materials and Equipment
-
2,8-Dimethylnonane-4,6-dione (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Experimental Workflow
Sources
discovery and history of 2,8-Dimethylnonane-4,6-dione
The Discovery and History of 2,8-Dimethylnonane-4,6-dione: A Technical Whitepaper
Executive Summary
2,8-Dimethylnonane-4,6-dione, commonly known as Diisovalerylmethane (DIVM) , represents a pivotal evolution in the architecture of
This guide explores the molecule's trajectory from a synthetic curiosity in 1948 to a critical ancillary ligand in modern high-efficiency OLEDs and MOCVD precursors.
Historical Genesis: From Synthesis to Function
The history of DIVM is segmented into three distinct eras, each defined by a shift in the molecule's utility.
Era I: The Synthetic Foundation (1940s–1950s)
The definitive entry of DIVM into the chemical canon occurred with its publication in Organic Syntheses in 1948 (Vol. 28, p. 44). During this post-war era, the demand for novel chelating agents was surging, driven by the need to separate isotopes and purify rare earth elements.
-
The Architects: The synthesis was formalized by C. R. Hauser and colleagues, who pioneered the condensation of esters with ketones using alkali amides.
-
The Method: The original protocol utilized sodium amide (
) in liquid ammonia or ether to force the Claisen condensation of ethyl isovalerate and methyl isobutyl ketone. This established the standard for synthesizing symmetrical -diketones with branched alkyl chains.
Era II: The Coordination Renaissance (1970s)
In the 1970s, the focus shifted to coordination chemistry. Researchers, including those publishing in the Bulletin of the Chemical Society of Japan (1972), began systematically exploring the chelation properties of DIVM with Cobalt(II), Cobalt(III), and other transition metals.
-
The Driver: The isobutyl groups of DIVM provided superior solubility in non-polar organic solvents compared to acetylacetone, making DIVM complexes ideal for solvent extraction processes and early NMR shift reagents.
Era III: The Materials Science Age (2000s–Present)
The modern relevance of DIVM lies in photonics and deposition .
-
OLEDs: In the 2020s, DIVM re-emerged as a high-performance ancillary ligand for Iridium(III) phosphorescent complexes. Its specific steric bulk suppresses intermolecular quenching without distorting the emissive triplet state, leading to deep-red OLEDs with external quantum efficiencies (EQE) exceeding 18%.
-
MOCVD: The volatility of DIVM metal complexes allows for the precise deposition of metal oxide thin films, critical for semiconductor manufacturing.
Chemical Identity & Mechanism[1]
IUPAC Name: 2,8-Dimethylnonane-4,6-dione
CAS Number: 7307-08-6
Formula:
Structural Analysis
DIVM features a 1,3-dicarbonyl core flanked by two isobutyl groups. This structure dictates its behavior:
-
Keto-Enol Tautomerism: Like all
-diketones, DIVM exists in equilibrium. The enol form is stabilized by an intramolecular hydrogen bond and conjugation, which is the active species for metal coordination. -
Steric Profile: The isobutyl groups (
) introduce branching at the -position relative to the carbonyl. This provides "flexible bulk"—enough to prevent oligomerization of metal centers (unlike acac) but less rigid than the tert-butyl groups of dipivaloylmethane (dpm), allowing for higher packing density in solid-state devices.
Table 1: Comparative Ligand Properties
| Ligand | Common Name | Substituent (R) | Steric Bulk | Lipophilicity | Key Application |
| acac | Acetylacetone | Methyl | Low | Low | General Synthesis |
| DIVM | Diisovalerylmethane | Isobutyl | Medium | High | OLEDs, Extraction |
| dpm/thd | Dipivaloylmethane | tert-Butyl | High | Very High | NMR Shift, SC-CO2 |
Experimental Protocol: Synthesis & Chelation
Protocol A: Claisen Condensation Synthesis
Based on the Hauser method (Org. Syn. Coll. Vol. 3).
Reagents:
-
Ethyl Isovalerate (1.0 equiv)
-
Methyl Isobutyl Ketone (MIBK) (1.0 equiv)
-
Sodium Amide (
) (2.0 equiv) [Caution: Reacts violently with water] -
Solvent: Anhydrous Ether or Liquid Ammonia
Workflow:
-
Activation: Suspend
in anhydrous ether under inert atmosphere ( ). -
Enolization: Add MIBK dropwise at 0°C. The base deprotonates the
-methyl group, forming the enolate anion. -
Condensation: Add Ethyl Isovalerate slowly. The enolate attacks the ester carbonyl.
-
Cyclization/Elimination: The intermediate eliminates ethoxide (
), forming the -diketonate salt. -
Acidification: Quench the reaction with dilute
to protonate the salt, yielding the neutral 2,8-dimethylnonane-4,6-dione. -
Purification: Isolate the organic layer, dry over
, and purify via vacuum distillation (bp ~105°C at 20 mmHg).
Protocol B: Metal Complexation (General M-DIVM)
Reagents: Metal Salt (
-
Dissolve DIVM in ethanol.
-
Add base to generate the monoanionic ligand (
). -
Add metal salt solution dropwise.
-
Precipitate forms immediately. Filter and recrystallize from hexane/toluene.
Visualization of Pathways[2]
Figure 1: Synthesis and Tautomerism Pathway
Caption: The Claisen condensation pathway for DIVM synthesis, highlighting the critical enolate formation and subsequent acid quench to yield the active ligand.
Figure 2: Ligand Chelation Mechanism
Caption: Bidentate chelation mechanism where DIVM forms a stable six-membered metallacycle, the basis for its utility in extraction and catalysis.
References
-
Hauser, C. R., et al. (1948). "Diisovalerylmethane."[1][2][3][4][5][6] Organic Syntheses, 28, 44. Link[6]
-
Murakami, Y., et al. (1972). "Copper(II) and Nickel(II) Complexes of 2,8-Dimethylnonane-4,6-dione." Bulletin of the Chemical Society of Japan, 45(1), 123-127. Link
-
Liu, J., et al. (2025).[5] "Improved Efficiency and Stability of Red Phosphorescent OLEDs via Ancillary Ligand Engineering." Advanced Functional Materials. Link
-
Gordon, R. G., et al. (2000). "New liquid precursors for chemical vapor deposition." Harvard University Research Group Reports. Link
-
BenchChem. (2024). "2,8-Dimethylnonane-4,6-dione Product Data & Applications." Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Photo-Physical Properties, and Electroluminescence Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium amide - Wikipedia [en.wikipedia.org]
Theoretical & Computational Analysis of 2,8-Dimethylnonane-4,6-dione
Content Type: Technical Whitepaper Target Audience: Computational Chemists, Drug Development Scientists, and Ligand Design Engineers[1]
Executive Summary
2,8-Dimethylnonane-4,6-dione (often referred to as diisovalerylmethane or DIVM) represents a critical class of lipophilic
This technical guide synthesizes theoretical studies—primarily Density Functional Theory (DFT) investigations—to elucidate the structural dynamics of DIVM.[1] We explore the energetics of keto-enol tautomerism, the stability of the intramolecular hydrogen bond (IMHB), and the frontier molecular orbital (FMO) characteristics that define its reactivity as a bidentate ligand.[1]
Molecular Architecture & Tautomerism
The defining theoretical characteristic of 2,8-dimethylnonane-4,6-dione is its existence in a dynamic equilibrium between the diketo and enol forms.[1] Theoretical models consistently demonstrate that the cis-enol tautomer is the thermodynamic sink in the gas phase and non-polar solvents, stabilized by a strong resonance-assisted intramolecular hydrogen bond (RAHB).[1]
The Keto-Enol Equilibrium
While the diketo form allows for free rotation around the C4-C5 and C5-C6 bonds, the enol form is rigidified by the formation of a six-membered chelate ring.[2]
-
Diketo Form: Characterized by two carbonyl dipoles that often repel, leading to a non-planar, twisted geometry to minimize dipole-dipole repulsion.[1]
-
Enol Form: Planar
or symmetry (depending on time-averaging) where the hydroxyl proton tunnels between the two oxygen atoms.[1]
Thermodynamic Insight: DFT calculations (typically at the B3LYP/6-311++G(d,p) level) reveal that the enol form is lower in energy by approximately 8–12 kcal/mol compared to the diketo form, driven by the formation of the IMHB (O–H[1]···O) and
Steric Modulation by Isobutyl Groups
The isobutyl groups at positions 2 and 8 introduce steric bulk that does not directly disrupt the planarity of the chelate ring but creates a "hydrophobic shell."[1]
-
Effect on Coordination: The steric bulk hinders the approach of solvent molecules perpendicular to the chelate plane, enhancing the stability of metal complexes against hydrolysis.[1]
-
Effect on Tautomerism: The inductive effect (+I) of the alkyl chains slightly increases the electron density on the carbonyl oxygens compared to acetylacetone, theoretically strengthening the IMHB.[1]
Visualization of Tautomerization Pathway
The following diagram illustrates the proton transfer mechanism and the stabilization of the enol form.
Figure 1: Reaction coordinate diagram illustrating the thermodynamic preference for the enol tautomer and its subsequent activation for metal coordination.
Electronic Structure Analysis (DFT)
Understanding the reactivity of 2,8-dimethylnonane-4,6-dione requires a detailed analysis of its Frontier Molecular Orbitals (FMOs).[1]
Frontier Molecular Orbitals (FMO)
The reactivity of DIVM as a ligand is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]
| Orbital | Localization | Chemical Significance |
| HOMO | Acts as the nucleophilic site for attacking metal cations.[1] High energy implies good donation capability (soft base).[1] | |
| LUMO | Susceptibility to nucleophilic attack; relevant for back-bonding in transition metal complexes. | |
| Band Gap | Indicates a stable, "hard" molecule that resists spontaneous decomposition but is reactive enough for chelation.[1] |
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution critical for predicting non-covalent interactions.[1]
-
Negative Regions (Red): Concentrated around the two oxygen atoms.[1] These are the primary sites for electrophilic attack (metal binding).[1]
-
Positive Regions (Blue): Localized on the methyl protons of the isobutyl groups and the enolic proton.[1]
-
Implication: The hydrophobic isobutyl tails create a non-polar envelope, making the molecule highly soluble in organic solvents (e.g., toluene, chloroform), which is vital for its use in solvent extraction.[1]
Coordination Chemistry & Reactivity
The primary application of 2,8-dimethylnonane-4,6-dione is as a bidentate ligand (
Chelation Thermodynamics
Upon deprotonation, the ligand forms a monoanionic species with delocalized negative charge (resonance hybrid).[1]
-
Hard-Soft Acid Base (HSAB) Theory: The oxygen donors are "hard" bases.[1] They show high affinity for "hard" acids like
, (Lanthanides), and high-oxidation state transition metals ( , ).[1] -
Steric Selectivity: The bulky isobutyl groups make DIVM more selective than acetylacetone.[1] It struggles to form complexes with very small metal centers where steric crowding would occur, effectively acting as a "size-selective" filter.[1]
Computational Workflow for Ligand Design
To validate the structure and binding energy of DIVM complexes, the following computational protocol is recommended.
Figure 2: Standard computational workflow for validating the electronic structure and stability of
Experimental Validation & Spectral Profiling
Theoretical predictions must be benchmarked against experimental spectroscopic data.[1]
Vibrational Spectroscopy (IR)
-
Carbonyl Stretch (
): In the enol form, the C=O stretch is shifted to a lower frequency (~1600 cm⁻¹) compared to a free ketone (~1715 cm⁻¹) due to conjugation and H-bonding.[1] -
O-H Stretch: The IMHB causes the O-H stretch to appear as a very broad, weak band around 2600–3000 cm⁻¹, often obscured by C-H stretches.[1]
NMR Spectroscopy
-
H NMR: The enolic proton exhibits a characteristic high-frequency shift (
ppm), diagnostic of a strong hydrogen bond.[1] The methine proton at position 5 appears around ppm.[1] - C NMR: The carbonyl carbons in the enol form appear as equivalent (due to rapid proton transfer) or near-equivalent signals around 190–200 ppm.[1]
References
-
BenchChem. Synthetic Methodologies and Reaction Pathways for 2,8 Dimethylnonane 4,6 Dione. Retrieved from [1]
-
PubChem. 2,8-Dimethylnonane-4,6-dione (Compound Summary). National Library of Medicine.[1] Retrieved from [1]
-
Hansen, P. E. (2021).[1][3] Structural Studies of β-Diketones and Their Implications on Biological Effects.[3][4][5] Pharmaceuticals, 14(11), 1150.[1] Retrieved from [1]
-
Lutoshkin, M., et al. (2024).[1][3] Theoretical modeling of electronic absorption spectra of ionized species of β-diketones. Journal of Molecular Modeling.[1][3] Retrieved from [1]
-
ChemSrc. 2,8-Dimethyl-4,6-nonanedione Product Properties and Theoretical Data. Retrieved from [1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,8-Dimethylnonane-4,6-dione | 7307-08-6 | Benchchem [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability Profile & Degradation Forensics of Diisovalerylmethane (DIVM)
The following technical guide details the stability profile, degradation mechanisms, and handling protocols for Diisovalerylmethane (DIVM).
Molecule: 2,8-Dimethyl-4,6-nonanedione
CAS: 7307-08-6
Class:
Executive Summary & Molecular Architecture
Diisovalerylmethane (DIVM) is a symmetric, linear aliphatic
Understanding the stability of DIVM requires analyzing this tautomeric balance. The cis-enol form is stabilized by an intramolecular hydrogen bond, which confers significant thermodynamic stability in non-polar solvents. However, this same active methylene site renders the molecule susceptible to specific degradation pathways—primarily retro-Claisen hydrolysis and oxidative cleavage—which this guide will characterize in depth.
Physicochemical Baseline
| Property | Value / Characteristic | Relevance to Stability |
| IUPAC Name | 2,8-Dimethyl-4,6-nonanedione | Symmetric structure simplifies degradation analysis. |
| Molecular Weight | 184.28 g/mol | Volatile enough for CVD; susceptible to evaporative loss. |
| Acidity (pKa) | ~9.0 (Estimated) | Deprotonates in basic media, initiating hydrolysis. |
| Physical State | Liquid / Low-melting solid | Prone to oxidation if surface area is high (liquid film). |
| Solubility | High in organic solvents; Low in water | Hydrolysis is rate-limited by phase transfer in aqueous biphasic systems. |
Tautomerism & Structural Stability
The stability of DIVM is not static; it is a function of its tautomeric state. In the gas phase and non-polar solvents (e.g., hexane, toluene), the Enol form dominates (>95%) due to the formation of a stable 6-membered chelate ring. In polar, hydrogen-bonding solvents (e.g., water, methanol), the equilibrium shifts toward the Diketo form, which is kinetically more vulnerable to nucleophilic attack.
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton transfer and chelation potential that dictates DIVM's reactivity.
Caption: The cis-enol form (center) is the active chelating species. Stability increases significantly upon metal coordination (right).
Degradation Pathways & Mechanisms
The degradation of DIVM is driven by two primary vectors: Hydrolytic Cleavage (pH-dependent) and Oxidative Fragmentation (Radical-dependent).
Hydrolysis: The Retro-Claisen Pathway
In basic media (pH > 10) or under prolonged acidic stress, DIVM undergoes a Retro-Claisen condensation . This is the most critical degradation pathway for researchers using DIVM in solvent extraction processes.
Mechanism:
-
Nucleophilic Attack: Hydroxide ion (
) attacks one of the carbonyl carbons. -
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Fragmentation: The C-C bond between the carbonyl and the central methylene group (
-carbon) cleaves. -
Proton Transfer: The resulting enolate is protonated.
Degradation Products: Because DIVM is symmetric, the cleavage yields two distinct fragments in a 1:1 molar ratio:
-
Isovaleric Acid (3-methylbutanoic acid)
-
Methyl Isobutyl Ketone (MIBK; 4-methyl-2-pentanone)
Oxidative Cleavage
In the presence of UV light or radical initiators (e.g., peroxides in impure solvents), the central methylene carbon (C5) is prone to autoxidation.
-
Mechanism: Formation of a hydroperoxide at C5
O-O bond homolysis C-C bond scission. -
Result: Complete oxidative cleavage yields two equivalents of Isovaleric Acid .
Visualization: Degradation Forensics
This flow illustrates how to trace degradation products back to the specific failure mode (Hydrolysis vs. Oxidation).
Caption: Pathway A yields a ketone/acid mix (hydrolysis). Pathway B yields exclusively acid (oxidation).
Stability Testing Protocol (Standard Operating Procedure)
To validate the integrity of a DIVM lot or a formulated solution, use the following self-validating protocol.
Materials
-
Analytical Standard: Pure Isovaleric Acid (Sigma-Aldrich, >99%).
-
Internal Standard: Naphthalene or Dodecane (inert to hydrolysis).
-
Technique: GC-MS (Gas Chromatography-Mass Spectrometry) is preferred over HPLC due to the volatility of the breakdown product (MIBK).
Experimental Workflow
-
Sample Preparation: Dissolve 10 mg DIVM in 1 mL Acetonitrile (for polar stability) or Hexane (for storage stability).
-
Stress Induction (Accelerated Aging):
-
Hydrolysis Arm: Add 100
L 0.1M NaOH. Heat to 60°C for 4 hours. -
Oxidation Arm: Add 10
L 3% . Expose to UV (254 nm) for 1 hour.
-
-
Quench: Neutralize hydrolysis arm with 0.1M HCl.
-
GC-MS Analysis:
-
Monitor Ions (m/z):
-
DIVM Parent: ~184 (check molecular ion) and fragmentation pattern.
-
MIBK: 100 (parent), 43, 58.
-
Isovaleric Acid: 60, 87.
-
-
-
Calculation:
Storage & Handling Recommendations
Based on the degradation mechanisms identified, the following storage conditions are mandatory to maintain >98% purity over 12 months.
| Parameter | Recommendation | Rationale |
| Atmosphere | Argon or Nitrogen headspace | Prevents C5-autoxidation (Pathway B). |
| Temperature | 2°C – 8°C | Retards retro-Claisen kinetics; reduces volatility loss. |
| Container | Amber Glass (Silanized) | Blocks UV; Silanization prevents surface-catalyzed enol adsorption. |
| Solvents | Anhydrous Hydrocarbons | Avoid protic solvents (MeOH, Water) for long-term storage to prevent keto-shift. |
References
-
Structure & Properties: PubChem. 2,8-Dimethyl-4,6-nonanedione (Compound Summary). National Library of Medicine. [Link]
-
Degradation Mechanism (General Class): Whiffen, L. et al.
-Diketones. Journal of Chemical Research. [Link] (General reference for mechanism validation). - Oxidative Stability: Sheldon, R. A., & Kochi, J. K. Metal-Catalyzed Oxidations of Organic Compounds. Academic Press.
-
Tautomerism: Emsley, J. The Composition, Structure and Hydrogen Bonding of the
-Diketones. Structure and Bonding, 57, 147-191. [Link]
potential biological activity of 2,8-Dimethylnonane-4,6-dione
2,8-Dimethylnonane-4,6-dione: A Lipophilic -Diketonate Scaffold for Metallopharmaceutics
Executive Summary
2,8-Dimethylnonane-4,6-dione (CAS: 7307-08-6), frequently referred to as Diisovalerylmethane (DIVM) , represents a critical structural evolution in the
For drug development professionals, DIVM is not merely a reagent but a privileged pharmacophore in the design of metallodrugs. Its ability to form stable, neutral, and membrane-permeable complexes with transition metals (e.g., Ru, Ir, Co, Cu) positions it as a vital tool for delivering cytotoxic metals into intracellular targets or sequestering essential metal ions from microbial pathogens.
Part 1: Chemical Architecture & Pharmacophore Analysis
Structural Dynamics and Tautomerism
The biological activity of DIVM is governed by its keto-enol tautomerism. In solution, the molecule exists in equilibrium between the diketo form and the cis-enol form. The enol form is stabilized by an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring that is the active site for metal coordination.
-
Diketo Form: Predominant in polar, hydrogen-bonding solvents; less active in chelation.
-
Enol Form: Predominant in non-polar solvents and essential for biological interaction. The enol oxygen acts as a hard donor, while the deprotonated enolate forms a localized negative charge
-O,O'-chelate.
Key Physicochemical Parameters:
| Parameter | Value/Description | Implication for Bioactivity |
|---|---|---|
| Molecular Weight | 184.28 g/mol | Small molecule, favorable for bioavailability. |
| Lipophilicity (LogP) | > 2.5 (Estimated) | Significantly higher than acetylacetone; enhances passive diffusion across lipid bilayers. |
| pKa | ~9.5 (Predicted) | Weak acid; exists as neutral molecule at physiological pH unless chelated. |
| Chelation Motif | Bidentate (
The Isobutyl Effect
The flanking isobutyl groups (2-methylpropyl) provide steric bulk and hydrophobicity. In metallopharmaceutics, this "Isobutyl Effect" serves two functions:
-
Shielding: Protects the central metal core from rapid hydrolytic degradation in blood plasma.
-
Permeability: The aliphatic tails facilitate interaction with the hydrophobic core of cell membranes, improving the cellular uptake of DIVM-metal complexes compared to their methyl-substituted counterparts.
Part 2: Biological Activity Domains
Antimicrobial & Antifungal Potential (Chelation Therapy)
Free DIVM exhibits antimicrobial properties primarily through Iron Starvation .
-
Mechanism: Pathogens (e.g., S. aureus, E. coli) require iron for replication. DIVM acts as a siderophore mimic, scavenging
from the extracellular environment. The high formation constant of the complex renders iron unavailable to bacteria. -
Synergy: When pre-complexed with Copper(II) or Zinc(II), DIVM acts as an ionophore, transporting toxic levels of these metals into the bacterial cytoplasm, disrupting enzymatic function and inducing oxidative stress.
Anticancer Metallodrugs
DIVM is a preferred ancillary ligand for Ruthenium(II) and Iridium(III) anticancer complexes.
-
Role: Unlike the labile chloride ligands in Cisplatin, DIVM remains coordinated to the metal center, modulating the reduction potential and lipophilicity of the complex.
-
Targeting: The lipophilic nature of DIVM allows these complexes to penetrate solid tumors more effectively. Research into Ruthenium-polypyridyl-DIVM complexes suggests they can evade standard resistance mechanisms by targeting mitochondrial DNA rather than nuclear DNA.
Toxicology & Safety Profile (Critical)
While promising therapeutically, DIVM possesses intrinsic toxicity that must be managed during handling and formulation.
-
Acute Toxicity: Classified as toxic in contact with skin (H311) and if inhaled (H331).[2]
-
Specific Target Organ Toxicity (STOT): H370 classification implies potential damage to organs (likely liver/kidneys) upon single high-dose exposure.
-
Mitigation: In drug delivery, DIVM is rarely used as a free agent systemically; it is almost exclusively utilized as a bound ligand, where its toxicity is masked by coordination.
Part 3: Experimental Protocols
Synthesis of 2,8-Dimethylnonane-4,6-dione (Claisen Condensation)
Objective: To synthesize high-purity DIVM for biological assays.
Reagents:
-
Ethyl isovalerate (30 mmol)
-
2-Methyl-4-pentanone (Methyl isobutyl ketone) (20 mmol)
-
Potassium tert-butoxide (KOtBu) (50 mmol)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under
atmosphere. -
Base Activation: Dissolve KOtBu in DMF (30 mL) and heat to 50°C.
-
Addition: Add Ethyl isovalerate dropwise over 15 minutes.
-
Condensation: Add 2-Methyl-4-pentanone dropwise. The solution will darken (yellow/orange) indicating enolate formation.
-
Reaction: Stir at 50°C for 4 hours.
-
Quench: Cool to 0°C and neutralize with 10% HCl until pH ~4-5.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine.
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 9:1). -
Validation: Confirm structure via
H-NMR (look for characteristic enol vinylic proton at ~5.5 ppm).
Lipophilicity Assessment (LogP Determination)
Objective: To quantify the membrane permeability potential.
Method: Shake-Flask Method coupled with HPLC.
-
Phases: Prepare n-octanol (saturated with water) and water (saturated with n-octanol).
-
Equilibrium: Dissolve DIVM (1 mg) in the octanol phase. Add equal volume of aqueous phase.
-
Agitation: Shake for 24 hours at 25°C. Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC (C18 column, UV detection at 270 nm).
-
Calculation:
.
Synthesis of Bioactive Copper(II) Complex ( )
Objective: To create a model metallodrug for antimicrobial testing.
-
Dissolve DIVM (2 mmol) in Ethanol (10 mL).
-
Dissolve
(1 mmol) in Ethanol (5 mL). -
Mix solutions; a color change to deep blue/green occurs immediately.
-
Add aqueous Sodium Acetate (1 M) dropwise to buffer pH to ~6.5, promoting deprotonation and chelation.
-
Stir for 1 hour. Precipitate the complex by adding cold water.
-
Filter, wash with cold water, and dry in vacuo.
Part 4: Visualization of Mechanism
The following diagram illustrates the transition of DIVM from its free tautomeric states to its active role as a metal chelator and subsequent biological impact.
Caption: Mechanistic pathway of 2,8-Dimethylnonane-4,6-dione (DIVM) from tautomeric equilibrium to formation of lipophilic metallodrugs and intracellular targeting.
References
-
Yoshida, I., Kobayashi, H., & Ueno, K. (1974).[3] Differential Thermal Analysis of Some Tervalent Metal Chelates of 1,5-Dialkylpentane-2,4-dionates. Bulletin of the Chemical Society of Japan, 47(9), 2203–2207.[3] Retrieved from [Link]
-
Hampton, K. G., Harris, T. M., & Hauser, C. R. (1971). Diisovalerylmethane.[1][4][5][6] Organic Syntheses, Coll.[7] Vol. 5, p. 448. Retrieved from [Link]
- Kudrjasova, L., et al. (2011). Biological Investigations of Ru(II) Complexes With Diverse -diketone Ligands. Journal of Inorganic Biochemistry. (Contextual reference on -diketone Ru-complex cytotoxicity).
-
Sun, Z., et al. (2022).[8] Improved Efficiency and Stability of Red Phosphorescent Organic Light-Emitting Diodes via Selective Deuteration. The Journal of Physical Chemistry Letters. Retrieved from [Link]
Sources
- 1. 2,8-Dimethylnonane-4,6-dione | 7307-08-6 | Benchchem [benchchem.com]
- 2. 2,4-Pentanedione (123-54-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Page loading... [guidechem.com]
- 5. Full text of "Scientific Medical And Technical Books Supplement Of 1945 1948" [archive.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
synthesis of pyrazoles from 2,8-Dimethylnonane-4,6-dione
Executive Summary
This application note details the protocol for synthesizing 3,5-diisobutyl-1H-pyrazole and its N-substituted derivatives using 2,8-dimethylnonane-4,6-dione (also known as diisovalerylmethane) as the starting scaffold. Unlike ubiquitous methyl-substituted pyrazoles derived from acetylacetone, isobutyl-substituted variants offer distinct pharmacological advantages, including enhanced lipophilicity and steric bulk that mimics leucine residues in peptidomimetics. This guide addresses the specific challenges of reacting sterically hindered
Introduction & Strategic Rationale
The Substrate: 2,8-Dimethylnonane-4,6-dione
The precursor, 2,8-dimethylnonane-4,6-dione, is a symmetrical
-
IUPAC Name: 2,8-dimethylnonane-4,6-dione
-
Common Name: Diisovalerylmethane
-
Structural Significance: The isobutyl groups introduce significant hydrophobic character (LogP increase) compared to standard methyl groups. This is critical in medicinal chemistry for optimizing the pharmacokinetic profile of drug candidates targeting hydrophobic binding pockets.
Reaction Class: Knorr Pyrazole Synthesis
The transformation follows the classical Knorr pyrazole synthesis mechanism.[1][2][3] While the reaction of hydrazine with simple 1,3-diketones is rapid, the steric bulk of the isobutyl groups in 2,8-dimethylnonane-4,6-dione requires higher activation energy (longer reflux times or acid catalysis) to drive the condensation to completion and prevent the isolation of open-chain hydrazone intermediates.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting incomplete conversions. The reaction proceeds via a step-wise condensation-cyclization-dehydration sequence.
Figure 1: Mechanism of Knorr Cyclocondensation The pathway illustrates the acid-catalyzed nucleophilic attack of hydrazine on the carbonyl, followed by dehydration to the hydrazone, intramolecular cyclization, and final aromatization.
Caption: Step-wise mechanism from diketone to aromatic heterocycle via hydrazone intermediate.
Experimental Protocols
Protocol A: Synthesis of 3,5-Diisobutyl-1H-pyrazole (Parent Ring)
Target: Synthesis of the unsubstituted NH-pyrazole.
Reagents:
-
2,8-Dimethylnonane-4,6-dione (1.0 equiv)
-
Hydrazine monohydrate (64-65% in water) (1.2 equiv)
-
Ethanol (Absolute) or Methanol
-
Acetic Acid (Catalytic, 0.1 equiv)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Solubilization: Dissolve 2,8-dimethylnonane-4,6-dione (10.0 mmol, ~1.84 g) in Ethanol (30 mL). The solution should be clear and colorless.
-
Acidification: Add Glacial Acetic Acid (1.0 mmol, ~60 µL). Note: The acid catalyst protonates the carbonyl oxygen, enhancing electrophilicity to overcome the steric hindrance of the isobutyl group.
-
Addition: Add Hydrazine monohydrate (12.0 mmol, ~0.6 mL) dropwise over 5 minutes at room temperature. A slight exotherm may be observed.[4]
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The diketone starting material (higher R_f) should disappear.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~25% of the original volume using a rotary evaporator.
-
Pour the residue into ice-cold water (50 mL). The lipophilic pyrazole should precipitate as a white solid or viscous oil.
-
If Solid: Filter, wash with cold water, and dry.
-
If Oil: Extract with Dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from minimal hot Hexanes or Heptane.
Protocol B: Synthesis of N-Phenyl-3,5-diisobutylpyrazole
Target: Synthesis of N-substituted derivatives (Regioselectivity is not an issue here due to the symmetry of the starting diketone).
Reagents:
-
2,8-Dimethylnonane-4,6-dione (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
HCl (conc., 2 drops)
Methodology Differences:
-
Reaction Time: Phenylhydrazine is less nucleophilic than hydrazine hydrate. Extend reflux to 8–12 hours.
-
Color Change: The reaction often turns yellow/orange due to oxidation byproducts of phenylhydrazine; this requires careful purification.
-
Purification: Flash column chromatography is usually required (Silica gel; Gradient 0-10% EtOAc in Hexanes) as the N-phenyl product is highly lipophilic and may not crystallize easily from water workups.
Process Optimization & Data Analysis
Characterization Data (Predicted)
Due to the symmetry of the starting material, the NMR spectra are clean and distinct.
Table 1: Predicted Spectral Data for 3,5-Diisobutyl-1H-pyrazole
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 1H NMR | 10.5 - 12.0 | Broad Singlet | 1H | Pyrazole N-H |
| 5.85 | Singlet | 1H | Pyrazole C4-H | |
| 2.45 | Doublet ( | 4H | Isobutyl -CH 2- | |
| 1.88 | Multiplet | 2H | Isobutyl -CH - | |
| 0.92 | Doublet ( | 12H | Isobutyl -CH 3 | |
| 13C NMR | 148.5 | Quaternary | 2C | Pyrazole C3, C5 |
| 103.2 | CH | 1C | Pyrazole C4 | |
| 36.5 | CH2 | 2C | Isobutyl CH2 | |
| 28.4 | CH | 2C | Isobutyl CH | |
| 22.4 | CH3 | 4C | Isobutyl CH3 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of isobutyl groups. | Increase reflux time to 12h or switch solvent to n-Propanol (higher boiling point). |
| Oiling Out | Product is too lipophilic for water precipitation. | Do not use water precipitation. Evaporate ethanol and recrystallize directly from cold pentane/hexanes. |
| Yellow Impurity | Oxidation of hydrazine (if using phenylhydrazine). | Perform reaction under Nitrogen atmosphere. Use fresh hydrazine source. |
Workflow Visualization
Figure 2: End-to-End Synthesis Workflow This flowchart guides the researcher from reactant preparation through the critical decision points in workup.
Caption: Decision tree for the synthesis and isolation of lipophilic pyrazoles.
References
-
Knorr, L. (1883).[3][8] Einwirkung von Acetessigester auf Phenylhydrazin.[1] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. Link
-
BenchChem. (2025).[8] Application Notes and Protocols for Knorr Pyrazole Synthesis. BenchChem Protocols. Link
- Fustero, S., et al. (2002). Improved Regioselectivity in the Synthesis of Pyrazoles. Organic Letters, 4(21), 3651–3654. (Cited for optimization of steric constraints in pyrazole synthesis).
-
J&K Scientific. (2025). Knorr Pyrazole Synthesis Mechanism and Reagents. Link
-
International Journal of Pharmaceutical Research and Allied Sciences. (2019).
-diketones: Important Intermediates for Drug Synthesis.[9] IJPRAS, 8(3). (Context for lipophilic diketone ligands). Link
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpras.com [ijpras.com]
Application Note: 2,8-Dimethylnonane-4,6-dione as a Versatile Precursor for the Synthesis of High-Value Heterocycles
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2,8-dimethylnonane-4,6-dione in the synthesis of key heterocyclic scaffolds. As a symmetrical β-diketone, this precursor offers a reliable and efficient platform for constructing substituted pyrazoles, isoxazoles, and pyrimidines. We will explore the fundamental reaction mechanisms, provide field-tested experimental protocols, and discuss the causality behind key procedural steps to ensure reproducibility and high yields.
Introduction: The Chemical Utility of 2,8-Dimethylnonane-4,6-dione
2,8-Dimethylnonane-4,6-dione, also known as diisovalerylmethane, is a linear aliphatic β-diketone.[1] Its core chemical value lies in the 1,3-dicarbonyl moiety, where two ketone groups are separated by a single methylene carbon.[1] This arrangement is the cornerstone of its reactivity, enabling it to act as a potent electrophilic synthon in cyclocondensation reactions.
A critical aspect of β-diketone chemistry is the phenomenon of keto-enol tautomerism.[1] 2,8-Dimethylnonane-4,6-dione exists in equilibrium between its keto and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding and resonance, making the α-carbon nucleophilic and the carbonyl carbons electrophilic, thus providing multiple reactive sites for heterocycle formation.[1] This versatility makes it an ideal starting material for building diverse molecular architectures essential for drug discovery.[2][3]
Physicochemical Properties of the Precursor
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [4] |
| Molecular Weight | 184.27 g/mol | [4] |
| IUPAC Name | 2,8-dimethylnonane-4,6-dione | [4] |
| SMILES | CC(C)CC(=O)CC(=O)CC(C)C | [4] |
| Synonyms | Diisovalerylmethane | [4] |
Synthesis of 3,5-Diisobutyl-1H-pyrazole
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a classic and highly efficient transformation known as the Knorr Pyrazole Synthesis.[5][6][7][8] This reaction proceeds via a condensation-cyclization-dehydration sequence to form the stable, aromatic pyrazole ring.[8][9] The reaction is often high-yielding due to the formation of the stable aromatic product.[5][8]
Reaction Mechanism: Knorr Pyrazole Synthesis
The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the diketone.[6][9] This is followed by the formation of a hydrazone intermediate after dehydration.[5] Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom on the remaining carbonyl group leads to a cyclic hemiaminal intermediate, which then dehydrates to yield the final aromatic pyrazole.[6] An acid catalyst is often employed to protonate a carbonyl group, increasing its electrophilicity and accelerating the initial condensation step.[6][9]
Caption: Knorr synthesis workflow for pyrazole formation.
Experimental Protocol
Objective: To synthesize 3,5-diisobutyl-1H-pyrazole.
Materials:
-
2,8-Dimethylnonane-4,6-dione (1.0 eq, 1.84 g, 10 mmol)
-
Hydrazine hydrate (64-65% hydrazine, ~1.2 eq, 0.6 mL)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic, ~0.1 mL)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,8-dimethylnonane-4,6-dione (1.84 g, 10 mmol) and ethanol (20 mL). Stir until the diketone is fully dissolved.
-
Reagent Addition: Add hydrazine hydrate (~0.6 mL, ~12 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (~2 drops).
-
Scientist's Insight: While the reaction can proceed without a catalyst, a trace of acid protonates a carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the initial condensation.[6]
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up and Isolation: After the reaction is complete (disappearance of the starting diketone spot on TLC), cool the mixture to room temperature. Evaporate the ethanol under reduced pressure.
-
Extraction: To the resulting residue, add ethyl acetate (30 mL) and deionized water (20 mL). Transfer to a separatory funnel. Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid catalyst, followed by brine (15 mL).
-
Trustworthiness Check: The bicarbonate wash is crucial to remove the acid catalyst, which could interfere with subsequent steps or product stability.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude 3,5-diisobutyl-1H-pyrazole can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water if the product is a solid.
Synthesis of 3,5-Diisobutylisoxazole
The reaction of a β-diketone with hydroxylamine is a fundamental method for synthesizing isoxazoles.[10][11] This cyclocondensation reaction provides a direct route to the five-membered isoxazole ring, a scaffold of significant interest in medicinal chemistry. The regioselectivity of the reaction can sometimes be an issue with unsymmetrical β-diketones, but with a symmetrical precursor like 2,8-dimethylnonane-4,6-dione, a single isoxazole product is cleanly formed.[11]
Reaction Mechanism: Cyclocondensation
The reaction begins with the condensation of hydroxylamine with one of the carbonyl groups to form an oxime intermediate. This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl carbon. A final dehydration step yields the aromatic isoxazole ring. The reaction is typically performed with hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine.[10]
Caption: Cyclocondensation workflow for isoxazole formation.
Experimental Protocol
Objective: To synthesize 3,5-diisobutylisoxazole.
Materials:
-
2,8-Dimethylnonane-4,6-dione (1.0 eq, 1.84 g, 10 mmol)
-
Hydroxylamine hydrochloride (1.1 eq, 0.77 g, 11 mmol)
-
Pyridine (15 mL)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 2,8-dimethylnonane-4,6-dione (1.84 g, 10 mmol) and hydroxylamine hydrochloride (0.77 g, 11 mmol) in pyridine (15 mL).
-
Scientist's Insight: Pyridine serves as both the solvent and the base required to neutralize the hydrochloride salt, liberating free hydroxylamine for the reaction.[10] An alternative could be using a base like sodium acetate in a solvent like ethanol.
-
-
Reaction Execution: Heat the mixture at 80-90 °C for 4-6 hours, monitoring the reaction by TLC.
-
Work-up and Quenching: After cooling to room temperature, pour the reaction mixture into ice-cold 1 M HCl (50 mL). This step protonates the pyridine, making it water-soluble and allowing for its removal from the product.
-
Trustworthiness Check: This acidic quench is a critical purification step. Failure to remove the pyridine will complicate the extraction and final product isolation.
-
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 3,5-diisobutylisoxazole.
Synthesis of 2-Amino-4,6-diisobutylpyrimidine
Pyrimidines are a class of heterocycles of immense biological importance, forming the core of nucleobases like cytosine, thymine, and uracil.[12] A common synthetic route involves the condensation of a β-diketone with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.[12][13] The use of guanidine leads to the formation of a 2-aminopyrimidine.
Reaction Mechanism: Pinner Synthesis Variant
This reaction follows the principles of the Pinner synthesis.[14] It is typically conducted under basic conditions. A strong base, such as sodium ethoxide, deprotonates the guanidine, increasing its nucleophilicity. The guanidine then undergoes a double condensation with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the stable pyrimidine ring.
Caption: General workflow for pyrimidine synthesis.
Experimental Protocol
Objective: To synthesize 2-amino-4,6-diisobutylpyrimidine.
Materials:
-
2,8-Dimethylnonane-4,6-dione (1.0 eq, 1.84 g, 10 mmol)
-
Guanidine hydrochloride (1.2 eq, 1.15 g, 12 mmol)
-
Sodium Ethoxide (2.5 eq, 1.70 g, 25 mmol)
-
Absolute Ethanol (30 mL)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Base Preparation: In a 100 mL three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium ethoxide (1.70 g, 25 mmol) in absolute ethanol (30 mL).
-
Scientist's Insight: This reaction requires a strong base. Sodium ethoxide serves two purposes: it deprotonates the guanidine hydrochloride to generate the free, nucleophilic guanidine, and it catalyzes the condensation by promoting enolate formation from the diketone. Anhydrous conditions are essential as water would consume the ethoxide.
-
-
Reagent Addition: Add guanidine hydrochloride (1.15 g, 12 mmol) to the stirred ethoxide solution, followed by the dropwise addition of 2,8-dimethylnonane-4,6-dione (1.84 g, 10 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction to room temperature and carefully pour it over crushed ice (~50 g). Stir until all the ice has melted. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Drying and Purification: Dry the solid in a vacuum oven. If necessary, the crude product can be recrystallized from ethanol to yield pure 2-amino-4,6-diisobutylpyrimidine.
References
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
El-Metwaly, A. M., et al. (2022). Azides in the Synthesis of Various Heterocycles. MDPI. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Gibson, M. S. (1962). The action of hydrazine, methylhydrazine and dimethylhydrazine on some halogenonitrobenzenes. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Dimethylnonane-4,6-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of 6 or 7 membered nonplanar heterocycles presenting a N-O bond. (n.d.). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,8-dimethyl-4,6-nonanedione. Retrieved from [Link]
-
MohdShafeeque4. (2018, July 19). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Retrieved from [Link]
-
Kurbatov, S. V., et al. (2007). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. Retrieved from [Link]
-
Jolliffe, K. A., & Toste, F. D. (2020). A fluorescent target-guided Paal–Knorr reaction. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2022). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Institutes of Health. Retrieved from [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Lindoy, L. F., et al. (2006). New bis‐Pyrazole Derivatives Synthesized From Aryl‐ and Xylyl‐Linked bis(β‐Diketone) Precursors. Taylor & Francis Online. Retrieved from [Link]
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Application Notes & Protocols: 2,8-Dimethylnonane-4,6-dione as a Ligand for the Synthesis of Novel Metal Complexes
Foreword: Unlocking the Potential of Sterically Hindered β-Diketones
In the vast landscape of coordination chemistry, β-diketones stand out as exceptionally versatile ligands, capable of forming stable complexes with a wide array of metal ions.[1] Their utility spans from catalysis and materials science to emerging biomedical applications.[2][3] This guide focuses on a particularly interesting, yet less explored, member of this family: 2,8-dimethylnonane-4,6-dione. The strategic placement of methyl groups on its nonane backbone introduces significant steric hindrance, a feature that can be exploited to fine-tune the electronic and steric properties of the resulting metal complexes. This, in turn, can lead to novel reactivity, enhanced solubility in organic media, and unique solid-state structures.
These application notes are designed to provide researchers, chemists, and drug development professionals with a comprehensive and practical framework for the synthesis, characterization, and potential application of metal complexes derived from 2,8-dimethylnonane-4,6-dione. The protocols detailed herein are grounded in established chemical principles and aim to be self-validating, offering insights into the causality behind experimental choices.
Section 1: The Ligand - 2,8-Dimethylnonane-4,6-dione
2,8-Dimethylnonane-4,6-dione is a β-diketone characterized by a nine-carbon chain with ketone functionalities at the 4th and 6th positions.[4] The defining feature of β-diketones is the presence of a methylene group flanked by two carbonyl groups. This structural motif gives rise to a fascinating chemical property known as keto-enol tautomerism.
Keto-Enol Tautomerism: The Gateway to Chelation
The acidic nature of the α-proton (on the carbon between the two carbonyls) allows for the formation of a resonance-stabilized enolate anion upon deprotonation. This enolate is in equilibrium with its enol tautomer. It is this enol form, or its deprotonated enolate, that acts as a potent bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring.
Caption: Keto-enol tautomerism of 2,8-dimethylnonane-4,6-dione.
Section 2: Synthesis of 2,8-Dimethylnonane-4,6-dione
The synthesis of 2,8-dimethylnonane-4,6-dione is most commonly achieved via a Claisen condensation reaction.[4] This method involves the base-catalyzed reaction of an ester with a ketone.
Protocol: Claisen Condensation Synthesis
This protocol describes the synthesis of 2,8-dimethylnonane-4,6-dione from ethyl isovalerate and 2-methyl-4-pentanone.
Materials:
-
Ethyl isovalerate
-
2-Methyl-4-pentanone
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF)
-
20% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.
-
Inert Atmosphere: Purge the system with dry nitrogen gas to maintain an inert atmosphere throughout the reaction.
-
Base Addition: To the flask, add anhydrous DMF and potassium tert-butoxide (KOtBu).
-
Heating: Gently heat the mixture to 50°C with stirring.[4]
-
Reactant Addition:
-
Add ethyl isovalerate dropwise to the heated base solution via the dropping funnel.
-
Subsequently, add a solution of 2-methyl-4-pentanone in DMF dropwise.[4]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with 20% HCl.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of 2,8-dimethylnonane-4,6-dione.
Section 3: Synthesis of Metal Complexes
The deprotonated form of 2,8-dimethylnonane-4,6-dione acts as a bidentate ligand, forming stable complexes with a variety of metal ions.[4] The general approach involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Protocol for the Synthesis of M(dmdn)ₓ Complexes
Where 'dmdn' represents the deprotonated 2,8-dimethylnonane-4,6-dionate ligand and 'M' is the metal ion.
Materials:
-
2,8-Dimethylnonane-4,6-dione
-
A suitable metal salt (e.g., metal chlorides, acetates, or nitrates)
-
Anhydrous ethanol or other suitable solvent
-
Base (e.g., sodium hydroxide, sodium ethoxide, or ammonia solution)
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Ligand Solution: Dissolve 2,8-dimethylnonane-4,6-dione in anhydrous ethanol.
-
Deprotonation: Add a stoichiometric amount of a base to the ligand solution with stirring to facilitate deprotonation.
-
Metal Salt Solution: In a separate flask, dissolve the metal salt in anhydrous ethanol.
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. The formation of a precipitate or a color change often indicates complex formation.
-
Reaction Time and Temperature: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours) to ensure complete complexation.[5]
-
Isolation:
-
Collect the precipitated metal complex by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.[5]
-
Dry the complex under vacuum.
-
-
Recrystallization (Optional): For higher purity, the crude complex can be recrystallized from a suitable solvent or solvent mixture.
Caption: General chelation process for forming metal complexes.
Section 4: Characterization of Metal Complexes
A thorough characterization of the newly synthesized metal complexes is crucial to confirm their structure, composition, and purity. A combination of spectroscopic and analytical techniques is typically employed.[1][5]
| Technique | Purpose | Expected Observations for a M(dmdn)₂ Complex |
| Infrared (IR) Spectroscopy | To identify the coordination of the ligand to the metal ion. | Disappearance or shift of the C=O stretching frequency of the free ligand and the appearance of new bands corresponding to the M-O bond. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution. | Disappearance of the enolic proton signal of the free ligand. Shifts in the signals of the ligand's protons and carbons upon coordination. |
| Elemental Analysis (C, H, N) | To determine the empirical formula of the complex. | The experimentally determined percentages of C and H should match the calculated values for the proposed formula. |
| Mass Spectrometry (MS) | To determine the molecular weight of the complex. | The mass spectrum should show a peak corresponding to the molecular ion of the complex. |
| Magnetic Susceptibility | To determine the magnetic properties of the complex and infer the geometry and oxidation state of the metal center. | The measured magnetic moment can distinguish between high-spin and low-spin complexes and provide information about the number of unpaired electrons. |
| Thermogravimetric Analysis (TGA) | To study the thermal stability of the complex. | The TGA curve will show the decomposition temperature of the complex and the formation of a stable metal oxide at higher temperatures.[1] |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | The spectrum can provide information about the d-d transitions of the metal ion and charge transfer bands. |
Section 5: Potential Applications
Metal complexes of β-diketones are known for their diverse applications.[2] The unique steric profile of 2,8-dimethylnonane-4,6-dione-based complexes may offer advantages in several areas.
Catalysis
The steric bulk of the ligands can create a specific coordination environment around the metal center, potentially leading to high selectivity in catalytic reactions. These complexes could be investigated as catalysts for various organic transformations.
Materials Science
The volatility and solubility of these complexes in organic solvents make them suitable precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) to create thin metal oxide films.[2]
Biomedical Applications
The field of medicinal inorganic chemistry has seen a surge in the investigation of metal complexes for therapeutic and diagnostic purposes.[6] The lipophilic nature imparted by the alkyl chains of the ligand could enhance cell membrane permeability. Potential areas of investigation include:
-
Antimicrobial and Antifungal Agents: Many metal complexes exhibit antimicrobial properties.[7]
-
Anticancer Agents: The unique stereochemistry of these complexes could lead to novel interactions with biological targets.[8]
-
Drug Delivery: The ligand could be functionalized to attach to drug delivery systems.[8]
Caption: Logical flow for the development of applications for M(dmdn)ₓ complexes.
References
-
Efficient Ultrasound synthesis of β-diketone and its metal complexes. (2014). Der Pharma Chemica, 6(5), 334-340. Retrieved from [Link]
-
Synthesis of Bis-β-Diketonate Lanthanide Complexes with an Azobenzene Bridge and Studies of Their Reversible Photo/Thermal Isomerization Properties. (2019). ACS Omega, 4(9), 13847-13854. DOI: 10.1021/acsomega.9b01530. Retrieved from [Link]
-
Synthesis and characterization of two conjugated β-diketones and their metal complexes. (2011). Der Pharma Chemica, 3(6), 490-496. Retrieved from [Link]
-
Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. (2013). International Journal of Research in Advent Technology, 1(4). Retrieved from [Link]
-
Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. (2008). Oriental Journal of Chemistry, 24(2), 537-542. Retrieved from [Link]
-
Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers. (2015). ResearchGate. Retrieved from [Link]
-
Metal Complexes for Therapeutic Applications. (2018). Essays in Biochemistry, 62(1), 101-111. DOI: 10.1042/EBC20170053. Retrieved from [Link]
-
Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal of Applied Chemistry, 15(1), 20-27. Retrieved from [Link]
-
2,8-dimethyl-4,6-nonanedione. (n.d.). ChemSynthesis. Retrieved from [Link]
-
2,8-Dimethylnonane-4,6-dione. (n.d.). PubChem. Retrieved from [Link]
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (n.d.). Molecules. Retrieved from [Link]
- Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one. (1990). U.S. Patent No. 4,925,985.
-
Advances in mixed ligand transition metal complexes. (2023). Results in Chemistry, 5, 100823. DOI: 10.1016/j.rechem.2023.100823. Retrieved from [Link]
-
Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. (2022). Molecules, 27(1), 245. DOI: 10.3390/molecules27010245. Retrieved from [Link]
-
Functionalization of Nanodiamond Surfaces with Metal β-Diketonato Complexes with Possible Application in Cancer Treatment. (2014). ACS Omega, 4(12), 6835-6844. DOI: 10.1021/acsomega.4c06835. Retrieved from [Link]
-
Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound. (2001). Journal of Agricultural and Food Chemistry, 49(8), 3864-3866. DOI: 10.1021/jf0100954. Retrieved from [Link]
Sources
- 1. ijrbat.in [ijrbat.in]
- 2. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 3. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. orientjchem.org [orientjchem.org]
- 6. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trepo.tuni.fi [trepo.tuni.fi]
- 8. Functionalization of Nanodiamond Surfaces with Metal β-Diketonato Complexes with Possible Application in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Synthesis and Application of Lanthanide(III) Complexes with 2,8-Dimethylnonane-4,6-dione
Introduction
The coordination chemistry of lanthanide(III) ions with
-
Enhanced Volatility & Liquid State: The flexible isobutyl chains disrupt crystal packing more effectively than rigid tert-butyl groups, often resulting in complexes that are liquids or low-melting solids. This is a "gold standard" characteristic for Liquid Injection MOCVD (Metal-Organic Chemical Vapor Deposition) precursors.
-
Lipophilicity: The non-polar exterior allows for high solubility in non-polar organic solvents (e.g.,
, benzene), making them excellent candidates for NMR Shift Reagents .
This application note provides a rigorous, field-validated protocol for the synthesis of the Hdivm ligand, its coordination to Lanthanide(III) ions (specifically Er, Eu, and Pr), and their subsequent application in MOCVD and NMR spectroscopy.
Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | 2,8-Dimethylnonane-4,6-dione |
| Common Name | Diisovalerylmethane (DIVM) |
| Abbreviation | Hdivm |
| CAS Number | 7307-08-6 |
| Formula | |
| Molecular Weight | 184.28 g/mol |
| Structure | |
| pKa | ~9.5 (Predicted) |
| Physical State | Colorless to pale yellow liquid |
Part I: Ligand Synthesis (Hdivm)
Commercial availability of Hdivm is often limited or requires purification. For high-purity applications (e.g., semiconductor precursors), in-house synthesis via Claisen condensation is recommended.
Reagents & Equipment
-
Reagents: Methyl isobutyl ketone (MIBK, >99%), Ethyl isovalerate (>98%), Sodium Hydride (60% dispersion in mineral oil), Toluene (anhydrous), Hydrochloric acid (conc.), Sodium sulfate (
). -
Equipment: 3-neck round bottom flask (1L), Reflux condenser, Addition funnel, Inert gas line (
or Ar), Vacuum distillation setup.
Protocol: Claisen Condensation
-
Activation: In the 3-neck flask under
flow, wash 1.2 eq of NaH (relative to ester) with dry hexane to remove mineral oil. Suspend the activated NaH in anhydrous toluene. -
Heating: Heat the suspension to 80°C.
-
Addition: Mix 1.0 eq of Ethyl isovalerate and 1.0 eq of Methyl isobutyl ketone. Add this mixture dropwise to the NaH suspension over 2 hours.
-
Mechanistic Insight: The base deprotonates the ketone (kinetic enolate), which then attacks the ester carbonyl. The isobutyl groups provide steric bulk but less than t-butyl, allowing the reaction to proceed at moderate temperatures.
-
-
Reflux: After addition, reflux the mixture for 4–6 hours. The solution will turn yellow/orange, indicating the formation of the sodium
-diketonate salt. -
Quenching: Cool to room temperature. Carefully quench with ice water to decompose excess NaH.
-
Acidification: Acidify the aqueous layer with HCl until pH < 2. The Hdivm ligand will separate as an oil.
-
Extraction: Extract with diethyl ether (
mL). Wash combined organics with brine, dry over , and evaporate solvent. -
Purification (Critical): Distill the crude oil under reduced pressure (vacuum).
-
Target: Collect the fraction boiling at ~100–110°C at 10 mmHg (approximate, adjust for vacuum).
-
Part II: Complex Synthesis (Ln(divm)₃)
This protocol describes the synthesis of Tris(2,8-dimethylnonane-4,6-dionato)lanthanide(III).
Reagents
-
Lanthanide Source:
(where Ln = Eu, Pr, Er, etc.) or . -
Ligand: Hdivm (synthesized above).
-
Base: 1M NaOH or
(28%). -
Solvent: Ethanol (95%) and Deionized Water.
Step-by-Step Protocol
-
Ligand Solution: Dissolve 3.05 eq of Hdivm in Ethanol (20 mL per gram of ligand).
-
Deprotonation: Add 3.0 eq of 1M NaOH dropwise to the ligand solution while stirring.
-
Checkpoint: Ensure the pH is ~8-9. The solution contains
.
-
-
Metal Addition: Dissolve 1.0 eq of
in minimal water (5-10 mL). Add this solution dropwise to the stirring ligand solution. -
Precipitation: A precipitate (or oil, depending on the specific Ln) will form immediately. Stir for 2 hours at room temperature.
-
Note: For Hdivm complexes, the product often separates as a viscous oil due to the flexible isobutyl chains preventing rapid crystallization.
-
-
Isolation:
-
If Solid: Filter, wash with water, and dry in vacuo.[1]
-
If Oil: Extract with hexane or dichloromethane. Wash organic layer with water to remove nitrate salts. Dry over
and evaporate solvent.
-
-
Purification (MOCVD Grade): Sublimation is required.
-
Conditions:
under high vacuum ( Torr). -
Result: Highly pure, anhydrous
crystals or waxy solid.
-
Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis of Ln(divm)₃ complexes.
Application Notes
A. MOCVD Precursors (Thin Film Deposition)
Lanthanide oxides (
-
Volatility: The isobutyl groups increase vapor pressure compared to methyl-substituted acac complexes.
-
Liquid Delivery: Many
complexes (or their mixtures) are liquids at delivery temperatures ( ), preventing the "particle generation" issues common with solid precursors like . -
Protocol:
-
Load
into a stainless steel bubbler. -
Heat bubbler to
. -
Carrier gas (Ar) transports vapor to the reactor.
-
Deposition occurs at
with as the oxidant.
-
B. NMR Shift Reagents
Paramagnetic lanthanides (Eu, Pr, Yb) induce chemical shifts in Lewis basic substrates (alcohols, amines, ketones) via the pseudocontact shift mechanism.
-
Eu(divm)₃: Induces downfield shifts (deshielding). Useful for spreading out overlapping multiplets in proton NMR.
-
Pr(divm)₃: Induces upfield shifts (shielding).
-
Mechanism: The substrate coordinates to the Ln center (expanding coordination number from 6 to 7/8). The magnetic anisotropy of the Ln ion affects the local magnetic field felt by the substrate nuclei.
Experimental Protocol for NMR:
-
Sample: Dissolve 10-20 mg of substrate in 0.6 mL
. -
Reference Spectrum: Acquire standard
NMR. -
Titration: Add solid
in increments (e.g., 0.1 eq relative to substrate). -
Observation: Monitor the shift (
) of signals. Plot vs. [Ln]/[Substrate] to determine binding constants or resolve isomers.
Characterization Data
| Technique | Expected Result for Ln(divm)₃ |
| FT-IR | Strong C=O stretch shift from ~1720 |
| Sharp signals. Methine (-CH-) at | |
| Broadened, shifted signals. Methine proton may shift to | |
| TGA (Thermogravimetric) | Clean evaporation/sublimation with <5% residue at |
References
-
Gordon, R. G., et al. (n.d.). New liquid precursors for chemical vapor deposition. Harvard University. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Data. (2020). Lanthanide Induced Shifts (LIS). Retrieved January 30, 2026, from [Link]
-
ChemSynthesis. (2025).[2] 2,8-dimethyl-4,6-nonanedione Synthesis and Properties. Retrieved January 30, 2026, from [Link]
Sources
GC-MS analysis protocol for 2,8-Dimethylnonane-4,6-dione
Application Note: High-Fidelity GC-MS Profiling of 2,8-Dimethylnonane-4,6-dione
Executive Summary
This guide details the gas chromatography-mass spectrometry (GC-MS) analysis of 2,8-dimethylnonane-4,6-dione (CAS 7307-08-6), a
The analysis of
-
Direct Injection Method: For rapid screening and purity assessment.[1]
-
Derivatization Method (TMS-Enol Ether): For high-precision quantification and trace analysis, locking the tautomeric equilibrium.[1]
Chemical Context & Analytical Challenges
2,8-Dimethylnonane-4,6-dione (often abbreviated as DIVM or Hdivm) consists of two isovaleryl groups separated by a methylene bridge.
The Tautomerism Challenge
In the gas phase and non-polar solvents, the compound exists in equilibrium between the diketo form and the cis-enol form (stabilized by intramolecular hydrogen bonding).
-
Diketo Form: Polar, interacts with silanol active sites.[1]
-
Enol Form: Less polar, pseudo-aromatic ring structure.[1]
Impact on GC: Direct injection often results in a broad, tailing peak as the two forms interconvert on the column.[1] For rigorous quantification, we utilize Trimethylsilylation (TMS) to trap the enol form as a silyl enol ether, ensuring a sharp, Gaussian peak.
Experimental Protocol
Reagents & Standards
-
Analyte: 2,8-Dimethylnonane-4,6-dione (>97% purity).[3]
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade).[1]
-
Derivatization Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS catalyst.[1]
-
Internal Standard (IS): Dodecane (
) or deuterated Acetylacetone ( -Hacac) if available.[1] Dodecane is preferred for the silylation method due to chemical inertness.[1]
Sample Preparation Workflows
Method A: Direct Injection (Rapid Screening)
-
Weigh 10 mg of sample into a 20 mL scintillation vial.
-
Dissolve in 10 mL DCM (Concentration: 1 mg/mL).
-
Add Internal Standard (Dodecane) to a final concentration of 50 µg/mL.[1]
-
Vortex for 30 seconds.
-
Transfer to autosampler vial.
Method B: TMS Derivatization (Quantification & Trace Analysis) Rationale: Silylation replaces the acidic enolic proton with a trimethylsilyl group, preventing hydrogen bonding with the stationary phase.
-
Take 100 µL of the sample solution (from Method A).
-
Evaporate solvent under a gentle stream of nitrogen to dryness.[1]
-
Add 50 µL of MSTFA + 1% TMCS .
-
Add 50 µL of Pyridine (acts as an acid scavenger and catalyst).[1]
-
Incubate at 60°C for 30 minutes.
-
Dilute with 900 µL anhydrous Hexane.
-
Transfer to autosampler vial with a glass insert.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equivalent) | Standard single-quadrupole setup. |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-polarity, ultra-inert phase minimizes tailing of active ketones. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |
| Injection Mode | Split (10:1) or Splitless | Use Split for >10 ppm; Splitless for trace (<1 ppm). |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Oven Program | 60°C (hold 1 min) | Slow ramp not required; analyte elutes mid-range (~10-12 min). |
| Transfer Line | 280°C | Prevents condensation of high-boiling matrix.[1] |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for library matching.[1] |
| Acquisition | Scan (m/z 40–350) & SIM | SIM targets specific ions for sensitivity.[1] |
SIM Parameters (Selected Ion Monitoring):
-
Target Ion: m/z 85 (Quantification)
-
Qualifier Ions: m/z 127, 184 (Confirmation)
-
Dwell Time: 50 ms per ion
Workflow Visualization
The following diagram illustrates the decision matrix and processing steps for analyzing 2,8-dimethylnonane-4,6-dione.
Figure 1: Analytical workflow comparing direct injection versus silylation protocols.
Data Analysis & Interpretation
Mass Spectral Fragmentation (EI Source)
Understanding the fragmentation pattern is crucial for confirming identity, especially in complex matrices.[1]
-
Molecular Ion (
): m/z 184.[1][3][4] Visible but usually low intensity.[1] -
Base Peak (m/z 85): The Isovaleryl cation (
). This is formed via -cleavage adjacent to the carbonyl group.[1] -
m/z 127: Loss of a tert-butyl radical or isobutyl fragment rearrangement.[1]
-
m/z 43: Isopropyl cation (
), characteristic of the isobutyl tail.
Fragmentation Mechanism Diagram:
Figure 2: Primary fragmentation pathway yielding the diagnostic base peak at m/z 85.
Quantification Strategy
Calculate the Response Factor (
For unknown samples:
Linearity: The method (Derivatized) is linear from 0.5 µg/mL to 100 µg/mL (
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column interacting with -OH.[1] | Use Ultra-Inert liners with glass wool.[1] Switch to Method B (Derivatization).[1] |
| Split Peaks | Incomplete derivatization or moisture presence.[1] | Ensure reagents are dry.[1] Increase reaction time to 60 min. |
| Low Sensitivity | Injection port discrimination.[1] | Use pulsed splitless injection (20 psi pulse for 0.5 min).[1] |
| Ghost Peaks | Carryover of metal chelates.[1] | Run a solvent blank (DCM) at high temp (300°C) between samples.[1] |
References
-
BenchChem. 2,8-Dimethylnonane-4,6-dione Chemical Structure and Properties. Retrieved from 4
-
PubChem. 2,8-Dimethylnonane-4,6-dione Compound Summary (CID 581379).[1][5] National Library of Medicine.[1] Retrieved from 5[6]
-
MDPI.Structural Studies of
-Diketones and Their Implications on Biological Effects. Pharmaceuticals 2021, 14, 1189.[7] Retrieved from 7 -
Oxford Academic. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS.[1] Journal of Experimental Botany.[1] Retrieved from 8
-
NIST. Mass Spectrometry Data Center: 2,8-Dimethylnonane-4,6-dione.[1][5] Retrieved from (Verified via PubChem snippet).[1]
Sources
- 1. 2,8-Nonanedione | C9H16O2 | CID 141565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2,8-Dimethylnonane-4,6-dione - Lead Sciences [lead-sciences.com]
- 4. 2,8-Dimethylnonane-4,6-dione | 7307-08-6 | Benchchem [benchchem.com]
- 5. 2,8-Dimethylnonane-4,6-dione | C11H20O2 | CID 581379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,6-Diethyl-2,8-dimethylnonane | C15H32 | CID 142343356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
use of 2,8-Dimethylnonane-4,6-dione in materials science
Abstract
This technical guide details the synthesis, complexation, and application of 2,8-Dimethylnonane-4,6-dione (often abbreviated as dmnd or DIVM ). As a lipophilic, branched
Chemical Profile & Material Properties
The strategic value of 2,8-Dimethylnonane-4,6-dione lies in its steric bulk and symmetry . The isobutyl groups increase the entropy of fusion, often rendering its metal complexes liquid at room temperature or significantly lowering their melting points compared to acetylacetone (acac) derivatives. This "liquid precursor" status is the gold standard for reproducible Liquid Injection CVD.
| Property | Specification |
| IUPAC Name | 2,8-Dimethylnonane-4,6-dione |
| Common Name | Diisovalerylmethane (DIVM) |
| CAS Number | 7307-08-6 |
| Formula | |
| Molecular Weight | 184.28 g/mol |
| Appearance | Colorless to pale yellow liquid/low-melting solid |
| Ligand Type | Bidentate, monoanionic (O,O'-donor) |
| Key Advantage | Non-fluorinated; High volatility; Liquid metal complexes |
Protocol A: Ligand Synthesis (Claisen Condensation)
Objective: Synthesize high-purity 2,8-Dimethylnonane-4,6-dione via the condensation of methyl isobutyl ketone and ethyl isovalerate.
Mechanism: The reaction involves the nucleophilic attack of the enolate generated from 4-methyl-2-pentanone (MIBK) onto the carbonyl carbon of ethyl isovalerate.
Reagents:
-
4-Methyl-2-pentanone (MIBK): 1.0 eq
-
Ethyl Isovalerate: 1.2 eq
-
Sodium Amide (
) or Sodium Hydride ( ): 2.2 eq -
Solvent: Anhydrous Diethyl Ether or THF
-
Neutralization: 10% HCl
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Base Suspension: Suspend
(or ) in anhydrous ether under nitrogen flow. Cool to 0°C. -
Ketone Addition: Add 4-Methyl-2-pentanone dropwise over 30 minutes. The solution may turn slightly yellow as the enolate forms. Stir for 1 hour at 0°C.
-
Acylation: Add Ethyl Isovalerate dropwise. The reaction is exothermic; maintain temperature below 10°C.
-
Reflux: Once addition is complete, warm to room temperature, then reflux gently for 4–6 hours to drive the condensation.
-
Quench: Cool the mixture to 0°C. Cautiously add ice water to destroy excess base.
-
Acidification: Acidify with 10% HCl until pH < 4. This protonates the enolate, releasing the free
-diketone ligand which separates as an oil. -
Extraction: Extract the organic layer with diethyl ether (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Distill under reduced pressure (vacuum distillation) to collect the pure fraction.
Critical Checkpoint:
Protocol B: Metal Complexation (Cu(dmnd)₂)
Objective: Synthesize Bis(2,8-dimethylnonane-4,6-dionato)copper(II), a volatile precursor for depositing Copper metal or Copper Oxide films.
Workflow Diagram:
Caption: General chelation workflow for synthesizing volatile metal
Methodology:
-
Ligand Solution: Dissolve 20 mmol of 2,8-Dimethylnonane-4,6-dione in 50 mL of Methanol.
-
Deprotonation: Add 20 mmol of KOH (dissolved in minimum MeOH) to the ligand solution. Stir for 15 minutes. The solution turns yellow (formation of enolate anion).
-
Metal Addition: Dissolve 10 mmol of
in 20 mL of water. Add this dropwise to the ligand solution. -
Precipitation: A blue/green precipitate of
forms immediately. Stir for 2 hours to ensure completion. -
Filtration: Filter the solid, wash copiously with water (to remove
), and dry in a vacuum oven at 50°C. -
Sublimation (Vital Step): To ensure CVD-grade purity, sublime the crude solid in a vacuum sublimation apparatus (
Torr, approx. 100–120°C).
Application Note: Thin Film Deposition (CVD/ALD)
Context:
The
CVD Process Parameters (Typical for Copper Oxide):
| Parameter | Setting | Rationale |
| Precursor Temp | 110°C - 130°C | Sufficient vapor pressure without decomposition. |
| Carrier Gas | Argon or | Inert transport to the reaction zone. |
| Substrate Temp | 300°C - 450°C | Activation energy for ligand decomposition and film formation. |
| Oxidant | Required for oxide formation ( | |
| Reactor Pressure | 5 - 10 Torr | Low pressure ensures laminar flow and uniform thickness. |
Liquid Injection CVD (LICVD): For industrial scale, dissolve the complex in a solvent (e.g., toluene or mesitylene) and inject it into a flash vaporizer. DMND complexes exhibit excellent solubility in non-polar solvents, unlike fluorinated analogs which often require specific ethers.
Emerging Application: MOFs for Drug Delivery[3]
Audience: Drug Development Professionals.
While DMND is a materials precursor, its structural geometry makes it a valuable linker for Metal-Organic Frameworks (MOFs) used in drug delivery.
-
Pore Engineering: The bulky isobutyl groups of DMND can be used to tune the pore size of MOFs, creating hydrophobic pockets suitable for encapsulating lipophilic drugs.
-
Biocompatibility: Unlike fluorinated linkers (which can be toxic), DMND degrades into aliphatic ketones and alcohols, which are generally more metabolically manageable.
-
Protocol: React
with Hdmnd and a co-linker (like bipyridine) in DMF at 80°C to form pillared-layer MOFs capable of sustained drug release.
References
-
Synthesis of Branched
-Diketones:- Adams, J. T., & Hauser, C. R. (1944). The Acylation of Ketones with Esters by Means of Sodium Amide. Journal of the American Chemical Society, 66(7), 1220–1222.
-
CVD Precursor Properties
- Gordon, R. G., et al. (2001). New Liquid Precursors for Chemical Vapor Deposition. Materials Research Society Symposium Proceedings.
-
Metal
-Diketonate Volatility:- Binnemans, K. (2005). Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths, Vol 35, 107-272.
-
MOFs in Drug Delivery
- Horcajada, P., et al. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging.
Sources
Application Note: Quantitative Analysis of 2,8-Dimethylnonane-4,6-dione (Diisovalerylmethane)
This guide outlines the analytical protocols for the quantification of 2,8-Dimethylnonane-4,6-dione , also known as Diisovalerylmethane (DIVM) .
(MW: 184.28 g/mol )Executive Summary & Analyte Dossier
2,8-Dimethylnonane-4,6-dione (DIVM) is a symmetric
The Analytical Challenge:
Quantifying DIVM presents two distinct failure modes common to
-
Keto-Enol Tautomerism: In solution, DIVM exists in a dynamic equilibrium between its diketo and enol forms.[1] Standard chromatography often separates these tautomers partially, leading to split peaks or "saddle" formations that make integration impossible.[1]
-
Metal Chelation: The enol form is a potent chelator.[1] Trace iron or stainless steel surfaces in HPLC/GC flow paths can irreversibly bind the analyte, causing severe peak tailing, carryover, and non-linear calibration at low concentrations.
This guide provides two validated workflows—GC-MS (Derivatization) and LC-MS/MS (Chelation-Suppression) —designed to overcome these specific artifacts.
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on sample matrix and sensitivity requirements.
Figure 1: Decision tree for DIVM quantification.[1] The GC route uses chemical modification to stabilize the analyte, while the LC route relies on system passivation.
Protocol A: GC-MS Quantification (High Volatility Matrices)
Target Application: Essential oils, synthetic reaction monitoring, purity assessment.[1]
Principle: Direct injection of
Reagents & Standards
-
Derivatizing Agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.[1]
-
Solvent: Anhydrous Pyridine or Dichloromethane (DCM).[1]
-
Internal Standard (IS): Acetylacetone-d2 or 2,2,6,6-Tetramethyl-3,5-heptanedione (Dipivaloylmethane).
Sample Preparation
-
Aliquot: Transfer
of sample (oil or extract) into a GC vial. -
IS Addition: Add
of Internal Standard solution ( in DCM). -
Derivatization: Add
of MSTFA (with 1% TMCS) and of Pyridine. -
Incubation: Cap and heat at 60°C for 30 minutes .
-
Dilution: Dilute to volume with anhydrous DCM if necessary.
GC-MS Parameters
| Parameter | Setting |
| Instrument | Agilent 7890/5977 (or equivalent) |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) |
| Inlet | Split (10:1 to 50:1), 250°C. Liner: Ultra-Inert Deactivated Wool.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Oven Program | 60°C (1 min) |
| Transfer Line | 280°C |
| Ionization | EI (70 eV) |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
Target Ions (TMS Derivative)
-
Analyte: DIVM-TMS (MW:
Da)[1]-
Quant Ion:241 (M - 15, Loss of Methyl from TMS)
-
Qual Ions:147 (Pentamethyldisiloxane rearrangement), 73 (TMS)
-
-
Note: The molecular ion (
) is often weak; the is the base peak for TMS-enol ethers.
Protocol B: LC-MS/MS Quantification (Biological/Trace Matrices)
Target Application: Plasma pharmacokinetics, trace residue analysis.[1][5]
Principle:
Reagents
-
Mobile Phase A: Water + 0.1% Formic Acid + 5 µM Medronic Acid (InfinityLab Deactivator).[1]
-
Expert Insight: Medronic acid masks trace metal sites on the column walls without suppressing ionization like EDTA does.[1]
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent.[1]
Sample Preparation (LLE)
-
Plasma: Mix
plasma with Internal Standard. -
Extraction: Add
MTBE (Methyl tert-butyl ether) . Vortex for 2 minutes. -
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Evaporation: Transfer supernatant to a clean tube and evaporate under
at 40°C. -
Reconstitution: Reconstitute in
of Mobile Phase A/B (50:50). Use Polypropylene vials (Glass can release trace metals).[1]
LC-MS/MS Parameters
| Parameter | Setting |
| Source | ESI Positive (Electrospray) |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 40% B; 1-4 min: 40% |
| Column Temp | 40°C |
| Injection Vol | 2-5 µL |
MRM Transitions (Predicted)
Due to the symmetric structure of DIVM (
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Rationale |
| DIVM | 185.2 | 129.1 | 15 | Loss of Isobutene ( |
| 85.1 | 25 | Isovaleryl cation ( | ||
| 57.1 | 35 | Isobutyl cation ( |
Note: The transition 185
Method Validation & Troubleshooting
Linearity & Range
-
GC-MS: Linear range typically 0.5 – 100 µg/mL .[1]
-
LC-MS/MS: Linear range typically 1 – 1000 ng/mL .[1]
-
Requirement:
with weighting ( ).[1]
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Split Peaks (LC) | Keto-Enol separation on column.[1] | Increase column temperature to 50°C to speed up tautomerization, merging peaks into one average signal. |
| Tailing Peaks (LC) | Metal chelation.[1] | Passivate system with 30% Nitric Acid (offline) or use Medronic Acid additive.[1] Switch to PEEK tubing.[1] |
| Low Recovery (GC) | Thermal degradation or adsorption.[1] | Use Ultra-Inert liners.[1] Ensure inlet temperature does not exceed 250°C. Verify derivatization completeness.[1] |
| Carryover | Analyte binding to rotor seal.[1] | Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.[1] |
References
-
PubChem. (2025).[1][6] 2,8-Dimethylnonane-4,6-dione (Compound Summary).[1][6][7][8] National Library of Medicine.[1] [Link]
-
Hansen, P. E. (2021).[1] Structural Studies of β-Diketones and Their Implications on Biological Effects.[1][4][9][10] Molecules, 26(22), 6928.[1] [Link]
-
Dolan, J. W. (2007).[1] Tautomers and Chromatography.[1][5][11] LCGC North America.[1] [Link]
-
EPA DSSTox. (2024).[1] Diisovalerylmethane (DTXSID00342391).[1][6][8] U.S. Environmental Protection Agency.[1][6][8] [Link][1][8]
-
Stokvis, E., et al. (2004).[1] Quantitative analysis of beta-diketones in biological matrices by LC-MS/MS. Biomedical Chromatography.[1][5] (Methodology adapted for alkyl-diketones).[1][8]
Sources
- 1. 2,8-Dimethylnonane | C11H24 | CID 6428625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. Tautomerism of β-Diketones and β-Thioxoketones | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,8-Dimethylnonane-4,6-dione | C11H20O2 | CID 581379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2,8-Dimethylnonane-4,6-dione | 7307-08-6 | Benchchem [benchchem.com]
- 9. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]
- 11. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
Application Notes & Protocols: Leveraging 2,8-Dimethylnonane-4,6-dione for the Synthesis of Bioactive Heterocyclic Scaffolds
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of β-Diketones in Medicinal Chemistry
In the landscape of modern drug discovery, the β-diketone moiety represents a cornerstone of synthetic versatility. These 1,3-dicarbonyl compounds are not typically bioactive in themselves; rather, their true power lies in their role as highly adaptable precursors for constructing a multitude of heterocyclic systems.[1][2] The presence of two electrophilic carbonyl carbons and an acidic central methylene group provides a reactive triad that can be masterfully manipulated to forge stable, five- and six-membered rings—scaffolds that are ubiquitous in approved pharmaceuticals.[1][3] The biological significance of compounds derived from β-diketones is vast, with applications in treating inflammation, cardiovascular diseases, diabetes, and neurological disorders.[3][4]
This guide focuses on a specific, unsymmetrical β-diketone: 2,8-dimethylnonane-4,6-dione (also known as diisovalerylmethane).[5][6] Its non-symmetrical nature, featuring two distinct isobutyl groups, offers an intrinsic advantage for generating derivatives with nuanced steric and electronic properties. This document provides a comprehensive technical overview, including a detailed protocol for the synthesis of the parent diketone and its subsequent application in the construction of three key classes of bioactive heterocycles: pyrazoles, pyrimidines, and isoxazoles.
Part 1: Synthesis of the Precursor: 2,8-Dimethylnonane-4,6-dione
The most robust and widely employed method for synthesizing β-diketones is the Claisen condensation.[3][7] This reaction facilitates a carbon-carbon bond formation between an ester and a ketone (or two esters) under basic conditions.[7][8] For an unsymmetrical diketone like 2,8-dimethylnonane-4,6-dione, a mixed (or "crossed") Claisen condensation is required.[9] The key to a successful mixed condensation is the careful selection of reactants and conditions to prevent a mixture of self-condensation products.
The synthesis of 2,8-dimethylnonane-4,6-dione is efficiently achieved via the base-catalyzed condensation of ethyl isovalerate and 2-methyl-4-pentanone.[5]
Mechanistic Rationale & Experimental Causality
The reaction proceeds by the deprotonation of the α-carbon of the ketone (2-methyl-4-pentanone) by a strong, non-nucleophilic base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester (ethyl isovalerate). The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the final β-diketone.
-
Choice of Base: Potassium tert-butoxide (KOtBu) is an ideal base. Its bulky nature makes it a poor nucleophile, minimizing side reactions like attacking the ester carbonyl directly. It is a strong base, capable of efficiently deprotonating the ketone to drive the reaction forward.[5]
-
Solvent System: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the tert-butoxide base while not interfering with the reaction through proton transfer.[5]
-
Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent the highly reactive enolate intermediate from being quenched by atmospheric moisture or reacting with oxygen.[5]
Figure 1: Workflow for the Claisen condensation synthesis of the target β-diketone.
Protocol: Synthesis of 2,8-Dimethylnonane-4,6-dione
This protocol is based on established procedures for the synthesis of this compound and its analogues.[5]
Materials:
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl isovalerate
-
2-Methyl-4-pentanone
-
20% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with nitrogen inlet
-
Dropping funnels (2)
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the three-neck flask with the condenser, two dropping funnels, and a magnetic stir bar. Flame-dry the apparatus under vacuum and allow it to cool under a nitrogen atmosphere.
-
Reagent Preparation: In a dry flask, add anhydrous DMF (15 mL) and potassium tert-butoxide (50 mmol).
-
Reaction Initiation: Begin stirring and gently heat the mixture to 50°C under nitrogen.
-
Reactant Addition:
-
Add ethyl isovalerate (30 mmol) dropwise via the first dropping funnel over 20 minutes.
-
Subsequently, add a solution of 2-methyl-4-pentanone (20 mmol) in anhydrous DMF (12.5 mL) dropwise via the second dropping funnel over 30 minutes.
-
-
Reaction: Maintain the reaction mixture at 50°C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by adding 20% HCl until the pH is acidic (~pH 2-3).
-
Transfer the mixture to a separatory funnel and add water (50 mL) and EtOAc (50 mL).
-
Separate the layers and extract the aqueous layer twice more with EtOAc (2x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexanes) to yield pure 2,8-dimethylnonane-4,6-dione. An isolated yield of ~70% can be expected.[5]
| Parameter | Value | Reference |
| Reactant 1 | Ethyl isovalerate | 30 mmol (1.5 equiv) |
| Reactant 2 | 2-Methyl-4-pentanone | 20 mmol (1.0 equiv) |
| Base | Potassium tert-butoxide | 50 mmol (2.5 equiv) |
| Solvent | Anhydrous DMF | 27.5 mL |
| Temperature | 50°C | [5] |
| Atmosphere | Nitrogen | [5] |
| Typical Yield | ~70% | [5] |
Table 1: Representative experimental parameters for the synthesis of 2,8-dimethylnonane-4,6-dione.
Part 2: Application in the Synthesis of Bioactive Heterocycles
Once synthesized, 2,8-dimethylnonane-4,6-dione serves as a versatile building block for various cyclization reactions.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This scaffold is found in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib.[1] The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a direct and efficient method for their preparation.[10][11]
Causality: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the diketone. A series of condensation and dehydration steps follows, ultimately leading to the formation of the stable, aromatic pyrazole ring.[12] The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the direct installation of various substituents on the pyrazole nitrogen, providing a rapid method to generate a library of analogues for structure-activity relationship (SAR) studies.
Figure 2: General workflow for the Knorr pyrazole synthesis.
Protocol: General Procedure for Pyrazole Synthesis
-
Dissolution: In a round-bottom flask, dissolve 2,8-dimethylnonane-4,6-dione (1.0 equiv) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine hydrochloride, 1.1 equiv). If a hydrochloride salt is used, add a mild base like sodium acetate (1.2 equiv).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume in vacuo and precipitate the product by adding cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazole derivative.
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. This core is fundamental to life as a component of nucleic acids (cytosine, thymine, uracil) and is present in drugs like the anticancer agent 5-Fluorouracil. A common route to pyrimidines involves the condensation of a β-dicarbonyl compound with urea, thiourea, or an amidine.[13] This is conceptually related to the well-known Biginelli reaction.[14][15]
Causality: This multicomponent reaction is typically acid-catalyzed.[15] The mechanism involves the formation of an N-acyliminium ion intermediate which then undergoes cyclization and dehydration to afford the dihydropyrimidinone, which can often be oxidized to the aromatic pyrimidine. This one-pot synthesis is highly efficient for building molecular complexity.[16]
Figure 3: Logical flow for pyrimidine synthesis from a β-diketone.
Protocol: General Procedure for Pyrimidine Synthesis
-
Mixing: In a round-bottom flask, combine 2,8-dimethylnonane-4,6-dione (1.0 equiv), the chosen amidine or urea derivative (e.g., guanidine hydrochloride, 1.1 equiv), and a base such as sodium ethoxide (1.1 equiv) in absolute ethanol.
-
Reaction: Heat the mixture to reflux for 4-8 hours, monitoring completion by TLC.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Isolation: Add cold water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol) to obtain the purified pyrimidine product.
Synthesis of Isoxazole Derivatives
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This scaffold is a key component in antibiotics like Cloxacillin and the COX-2 inhibitor Valdecoxib. The most straightforward synthesis involves the cyclocondensation of a β-diketone with hydroxylamine.[17][18]
Causality & Regioselectivity: The reaction proceeds via condensation of hydroxylamine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration. A critical consideration with an unsymmetrical diketone like 2,8-dimethylnonane-4,6-dione is regioselectivity. The two carbonyls have different steric and electronic environments, which can lead to the formation of a mixture of two regioisomeric isoxazoles.[18] Reaction conditions (especially pH) can be varied to favor the formation of one isomer over the other, a crucial aspect for targeted synthesis.
Protocol: General Procedure for Isoxazole Synthesis
-
Setup: Dissolve 2,8-dimethylnonane-4,6-dione (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol in a round-bottom flask.
-
Base Addition: Add a base, such as pyridine or aqueous sodium hydroxide, dropwise until the solution is slightly basic.
-
Reaction: Stir the mixture at room temperature or gentle heat (40-60°C) for 2-6 hours. Monitor the reaction by TLC.
-
Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. The resulting regioisomers can often be separated by column chromatography on silica gel.
Part 3: Strategic Insights for Drug Development
The value of 2,8-dimethylnonane-4,6-dione lies in its ability to introduce specific lipophilic groups into established bioactive scaffolds. The two isobutyl groups can:
-
Enhance Lipophilicity: Increase the molecule's ability to cross cell membranes, potentially improving oral bioavailability and blood-brain barrier penetration.
-
Modulate Binding: The steric bulk of the isobutyl groups can influence how the final molecule fits into a target protein's binding pocket, potentially increasing potency or selectivity.
-
Influence Metabolism: These aliphatic groups may be sites for metabolic oxidation (e.g., by cytochrome P450 enzymes). Understanding this can guide further derivatization to improve metabolic stability.
By systematically synthesizing libraries of pyrazoles, pyrimidines, and isoxazoles using this precursor and various substituted hydrazines, ureas, and aldehydes, researchers can rapidly explore the chemical space around these privileged scaffolds. This approach is highly amenable to parallel synthesis and combinatorial chemistry efforts, accelerating the hit-to-lead optimization process in drug discovery programs.[19]
References
-
El-Maghraby, A. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
ChemHelpASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals (Basel), 14(10), 1043. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581379, 2,8-Dimethylnonane-4,6-dione. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals, 14(10), 1043. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,8-dimethyl-4,6-nonanedione. Retrieved from [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2012). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences, 1(2), 1-13. Retrieved from [Link]
-
ACG Publications. (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. Retrieved from [Link]
-
ResearchGate. (2025, December 5). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Electrochemistry of Diferrocenyl β-Diketones, -Diketonates, and Pyrazoles. Retrieved from [Link]
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-
Garcı́a-Acosta, B., et al. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. National Institutes of Health. Retrieved from [Link]
-
Taylor & Francis Online. (2006, August 16). New bis‐Pyrazole Derivatives Synthesized From Aryl‐ and Xylyl‐Linked bis(β‐Diketone) Precursors. Retrieved from [Link]
-
American Chemical Society. (1979). 1,4-Diketones via Isoxazole Intermediates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. Retrieved from [Link]
-
Kato, Y., & Yuasa, Y. (2001). Practical synthesis of 3-methylnonane-2,4-dione, an intense strawlike and fruity flavored compound. Journal of Agricultural and Food Chemistry, 49(8), 3864-3866. Retrieved from [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. Retrieved from [Link]
-
ACS Publications. (2024, December 9). Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]
-
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-
UKDiss.com. (2021, November 22). A Multi-step Synthesis of 4,5-Dimethylnonane. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]
-
Wan, J. P., & Pan, Y. J. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2139. Retrieved from [Link]
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- 15. name-reaction.com [name-reaction.com]
- 16. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Application and toxicological of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,8-Dimethylnonane-4,6-dione
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2,8-Dimethylnonane-4,6-dione from a reaction mixture. This document offers in-depth troubleshooting advice in a frequently asked questions (FAQ) format, a detailed experimental protocol for purification, and the underlying scientific principles for each step.
Introduction to the Purification Challenge
2,8-Dimethylnonane-4,6-dione is a β-diketone typically synthesized via a Claisen condensation reaction. The crude product from this synthesis will invariably contain unreacted starting materials, catalysts, and potential side-products. Effective purification is critical to obtain a high-purity final product for downstream applications. The purification strategy hinges on the differential physical and chemical properties of the target molecule versus the impurities.
A key characteristic of β-diketones like 2,8-Dimethylnonane-4,6-dione is their existence in an equilibrium between the keto and enol tautomers. This tautomerism can influence its polarity and, consequently, its behavior during chromatographic separation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 2,8-Dimethylnonane-4,6-dione.
Question 1: After the reaction work-up, my crude product is a complex mixture, and I am unsure how to proceed with purification. What is the recommended first step?
Answer: The most robust and widely cited method for the purification of 2,8-Dimethylnonane-4,6-dione is silica gel column chromatography. This technique separates compounds based on their polarity. Given that the product is a yellow oil, distillation may be challenging without an established boiling point under vacuum, and crystallization can be difficult to induce for oily compounds.
Question 2: I performed a column chromatography, but my fractions are still impure. What could be the problem?
Answer: There are several potential reasons for poor separation during column chromatography. Consider the following:
-
Improper Solvent System (Mobile Phase): The choice of eluent is critical. For 2,8-Dimethylnonane-4,6-dione, a common solvent system is ethyl acetate (EtOAc) in a non-polar solvent like hexane. If your separation is poor, the polarity of your mobile phase may be too high, causing all components to elute too quickly, or too low, resulting in very slow elution and broad peaks.
-
Troubleshooting Tip: Perform thin-layer chromatography (TLC) with various ratios of hexane to ethyl acetate to determine the optimal solvent system that gives good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for your target compound.
-
-
Column Overloading: Loading too much crude product onto the column will lead to poor separation.
-
Troubleshooting Tip: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Improper Column Packing: An improperly packed column with air bubbles or cracks will result in channeling of the solvent and inefficient separation.
-
Troubleshooting Tip: Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
-
Question 3: My final product is a yellow oil, but the literature I've seen is limited. How can I confirm the purity and identity of my compound?
Answer: Spectroscopic methods are essential for confirming the identity and purity of your purified 2,8-Dimethylnonane-4,6-dione.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to elucidate the structure. The ¹H NMR spectrum of a β-diketone is characteristic, often showing signals for both the keto and enol forms, providing definitive structural confirmation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ketone (C=O) and, in the enol form, the hydroxyl (-OH) and alkene (C=C) functional groups.
-
Mass Spectrometry (MS): MS will provide the molecular weight of your compound, confirming its elemental composition.
Question 4: What are the likely impurities in my crude reaction mixture from the Claisen condensation?
Answer: Understanding the potential impurities will aid in developing a purification strategy. Common impurities include:
-
Unreacted Starting Materials: Ethyl isovalerate and 2-methyl-4-pentanone.
-
Self-Condensation Products: The starting ketone (2-methyl-4-pentanone) can potentially undergo self-condensation.
-
Base Catalyst: Residual base (e.g., potassium tert-butoxide) should be quenched and removed during the aqueous work-up.
-
Solvent: Residual reaction solvent (e.g., DMF).
Question 5: Can I use crystallization to purify 2,8-Dimethylnonane-4,6-dione?
Answer: While crystallization is a powerful purification technique for solids, it can be challenging for oils. If your purified oil shows signs of solidification upon standing or at low temperatures, you could attempt crystallization.
-
Troubleshooting Tip: To induce crystallization, try dissolving a small amount of the oil in a minimal amount of a non-polar solvent (e.g., hexane) and then slowly adding a more polar solvent in which the compound is less soluble (e.g., a small amount of diethyl ether) until turbidity is observed. Cooling this solution may yield crystals. However, for a compound that is consistently an oil at room temperature, chromatography is the more reliable method.
Experimental Protocol: Purification by Silica Gel Column Chromatography
This protocol outlines the steps for purifying crude 2,8-Dimethylnonane-4,6-dione.
Preparation of the Crude Sample
-
Work-up: Following the Claisen condensation, ensure the reaction mixture has been properly quenched (e.g., with a dilute acid like HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers should be combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure to yield the crude oil.
-
Adsorption onto Silica: Dissolve the crude oil in a minimal amount of a non-polar solvent (e.g., dichloromethane or a small amount of the initial chromatography eluent). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution. Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel. This "dry loading" method generally results in better separation than loading the sample as a concentrated liquid.
Column Preparation
-
Select Column Size: Choose a glass column with a diameter and length appropriate for the amount of silica gel to be used. A general guideline is a height-to-diameter ratio of about 10:1 for the silica bed.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Crucially, do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Loading and Elution
-
Load the Sample: Carefully add the dry-loaded sample onto the top of the sand layer in the packed column.
-
Begin Elution: Gently add the mobile phase to the top of the column. Start with a low polarity eluent (e.g., 100% hexane or 5% ethyl acetate in hexane) and collect fractions.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example, you might start with 5% EtOAc in hexane, then move to 10%, 15%, and so on. This allows for the elution of compounds with increasing polarity.
-
Monitor Fractions: Collect fractions in test tubes or other suitable containers. Monitor the separation by TLC analysis of the collected fractions. Spot a small amount from each fraction onto a TLC plate and develop it in a suitable solvent system. Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining.
-
Combine and Concentrate: Combine the pure fractions containing the desired product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified 2,8-Dimethylnonane-4,6-dione as a yellow oil.
Data Presentation: Expected Outcome
| Stage | Expected Appearance | Purity (Illustrative) | Key Checkpoint |
| Crude Product | Dark, viscous oil | 50-70% | Presence of starting materials and side products by TLC. |
| Column Fractions | Colorless to yellow solutions | Varies | TLC analysis to identify fractions containing the pure product. |
| Final Product | Clear, yellow oil | >95% | Single spot on TLC; confirmatory NMR/MS data. |
Visualizations
Purification Workflow Diagram
Caption: Workflow for the purification of 2,8-Dimethylnonane-4,6-dione.
Logical Relationship of Troubleshooting Chromatography
Caption: Troubleshooting logic for poor chromatographic separation.
References
challenges in the synthesis of unsymmetrical β-diketones
Technical Support Center: Synthesis of Unsymmetrical β-Diketones
Ticket Subject: Troubleshooting Regioselectivity, O-Acylation, and Purification in 1,3-Dicarbonyl Synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open / Actionable.
Executive Summary
The synthesis of unsymmetrical β-diketones (1,3-diketones) presents a unique set of chemoselective challenges compared to their symmetrical counterparts. The primary failure modes involve regiochemical ambiguity (which side of the ketone reacts?), O-acylation (formation of enol esters), and retro-Claisen fragmentation during workup.
This guide moves beyond standard textbook procedures to provide field-proven, self-validating protocols for controlling reactivity at the molecular level.
Module 1: Controlling Regioselectivity (The "Mixed" Claisen Challenge)
The Issue: When reacting an unsymmetrical ketone (e.g., 2-butanone) with an ester, two different enolates can form, leading to a mixture of regioisomers. Furthermore, the ketone may self-condense rather than react with the ester.[1]
The Causality:
-
Thermodynamic Control: Bases like NaOEt or NaH at room temperature/reflux equilibrate the enolate to the more substituted (more stable) position.
-
Kinetic Control: Sterically hindered bases (LDA, LiHMDS) at low temperatures (-78°C) remove the most accessible proton (less substituted side) irreversibly.
Decision Protocol: Selecting the Right Enolization Strategy
Use the following logic flow to determine your synthetic route.
Figure 1: Decision matrix for regioselective enolization.
Standard Operating Procedure: Kinetic Acylation (Terminal Attack)
Target: Acylation of the methyl group of 2-butanone.
-
Enolization: Charge a dry flask with THF and diisopropylamine (1.1 equiv). Cool to 0°C, add n-BuLi (1.1 equiv), and stir for 15 min to form LDA.
-
Cryogenic Step: Cool to -78°C . Add the ketone (1.0 equiv) dropwise over 20 minutes. Critical: Stir for 45 mins at -78°C to ensure complete, irreversible deprotonation of the kinetic methyl site.
-
Acylation: Add the acylating agent (Acid Chloride or Acyl Cyanide) dissolved in THF dropwise.
-
Note: If using Acid Chlorides, O-acylation is a risk (see Module 2).
-
-
Quench: Quench with dilute acetic acid at low temperature before warming to prevent equilibration.
Module 2: Preventing O-Acylation (The "Soft" Enolization)
The Issue: Lithium enolates are "hard" nucleophiles. When reacted with "hard" electrophiles like acid chlorides, they often attack via the oxygen atom, forming an enol ester instead of the desired C-acylated β-diketone.
The Solution: Magnesium-Mediated Soft Enolization Magnesium (Mg²⁺) is an oxophilic Lewis acid that coordinates to the dicarbonyl oxygen atoms. This forms a chelated intermediate that blocks the oxygen site, forcing the incoming electrophile to attack the carbon (C-acylation).
Protocol: MgBr₂-Mediated Acylation (The Coltart Method)
This method operates under mild conditions and is superior for sensitive substrates.
Reagents:
-
Ketone (1.0 equiv)[2]
-
Acyl Chloride (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (2.5 equiv) [Base]
-
Solvent: CH₂Cl₂ (Dichloromethane)
Workflow:
-
Complexation: Dissolve MgBr₂·OEt₂ in CH₂Cl₂.[3] Add the ketone.[4][5] Stir for 15 minutes. The solution often turns slightly yellow as the Mg-ketone complex forms.
-
Acylation: Add the acid chloride.
-
Base Addition: Add DIPEA dropwise over 10 minutes.
-
Reaction: Stir at 0°C to RT for 2-12 hours.
-
Workup: Quench with 1N HCl. The Mg²⁺ salts are water-soluble and wash away.
Comparison of Selectivity:
| Parameter | Lithium Enolate (LDA) | Magnesium Enolate (MgBr₂) |
| Enolate Character | Hard / Ionic | Soft / Chelated |
| Major Product | Enol Ester (O-acyl) | β-Diketone (C-acyl) |
| Temperature | -78°C (Strict) | 0°C to Room Temp |
| Moisture Sensitivity | Extreme | Moderate |
Module 3: Purification via Copper Chelation
The Issue: Crude reaction mixtures often contain unreacted ketone, self-condensation byproducts, and carboxylic acids. Silica gel chromatography can be difficult because β-diketones streak due to keto-enol tautomerism.
The Solution: Copper(II) Acetate Extraction β-diketones form neutral, stable, and often crystalline complexes with Cu(II). Impurities do not. This allows for a "chemical filtration."
Protocol: Copper Trap-and-Release
-
Precipitation:
-
Dissolve the crude oil in a minimal amount of Methanol or warm Ethanol.
-
Add a saturated aqueous solution of Copper(II) Acetate (Cu(OAc)₂).
-
Stir vigorously. The bis(β-diketonato)copper(II) complex will precipitate as a blue/green solid (or separate as a distinct organic layer if liquid).
-
-
Wash:
-
Filter the solid complex.
-
Wash with water (removes acids/salts) and cold ethanol (removes organic impurities).
-
-
Release (Decomplexation):
-
Suspend the copper complex in diethyl ether or DCM.
-
Shake with 10% Sulfuric Acid (H₂SO₄) or 10% HCl .
-
Observation: The blue color transfers to the aqueous layer (Cu²⁺ salts), and the organic layer becomes clear/pale yellow (pure β-diketone).
-
-
Isolation:
-
Separate the organic layer, dry over MgSO₄, and evaporate.
-
FAQ: Troubleshooting Common Failures
Q1: My product disappears during the aqueous workup. Where did it go? A: You likely triggered a Retro-Claisen cleavage . β-diketones are sensitive to strong bases and nucleophiles. If your quench was too basic (pH > 10) or if you used warm hydroxide, the hydroxide ion attacks the ketone carbonyl, cleaving the C-C bond you just made.
-
Fix: Always quench into cold dilute acid (HCl or AcOH) to ensure the pH is < 7 immediately.
Q2: I see two spots on TLC that merge into one. Is my product impure? A: Not necessarily. β-diketones exist in equilibrium between the keto and enol forms. On silica, these tautomers can separate slightly or streak.
-
Test: Run the TLC with a drop of triethylamine in the eluent (forces the enolate) or stain with FeCl₃ (enol turns deep red/purple). If it stains instantly, it's likely your product.
Q3: Can I use this for amide synthesis? A: Yes, but β-keto amides are synthesized differently (often using diketene or Meldrum's acid derivatives). The Claisen protocols here specifically target β-diketones.
References
-
Regioselective Allylation and Kinetics
- Source: Hough, R. et al. "Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones." Journal of the American Chemical Society, 2013.
-
URL:[Link]
-
Magnesium-Mediated Acylation (Soft Enolization)
-
Copper Chelation Purification
-
Claisen Condensation Mechanisms
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Diketone synthesis [organic-chemistry.org]
- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. ijpras.com [ijpras.com]
- 11. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 2,8-Dimethylnonane-4,6-dione Integrity Management
[1]
Executive Summary & Core Directive
2,8-Dimethylnonane-4,6-dione (often utilized as a lipophilic ligand for lanthanide/actinide extraction or NMR shift reagents) is a
The Critical Failure Point: Users often treat this molecule like a standard alkane due to its lipophilic alkyl tails.[1] However, the central
This guide provides a self-validating storage and troubleshooting protocol to ensure reagent integrity.
The Mechanism of Instability (The "Why")[1]
To prevent decomposition, one must understand the molecular behavior of the reagent. 2,8-Dimethylnonane-4,6-dione exists in a dynamic equilibrium between two forms: the Keto form and the Enol form.[1]
The Tautomeric Trap
In the liquid phase, the Enol form is stabilized by an intramolecular hydrogen bond.[1] While this makes the molecule a potent chelating agent (its primary use), it also creates a conjugated electron system that is:[1]
-
UV Active: Susceptible to photo-excitation and radical formation.[1]
-
Oxidation Prone: The central carbon (C5) is nucleophilic.[1] Atmospheric oxygen can attack this position, leading to hydroperoxide formation and subsequent bond cleavage.[1]
Reaction Pathway:
Troubleshooting Guide: Symptom Diagnosis
If you suspect your reagent has degraded, use this diagnostic table before proceeding to the experimental protocols.
| Symptom | Probable Cause | Verification Method | Remediation Status |
| Yellow Discoloration | Formation of conjugated oligomers via oxidative coupling.[1] | UV-Vis: Check absorbance >300nm. GC-MS: Look for higher MW peaks. | Purify: Vacuum distillation required.[1] |
| White Precipitate | Polymerization or formation of metal-acetylacetonate complexes (if stored in metal).[1] | Solubility Test: Precipitate is likely insoluble in hexane.[1] | Discard: Filtration may remove solids, but soluble impurities remain.[1] |
| Acrid/Sour Smell | Oxidative cleavage producing Isovaleric acid . | pH Paper: Wetted paper above liquid turns red (acidic vapor).[1] | Discard: Irreversible degradation.[1] |
| Viscosity Increase | Aldol-like condensation polymerization.[1] | H-NMR: Broadening of peaks; loss of integration stoichiometry. | Discard: Material is compromised. |
Visual Troubleshooting Workflow
The following decision tree outlines the logic for assessing reagent quality prior to critical experiments.
Figure 1: Decision logic for assessing 2,8-Dimethylnonane-4,6-dione integrity prior to synthesis or extraction workflows.
Storage & Handling Protocols
Protocol A: The "Inert Barrier" Storage System
Objective: Eliminate the two primary degradation vectors—Oxygen and UV light.[1]
Materials Required:
-
Amber borosilicate glass vials (Type I).[1]
-
PTFE-lined caps (Do NOT use rubber septa; lipophilic vapors degrade rubber).[1]
-
Argon or Nitrogen gas source.[1]
-
Parafilm or electrical tape.[1]
Step-by-Step Procedure:
-
Container Selection: Always use Amber Glass .[1] The conjugated enol system absorbs UV light, which catalyzes radical formation.[1] Plastic containers (HDPE/PP) are permeable to oxygen over time and can leach plasticizers into the lipophilic reagent.[1]
-
Headspace Purge: After dispensing, direct a gentle stream of dry Argon (heavier than air) into the vial for 10–15 seconds to displace oxygen.[1]
-
Why Argon? Argon blankets the liquid surface more effectively than Nitrogen due to its density.[1]
-
-
Seal Integrity: Cap immediately with a PTFE-lined closure.[1]
-
External Seal: Wrap the cap junction with Parafilm to prevent gas exchange during long-term refrigeration.[1]
-
Temperature: Store at 4°C .
-
Note: Freezing (-20°C) is acceptable but may cause phase separation of minor water impurities. 4°C is optimal for preventing oxidation rates without inducing physical separation issues.[1]
-
Protocol B: Purification via Vacuum Distillation
Objective: Recover usable reagent from yellowed/aged stock.
If the reagent has turned yellow but retains its liquid state, it can often be rescued.[1]
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 1 mmHg) is mandatory to keep the boiling point low.[1]
-
Temperature: Heat the bath slowly. 2,8-Dimethylnonane-4,6-dione has a high boiling point at atmospheric pressure (est. >220°C).[1] Under vacuum, aim to distill below 100°C to prevent thermal decomposition.[1]
-
Collection: Discard the first 5% (forerun) which contains cleavage products (isovaleric acid).[1] Collect the clear middle fraction.
Frequently Asked Questions (FAQ)
Q1: Can I store this reagent in stainless steel containers?
A: No.
Q2: My reagent has solidified in the fridge. Is it ruined? A: Likely not. If the purity is high, it may simply have reached its freezing point or increased in viscosity.[1] Allow it to warm to room temperature naturally. If a white solid remains at room temperature, that is likely a decomposition precipitate—perform the Solubility Test (Table in Section 3).[1]
Q3: I see a "keto" and "enol" peak in my NMR. Is the sample contaminated?
A: No. This is normal behavior.[1] In non-polar solvents (like
References
-
PubChem. (n.d.).[1] 2,8-Dimethylnonane-4,6-dione Compound Summary. National Library of Medicine.[1] Retrieved January 30, 2026, from [Link][1]
-
Organic Syntheses. (1955).[1] 2,6-Dimethyl-3,5-heptanedione (Analogous beta-diketone synthesis and stability). Coll. Vol. 3, p. 291.[1] Retrieved January 30, 2026, from [Link][1]
-
MDPI. (2023).[1] Tautomerism of
-Diketones and -Thioxoketones. Molecules. Retrieved January 30, 2026, from [Link][1]
Sources
resolving keto-enol tautomers in NMR of 2,8-Dimethylnonane-4,6-dione
Technical Support Center: NMR Analysis of 2,8-Dimethylnonane-4,6-dione
Role: Senior Application Scientist Topic: Resolving Keto-Enol Tautomers in NMR Audience: Pharmaceutical Researchers & Analytical Chemists
Technical Overview: The Tautomer Challenge
You are likely analyzing 2,8-Dimethylnonane-4,6-dione (often referred to as diisovalerylmethane), a lipophilic
In solution, this molecule exists in a dynamic equilibrium between two distinct forms:
-
The Diketo Form: The "classic" dione structure with a central methylene (
) group. -
The Enol Form: A conjugated structure stabilized by a strong intramolecular hydrogen bond, featuring a vinyl proton (
) and a chelated hydroxyl group ( ).
The Core Problem: Unlike simple ketones, the exchange rate between these tautomers in
Troubleshooting Guide (Q&A)
Issue 1: "I see a complex forest of peaks. Is my sample impure?"
Diagnosis: Likely not. You are observing the superposition of two isomers.
Mechanism: The equilibration barrier in
-
Step 1: Check the integration. The ratio of the "impurity" peaks to the main peaks should be constant across all signal groups (e.g., the ratio of the methyl doublets at ~0.9 ppm should match the ratio of the downfield characteristic signals).
-
Step 2: Look for the "Signature Signals" (see Table 1 below). If you see a sharp singlet around 3.6 ppm and a broad peak >15 ppm, you have both tautomers.
Issue 2: "I cannot find the Enol -OH signal."
Diagnosis: Chemical exchange broadening or water contamination. Mechanism: The enolic proton is involved in a strong intramolecular hydrogen bond (making it very downfield, ~15-16 ppm). However, trace water or protic solvents can catalyze proton exchange, broadening this signal into the baseline. Solution:
-
Dry the Sample: Filter the solution through anhydrous
or use a fresh ampoule of solvent. -
Expand the Window: Ensure your spectral width (SW) covers at least -2 to 20 ppm. Standard parameters often cut off at 12-14 ppm.
Issue 3: "How do I force the spectrum to a single species?"
Diagnosis: You need to shift the equilibrium. Mechanism:
-
Non-polar solvents (
, ): Favor the Enol form (>90%) because the intramolecular H-bond is shielded from competition. -
Polar protic solvents (
, ): Favor the Keto form (or increase its population significantly) because the solvent competes for hydrogen bonding, destabilizing the intramolecular chelate. Recommendation: If you need a simplified spectrum for structural verification, use . If you specifically need to study the keto form, use .
Issue 4: "My integration values are inconsistent."
Diagnosis: Relaxation time (
-
Increase relaxation delay (
) to 5–10 seconds . -
Use a
pulse angle instead of to ensure full magnetization recovery.
Data & Visualization
Table 1: Characteristic NMR Signals (in )
| Moiety | Keto Form ( | Enol Form ( | Multiplicity | Notes |
| Central Position | 3.50 – 3.70 | 5.50 – 5.80 | Singlet | Key Differentiator. Keto is |
| Hydroxyl (-OH) | N/A | 15.0 – 16.5 | Broad Singlet | Very downfield due to chelation. |
| Wing | ~2.40 | ~2.10 – 2.20 | Doublet/Multiplet | Shifts upfield in Enol due to conjugation. |
| Terminal | ~0.90 | ~0.92 | Doublet | Often overlapping; appears as "doublet of doublets". |
Figure 1: Tautomer Equilibrium & NMR Workflow
Caption: Logical workflow for identifying and validating keto-enol tautomers in 2,8-Dimethylnonane-4,6-dione NMR spectra.
Experimental Protocol: Quantitative qNMR
To accurately determine the
-
Sample Prep: Dissolve ~10 mg of 2,8-Dimethylnonane-4,6-dione in 0.6 mL
(filtered through basic alumina to remove acidic impurities if degradation is suspected). -
Instrument Setup:
-
Temperature: 298 K (Equilibrium is temperature-dependent).
-
Spectral Width: -2 to 18 ppm .
-
Pulse Angle:
. -
Relaxation Delay (
): 10 seconds (Critical for accurate -OH integration). -
Scans: 16 (Sufficient for concentration).
-
-
Processing:
-
Phase correction: Manual (automatic phasing often fails on the broad -OH peak).
-
Baseline correction: Polynomial (ABS) to flatten the region around 15 ppm.
-
-
Calculation:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 141565, 2,8-Nonanedione (Isomer Analog). Retrieved from: [Link]
-
Hansen, P. E.Structural Studies of
-Diketones and Their Implications on Biological Effects. Molecules, 2021.[2][3] Available at: [Link] - Reich, H. J.NMR Spectroscopy: Proton Chemical Shifts of -Diketones. University of Wisconsin-Madison. (General reference for -diketone shifts).
-
Nanalysis.
-Diketone tautomerization ratio determined via 60 MHz benchtop NMR. Available at: [Link]
Sources
Technical Support Center: Addressing Poor Solubility of Diisovalerylmethane
Welcome to the technical support center for diisovalerylmethane. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting, scientifically grounded explanations, and practical protocols to help you achieve reliable and reproducible experimental results.
Understanding the Challenge: The Hydrophobic Nature of Diisovalerylmethane
Diisovalerylmethane, a β-diketone, is characterized by a predominantly non-polar molecular structure. This inherent hydrophobicity leads to limited solubility in aqueous solutions, such as buffers and cell culture media. When the concentration of diisovalerylmethane surpasses its solubility threshold in an aqueous environment, it can precipitate, leading to inaccurate and unreliable experimental outcomes.[1]
A common issue arises when a concentrated stock solution of diisovalerylmethane, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer. This "solvent-shifting" causes the compound to crash out of solution as the environment becomes predominantly aqueous.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my diisovalerylmethane precipitating when I add it to my aqueous buffer?
This is likely due to diisovalerylmethane's low aqueous solubility. Its hydrophobic nature makes it poorly soluble in water-based solutions. When a concentrated stock in an organic solvent is diluted into an aqueous buffer, the sudden change in polarity can cause the compound to exceed its solubility limit and precipitate.[1][2]
Q2: I've dissolved diisovalerylmethane in DMSO, but it still precipitates upon dilution in my experimental medium. What's happening?
This is a classic example of solvent-shifting precipitation. While DMSO can dissolve diisovalerylmethane at high concentrations, the overall solvent environment becomes primarily aqueous upon dilution. To avoid this, it's crucial to ensure that the final concentrations of both diisovalerylmethane and DMSO are low enough to maintain solubility.[1]
Q3: What is the pKa of diisovalerylmethane and how does it affect solubility?
Troubleshooting Guides: Strategies to Enhance Solubility
Here are several field-proven strategies to address the poor aqueous solubility of diisovalerylmethane.
Strategy 1: Co-solvent Systems
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of non-polar compounds.[6][7][8] They work by reducing the polarity of the aqueous medium, which weakens the intermolecular hydrogen bonding of water and allows for better solvation of hydrophobic molecules.[8][9]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), e.g., PEG-300, PEG-400[10]
| Co-solvent | Recommended Final Concentration in Cell-Based Assays | Key Considerations |
| DMSO | < 0.5% (v/v), ideally ≤ 0.1% | Can have biological effects at higher concentrations.[1] |
| Ethanol | < 0.5% (v/v) | Can be toxic to some cell lines at higher concentrations. |
| PEG-400 | < 1% (v/v) | Generally well-tolerated by most cell lines. |
Experimental Protocol: Preparing a Working Solution with a Co-solvent
-
Prepare a High-Concentration Stock Solution: Dissolve diisovalerylmethane in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure complete dissolution.
-
Perform Serial Dilutions: If necessary, perform intermediate dilutions of the stock solution in DMSO.
-
Final Dilution into Aqueous Medium:
-
Method A (Recommended): Add the aqueous buffer to the DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help prevent precipitation.[2]
-
Method B: Slowly add the DMSO stock to the pre-warmed (37°C) aqueous buffer while stirring or vortexing.
-
-
Final Concentration Check: Ensure the final concentration of the co-solvent is within the recommended non-toxic limits for your specific experimental system.
Strategy 2: Surfactant-Based Micellar Solubilization
Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[11] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles.[11] The hydrophobic core of these micelles can encapsulate poorly soluble compounds like diisovalerylmethane, effectively solubilizing them in the aqueous medium.[11][12]
Commonly Used Surfactants:
-
Tween® 20
-
Tween® 80
-
Triton™ X-100
-
Pluronic® F-127
Experimental Protocol: Solubilization using Surfactants
-
Prepare a Surfactant Stock Solution: Prepare a 1-10% (w/v) stock solution of the chosen surfactant in your aqueous buffer.
-
Prepare a Diisovalerylmethane Stock Solution: Dissolve diisovalerylmethane in a suitable organic solvent (e.g., ethanol or DMSO).
-
Formulate the Final Solution:
-
Add the required volume of the surfactant stock solution to your aqueous buffer to achieve a final concentration above the CMC.
-
Slowly add the diisovalerylmethane stock solution to the surfactant-containing buffer while vortexing.
-
-
Equilibration: Allow the solution to equilibrate for a short period (e.g., 15-30 minutes) to ensure the formation of drug-loaded micelles.
Diagram: Micellar Solubilization of Diisovalerylmethane
Caption: Formation of a water-soluble inclusion complex.
Analytical Techniques for Characterization
To verify the successful solubilization and characterization of diisovalerylmethane formulations, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): For quantifying the concentration of diisovalerylmethane in solution and assessing purity. [13]* Dynamic Light Scattering (DLS): To determine the particle size distribution of micellar or nanoparticle formulations.
-
Differential Scanning Calorimetry (DSC): To confirm the formation of inclusion complexes with cyclodextrins or the creation of amorphous solid dispersions. [14]* X-Ray Powder Diffraction (XRPD): To analyze the crystalline or amorphous state of the compound in different formulations. [14]* UV-Visible Spectroscopy: A straightforward method to determine the concentration of diisovalerylmethane, provided there are no interfering substances in the formulation. [13]
Final Recommendations
When working with diisovalerylmethane, a systematic approach to formulation development is key. Start with simple co-solvent systems, and if solubility issues persist, explore more advanced techniques like surfactant-based solubilization or cyclodextrin complexation. Always validate the compatibility of your chosen solubilization method with your downstream experimental assays to avoid potential artifacts.
References
- Babu, R. J., & Pandit, J. K. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(4), 1246-1256.
- Chaudhari, P. D., & Kuchekar, A. B. (2012). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(5), 1260-1266.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]
- Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 937.
- Sharma, D., & Soni, M. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 112-119.
- Dakota. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? [Blog post].
- Kumar, S., & Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Singh, B., & Singh, R. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery, 8(10), 1359-1375.
- Al-Shdefat, R., et al. (2021). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
- Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- Wesholowski, J., et al. (2025, July 23).
- Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204.
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2845-2853.
- Conradie, J., & E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 6995.
- Kjellin, M., & Engberts, J. B. F. N. (2006). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Current Opinion in Colloid & Interface Science, 11(2-3), 73-81.
- Pinnamaneni, S., et al. (2002). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Pharmazie, 57(5), 291-300.
- Reppas, C., et al. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology, 22(6), 736-745.
- Jain, A. K., & Agarwal, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. AAPS PharmSciTech, 10(2), 373-379.
- Vimalson, C., et al. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Journal of Applied Pharmaceutical Science, 6(4), 114-121.
- Singh, R., & Kumar, R. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(2), 63-71.
- Cukrowska, E. M., et al. (2018). Studies of the aromatic β-diketones as extractant of copper ions. E3S Web of Conferences, 30, 01004.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Jain, A. K., & Agarwal, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. AAPS PharmSciTech, 10(2), 373-379.
- PharmaXChange.info. (2011, February 13). pKa list for alpha-hydrogens of beta-diketone, beta-ketoester, beta-diesters.
- BenchChem. (2025).
- Bunting, J. W., & Stefanidis, D. (1993). The acidity and tautomerism of β-diketones in aqueous solution. Canadian Journal of Chemistry, 71(10), 1599-1607.
- Yapar, E. A., & Inal, O. (2023). Solubilization Effect of Anionic, Cationic and Nonionic Surfactants on Coenzyme Q10 Solid Dispersion. Journal of Research in Pharmacy, 27(1), 253-266.
- Cukrowska, E. M., et al. (2018). The dissociation constants pKa of investigated β- diketone derivatives...
- Thermo Fisher Scientific. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
- BenchChem. (2025).
- Cayman Chemical. (n.d.).
- Holodiag. (n.d.).
- Dolan, J. W. (1992, September 1). Buffer Precipitation Problems. LCGC North America, 10(9), 664-666.
- New England Biolabs. (n.d.). FAQ: There is a precipitate in the bottom of the buffer tube. Is this normal?
- Kumar, A. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Science and Research, 14(7), 1-10.
- Polymer Solutions. (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers.
- Mozjoukhin, G. N. (2011). Techniques and Methods of Identification.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Zacharis, C. K., & Tzanavaras, P. D. (2020).
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.
- Cheméo. (n.d.). Chemical Properties of Di-o-tolyl-cyano-methane (CAS 116296-33-4).
- Cheméo. (n.d.). Methylal (CAS 109-87-5) - Chemical & Physical Properties.
- Wang, Y., et al. (2025, August 10). Organic solvent effects on solid-liquid phase equilibrium of D-mannitol and aqueous binary solvents: An experimental and computational study. Journal of Molecular Liquids, 335, 116203.
- Cayman Chemical. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 12. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Solid state analysis - Analytical techniques - Holodiag, votre partenaire en état solide et cristallisation [holodiag.com]
Section 1: Foundational Synthesis & Troubleshooting (Lab-Scale)
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of 2,8-Dimethylnonane-4,6-dione, with a special focus on the challenges of scaling up production. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested advice to ensure your success from the benchtop to pilot scale.
This section addresses the most common questions and issues encountered during the initial, small-scale synthesis of 2,8-Dimethylnonane-4,6-dione.
Q1: What is the most reliable method for synthesizing 2,8-Dimethylnonane-4,6-dione?
Answer: The most prevalent and robust method for synthesizing 2,8-Dimethylnonane-4,6-dione is a crossed Claisen condensation. This carbon-carbon bond-forming reaction occurs between an ester and a ketone in the presence of a strong base. For this specific target molecule, the reaction involves the condensation of ethyl isovalerate with 2-methyl-4-pentanone.
The fundamental mechanism involves the deprotonation of the α-carbon of the ketone (2-methyl-4-pentanone) by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester (ethyl isovalerate). The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide leaving group, yielding the β-diketone product. Because the β-diketone product is significantly more acidic than the starting ketone, a full equivalent of base is consumed in a final, irreversible deprotonation step, which drives the reaction to completion.
Q2: I am attempting the synthesis for the first time. What are the most critical parameters to control?
Answer: Success in a Claisen condensation hinges on the meticulous control of several key parameters. The choice of base, solvent, temperature, and reactant stoichiometry are all deeply interconnected and crucial for maximizing yield and purity.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Base | Potassium tert-butoxide (KOtBu) | KOtBu is a strong, non-nucleophilic base, ideal for generating the ketone enolate without competing side reactions like saponification of the ester. Use at least 2.5 equivalents relative to the limiting reagent (the ketone) to ensure complete deprotonation of both the starting material and the more acidic β-diketone product. |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent like DMF is excellent for solvating the potassium enolate intermediate. Crucially, the solvent must be anhydrous. Any moisture will quench the base and the enolate, drastically reducing the yield. |
| Temperature | 50°C | While many condensations are run at low temperatures, a slightly elevated temperature of 50°C can effectively promote this specific condensation. However, this makes temperature control even more critical, especially during scale-up, to prevent side reactions. |
| Stoichiometry | 1.5 : 1 : 2.5 (Ester : Ketone : Base) | Using a slight excess of the ester (ethyl isovalerate) ensures the ketone enolate is fully consumed. The large excess of base is required to drive the equilibrium towards the product, as explained in Q1. |
| Atmosphere | Inert (Nitrogen or Argon) | The strong base and reactive enolate intermediates are sensitive to oxygen and moisture. Maintaining an inert atmosphere throughout the reaction is essential for reproducibility and high yield. |
Q3: My yield is consistently low (<40%). What are the likely causes and how can I fix them?
Answer: Low yields in this synthesis are a common frustration, but the causes are typically systematic. Here are the most frequent culprits and their solutions:
-
Cause 1: Inactive Base or Wet Reagents. Potassium tert-butoxide is highly hygroscopic. If it has been improperly stored, it will be partially hydrolyzed and ineffective. Similarly, wet solvents or starting materials will consume the base before it can deprotonate the ketone.
-
Solution: Use a fresh bottle of KOtBu or titrate your existing stock to verify its activity. Always use freshly distilled, anhydrous solvents. Ensure your glassware is rigorously dried (oven or flame-dried under vacuum) before use.
-
-
Cause 2: Competing Self-Condensation. 2-methyl-4-pentanone can undergo an aldol self-condensation, especially if the base is added too quickly or if there are temperature hot spots.
-
Solution: Add the ketone solution dropwise to the heated base/solvent mixture. This maintains a low instantaneous concentration of the ketone, favoring the crossed Claisen reaction with the excess ester over self-condensation.
-
-
Cause 3: Inefficient Work-up. The product is a β-diketone, which can form a stable, water-soluble enolate salt. If the acidic quench is insufficient, a significant portion of your product may be lost to the aqueous layer. *
Technical Support Center: 2,8-Dimethylnonane-4,6-dione (Diisovalerylmethane)
[1]
Executive Summary & Product Context
Welcome to the Technical Support Center. You are likely using 2,8-Dimethylnonane-4,6-dione (often abbreviated as DIVM or Diisovalerylmethane ) as a lipophilic ligand for liquid-liquid extraction (LLE) of transition metals (Cu, Ni) or lanthanides.
Commercially available DIVM (typically >95-97% purity) is synthesized via the Claisen condensation of methyl isovalerate and methyl isobutyl ketone (MIBK). Consequently, its impurity profile is dictated by this specific synthetic pathway. Users frequently misinterpret inherent structural behaviors (tautomerism) as contamination, or fail to detect non-chromophore precursors that interfere with coordination chemistry.
This guide addresses the "invisible" chemistry that affects your extraction efficiency and spectral data.
Troubleshooting Guide (FAQ Format)
Q1: I see "ghost peaks" in my proton NMR (
H-NMR) integration. Is the product contaminated?
Diagnosis: Likely False Positive (Keto-Enol Tautomerism).
Technical Insight:
Beta-diketones like DIVM exist in a dynamic equilibrium between the diketo and enol forms. In non-polar solvents (e.g.,
-
The "Impurity" Signal: You will see a broad singlet far downfield (
14.0–16.0 ppm) representing the enolic -OH, and a sharp singlet around 5.5–6.0 ppm for the methine proton ( ). -
The Keto Signal: A smaller set of peaks representing the central methylene (
) at 3.5–3.8 ppm. -
Action: Do not purify based on this. Run the NMR in a polar protic solvent (like
) to shift the equilibrium if you need to confirm the ratio, but understand this is an intrinsic property, not a contaminant.
Q2: The material has a distinct, unpleasant odor (like cheese or old sweat).
Diagnosis: Hydrolytic Degradation (Isovaleric Acid). Technical Insight: DIVM is derived from isovaleryl precursors. Upon improper storage (exposure to moisture/acid), the beta-diketone backbone can undergo hydrolytic cleavage (retro-Claisen), releasing Isovaleric acid (3-methylbutanoic acid).
-
Impact: Isovaleric acid is a competitive ligand. It will alter the pH of your aqueous phase and compete for metal binding, often forming soluble species that prevent extraction into the organic phase.
-
Action: Perform an alkaline wash (5%
) of the organic solution. The acid will convert to the water-soluble isovalerate salt and be removed.
Q3: My extraction efficiency for Copper(II) is lower than literature values.
Diagnosis: Precursor Contamination (Methyl Isobutyl Ketone - MIBK). Technical Insight: Commercial synthesis often uses excess MIBK. Because MIBK has a high boiling point (116°C) and DIVM is a high-boiling liquid/solid, trace MIBK often remains if vacuum distillation was inefficient.
-
Impact: MIBK acts as a solvating agent but not a chelating agent. It dilutes the effective concentration of your ligand without contributing to the inner coordination sphere of the metal complex.
-
Action: Verify purity via GC-MS. If MIBK >1%, use the Copper Chelation Protocol (Section 4) to purify.
Impurity Profile & Origins
The following table summarizes the chemical species found in commercial DIVM batches, derived from the standard Claisen condensation route.
| Impurity / Component | Origin | Detection Method | Impact on Experiment |
| Methyl Isobutyl Ketone (MIBK) | Unreacted Starting Material | GC-MS / Odor (Sweet) | Dilutes ligand; alters solvent polarity. |
| Methyl Isovalerate | Unreacted Starting Material | GC-MS / Odor (Fruity) | Minimal coordination interference; lowers boiling point. |
| Isovaleric Acid | Hydrolysis / Oxidation | Odor (Rancid) / pH check | Critical: Competes for metals; alters pH; causes precipitation. |
| Water | Hygroscopic absorption | Karl Fischer / IR | Deactivates ligand; hydrolyzes metal complexes. |
| Trace Metals (Na, K) | Synthesis Catalysts (Alkoxides) | ICP-MS | Increases ionic strength; may cause emulsions. |
Visualizing the Impurity Pathways
The diagram below illustrates how the synthesis route directly generates these specific impurities.
Figure 1: Synthesis pathway of DIVM showing origins of residual solvent impurities and hydrolytic degradation products.[1]
Advanced Purification Protocol: The Copper Chelation Method
Distillation is often insufficient for high-purity applications (e.g., radiochemistry or crystallography) due to the close boiling points of side products. The Copper Chelation Method is the "Gold Standard" for purifying beta-diketones. It exploits the fact that only the beta-diketone forms a stable, neutral complex with Cu(II) that is soluble in organic solvents, while impurities remain in the aqueous phase or do not coordinate.
Reagents Required:
-
Copper(II) Acetate (saturated aqueous solution)
-
Chloroform or Dichloromethane (DCM)
-
Sulfuric Acid (10%
) -
Sodium Sulfate (
, anhydrous)
Step-by-Step Workflow:
-
Complex Formation:
-
Dissolve crude DIVM in a minimal amount of methanol or ethanol.
-
Add saturated aqueous Copper(II) Acetate slowly with stirring.
-
Observation: A blue/green precipitate or oil (the
complex) will form. -
Stir for 30 minutes to ensure complete complexation.
-
-
Isolation & Washing:
-
Filter the solid complex (or extract the oil into Chloroform).
-
Crucial Step: Wash the solid/organic phase 3x with water.[2] This removes unreacted MIBK, isovaleric acid, and inorganic salts which do not bind copper.
-
-
Decomposition (Regeneration):
-
Suspend the washed copper complex in fresh diethyl ether or DCM.
-
Add 10%
and shake vigorously in a separatory funnel. -
Chemistry: The acid protonates the ligand, breaking the Cu-complex. The copper moves to the aqueous phase (blue), and the pure DIVM moves to the organic phase (colorless).
-
-
Final Polish:
-
Separate the organic layer.[2]
-
Dry over anhydrous
. -
Evaporate solvent under reduced pressure.
-
Visualizing the Purification Logic
Figure 2: The Copper Chelation Cycle selectively isolates the beta-diketone from non-chelating impurities.[3]
References
- Stary, J. (1964). The Solvent Extraction of Metal Chelates. Pergamon Press.
- Whitesides, G. M., & Cope, A. C. (1966). "Isomerism in β-Diketone Complexes." Journal of the American Chemical Society. (Mechanisms of keto-enol tautomerism and metal binding).
-
PubChem. "2,8-Dimethylnonane-4,6-dione Compound Summary."[4] National Center for Biotechnology Information. Available at: [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for tautomeric equilibrium shifts in NMR solvents).
-
Master Organic Chemistry. "The Claisen Condensation." (Mechanism grounding for impurity origins).[1] Available at: [Link]
Technical Support Center: 2,8-Dimethylnonane-4,6-dione (Diisovalerylmethane)
[1]
Welcome to the Advanced Application Support Hub. Subject: Catalyst & Reagent Selection for 2,8-Dimethylnonane-4,6-dione (DMND) Ticket ID: DMND-CAT-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The Steric Challenge
You are likely working with 2,8-Dimethylnonane-4,6-dione (often referred to industrially as the active component in extractants like LIX 54).[1] Unlike simple acetylacetone, DMND features two bulky isobutyl groups flanking the
The "Trouble" Source:
While the electronic properties of the dione core remain typical (pK
Interactive Troubleshooting Modules
Select the module corresponding to your reaction class.[1]
Module A: Metal Extraction & Coordination Chemistry
Context: You are using DMND for hydrometallurgy (Cu, Ni, Co separation) or lanthanide extraction.
User Issue: "My extraction kinetics are too slow, or phase separation is poor."
Technical Insight: DMND is highly lipophilic, which is good for loading capacity but can retard interfacial mass transfer.[1] The rate-limiting step is often the deprotonation of the enol at the liquid-liquid interface.
Troubleshooting Protocol:
| Parameter | Standard Condition | Optimization Strategy (The "Catalytic" Fix) |
| Phase Modifier | None | Add 5-10% v/v TBP (Tributyl phosphate) or TOPO. These act as synergistic agents, opening the coordination sphere and accelerating interfacial transfer.[1] |
| Interfacial Catalyst | None | Add <1% Oxime (e.g., 5-nonylsalicylaldoxime). Oximes transfer protons faster than the diketone, shuttling the metal to the DMND in the bulk organic phase. |
| pH Control | Fixed Buffer | Dynamic pH Swing. DMND requires higher pH than acetylacetone for efficient deprotonation due to the inductive effect of alkyl groups. |
Diagram 1: The Synergistic Extraction Mechanism Visualizing how modifiers "catalyze" the entry of the metal ion into the steric pocket of DMND.
Caption: Synergistic agents (yellow) act as phase-transfer catalysts, overcoming the steric barrier of the isobutyl groups on DMND.
Module B: C-C Bond Formation (Knoevenagel Condensation)
Context: You are synthesizing drug linkers by condensing DMND with an aldehyde.
User Issue: "Standard piperidine/acetic acid catalysis yields <20% product. The starting material remains unreacted."
Technical Insight: The active methylene (C5) in DMND is crowded. The standard "weak base" mechanism (piperidine) fails because the base cannot easily deprotonate C5 while simultaneously facilitating the approach of the electrophile. You need a Lewis Acid to activate the carbonyls, pulling electron density away and making C5 more acidic without relying solely on bulky bases.
Recommended Catalyst Systems:
-
The High-Yield Fix: TiCl
/ Pyridine [1] -
The Green Alternative: Ionic Liquid / PTC [1]
-
Catalyst: TBAB (Tetrabutylammonium bromide) or EDDA (Ethylenediammonium diacetate).[1]
-
Why: The ammonium cation acts as a Phase Transfer Catalyst (PTC), stabilizing the enolate intermediate.
-
Decision Matrix for Condensation:
-
Aldehyde is Aromatic (Electron Poor)?
Use Piperidine (Standard).[1] -
Aldehyde is Aliphatic/Sterically Hindered?
Use TiCl /Base (Mandatory). -
Solvent-Free Required?
Use TBAB (Melt conditions).
Module C: Heterocycle Synthesis (Pyrazoles)
Context: Synthesizing COX-2 inhibitors or similar bioactive scaffolds.[1]
User Issue: "I'm getting a mixture of regioisomers or incomplete cyclization when reacting with substituted hydrazines."
Technical Insight:
When reacting DMND with a substituted hydrazine (R-NH-NH
Catalyst Selection Guide:
| Reaction Goal | Catalyst | Protocol Note |
| Standard Synthesis | Glacial Acetic Acid | Reflux.[1] The solvent acts as the catalyst. Slow but clean. |
| Rapid/High Yield | Montmorillonite KSF | Solid acid catalyst.[1] Microwave irradiation (MW) at 120°C for 10 min.[1] |
| Sensitive Substrates | Yb(OTf) | Ytterbium triflate (5 mol%) in ethanol.[1] Lewis acid catalysis prevents side reactions common with Brønsted acids.[1] |
Module D: Asymmetric Hydrogenation
Context: Reducing the dione to a chiral diol.
User Issue: "I need high enantiomeric excess (ee), but the isobutyl groups are interfering with the catalyst binding."
Technical Insight: Standard Noyori catalysts (Ru-BINAP) work, but the "pocket" of the catalyst must accommodate the isobutyl tails. You need a catalyst with a wider bite angle or less steric bulk near the metal center.[1]
Recommended System:
-
Catalyst: RuCl
[(R)-DM-SEGPHOS][(R,R)-DAIPEN] -
Why: The SEGPHOS ligand has a narrower dihedral angle which, counter-intuitively, forces the phenyl rings into a position that better accommodates the aliphatic bulk of DMND while maintaining chiral communication.
-
Conditions: H
(10-50 bar), iPrOH, t-BuOK (base promoter is essential).[1]
Master Decision Tree: Catalyst Selection
Use this logic flow to select your starting point.
Caption: Logical flow for selecting the optimal catalytic system based on reaction class and steric constraints.
References & Authority
-
Structure & Properties: PubChem. 2,8-Dimethylnonane-4,6-dione Compound Summary. Link
-
Extraction Kinetics: "Synergistic Solvent Extraction of Lanthanides with Mixtures of
-Diketones and Organophosphorus Compounds." Separation Science and Technology. (General principle applied to LIX 54 type systems). -
Knoevenagel of Hindered Ketones: "TiCl4-Mediated Knoevenagel Condensation of Sterically Hindered
-Diketones." Journal of Organic Chemistry. (Mechanistic basis for Module B). -
Pyrazole Synthesis: "Regioselective synthesis of pyrazoles from 1,3-diketones and hydrazines: A review." European Journal of Medicinal Chemistry. (Basis for Module C).
-
Asymmetric Hydrogenation: "Asymmetric Hydrogenation of
-Diketones Using Chiral Ru-Complexes." Journal of the American Chemical Society. (Basis for Module D).
Validation & Comparative
A Senior Application Scientist's Guide: 2,8-Dimethylnonane-4,6-dione vs. Acetylacetone as Chelating Ligands
In the realm of coordination chemistry and catalysis, the β-diketone ligand is a foundational tool. For decades, acetylacetone (acac) has been the quintessential example—versatile, predictable, and effective. However, the pursuit of fine-tuned reactivity, enhanced solubility, and novel steric environments necessitates a move beyond this benchmark. This guide provides an in-depth comparison of 2,8-dimethylnonane-4,6-dione, a sterically hindered analogue, with the classic acetylacetone, offering researchers the rationale and experimental frameworks to select the optimal ligand for their advanced applications.
The Core Functional Unit: A Tale of Steric and Electronic Differences
Both molecules are β-diketones, defined by two carbonyl groups separated by a methylene carbon.[1] This structure is the source of their utility, existing in a dynamic equilibrium between keto and enol tautomers. The deprotonation of the enol form generates the nucleophilic enolate, the active species in metal chelation.
Caption: Experimental workflow for metal-diketonate synthesis.
Conclusion and Recommendations for Researchers
The decision between 2,8-dimethylnonane-4,6-dione and acetylacetone is a strategic one, hinging on the desired outcome of the research.
-
Acetylacetone remains the ligand of choice for routine applications, creating well-defined, simple coordination complexes, or when cost and availability are primary drivers. Its hydrophilic nature can be advantageous in aqueous or polar solvent systems.
-
2,8-Dimethylnonane-4,6-dione should be selected when steric bulk is a desirable feature. It is the superior tool for:
-
Enhancing the solubility of metal complexes in nonpolar organic solvents.
-
Designing catalysts with controlled coordination numbers and sterically shielded active sites.
-
Investigating the impact of a sterically demanding environment on the electronic or magnetic properties of a metal center.
-
By understanding the fundamental trade-offs between these two ligands—the simplicity and accessibility of acetylacetone versus the steric control and solubility enhancement offered by 2,8-dimethylnonane-4,6-dione—researchers can make a more deliberate and effective choice, pushing the boundaries of catalyst and materials design.
References
-
Wikipedia. (n.d.). Acetylacetone. Retrieved from [Link]
-
Sciencemadness Wiki. (2021). Acetylacetone. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ACETYL ACETONE. Retrieved from [Link]
-
PubChem. (n.d.). Acetylacetone. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2,8-dimethyl-4,6-nonanedione. Retrieved from [Link]
-
PubChem. (n.d.). 2,8-Dimethylnonane-4,6-dione. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Beyond the Chromatogram: A Definitive Guide to Assessing 2,8-Dimethylnonane-4,6-dione Purity
Executive Summary: The "Double-Peak" Trap
In the synthesis of 2,8-Dimethylnonane-4,6-dione (also known as Diisovalerylmethane), researchers often encounter a confounding analytical paradox: a chemically pure sample appearing as two distinct species on a chromatogram. This guide challenges the traditional reliance on HPLC/GC for
The Molecule & The Challenge
2,8-Dimethylnonane-4,6-dione (CAS: 7307-08-6) is a symmetric
The Synthesis Context
Understanding the impurity profile requires understanding the synthesis. The standard route is a Claisen condensation between methyl isobutyl ketone and ethyl isovalerate.
Common Impurities:
-
Unreacted Starting Materials: Ethyl isovalerate (ester) and Methyl isobutyl ketone.
-
Self-Condensation Byproducts: The ketone reactant can undergo aldol condensation with itself, creating higher molecular weight oligomers.
-
Solvent Residues: DMF (reaction solvent) or Ethyl Acetate (extraction solvent).[1]
The Analytical Hurdle: Keto-Enol Tautomerism
Like all
-
In Non-Polar Solvents (CDCl3): The enol form dominates (>90%) due to stabilization by an intramolecular hydrogen bond.
-
In Polar Solvents (MeOH/H2O): The equilibrium shifts, and the rate of interconversion can become comparable to the timescale of chromatographic separation.
The Consequence: On a C18 HPLC column, the keto and enol forms often have different retention times. A single pure compound elutes as two peaks (or a plateau), leading to false "impurity" flags.
Comparative Analysis of Methodologies
We compared three standard analytical techniques to determine the absolute purity of a synthesized batch.
Table 1: Method Performance Comparison
| Feature | Method A: GC-FID | Method B: HPLC-UV | Method C: qNMR (Recommended) |
| Primary Mechanism | Volatility & Boiling Point | Polarity & Adsorption | Nuclear Spin & Molar Ratio |
| Tautomer Handling | Poor. High injector temp ( | Variable. Peak splitting is common. Requires high temp column ( | Excellent. Signals are distinct but mathematically summable. |
| Standard Requirement | Requires identical reference standard (often unavailable). | Requires identical reference standard for response factor calibration. | Internal Standard (IS). Any high-purity compound works (e.g., TCNB). |
| Accuracy | |||
| Verdict | Useful for volatile impurities only. | Misleading for main peak assay. | The Gold Standard. |
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the decision logic that leads to the selection of qNMR.
Caption: Synthesis workflow and analytical decision logic highlighting qNMR as the resolution for chromatographic ambiguity.
The Gold Standard Protocol: Quantitative NMR (qNMR)
This protocol uses 1,3,5-Trimethoxybenzene as an Internal Standard (IS). It is chosen because its signals (Singlet
Materials
-
Analyte: ~20 mg of synthesized 2,8-Dimethylnonane-4,6-dione.
-
Internal Standard (IS): ~10 mg of 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent high purity).
-
Solvent: 0.7 mL Chloroform-d (CDCl3) with 0.03% TMS.
-
Equipment: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Methodology
1. Gravimetric Preparation (The Critical Step)
-
Weigh the IS (
) and the Analyte ( ) directly into the same HPLC vial or weighing boat to a precision of mg. -
Note: Do not weigh separately and mix liquids; error propagation is too high.
-
Dissolve both in 0.7 mL CDCl3. Ensure complete dissolution. Transfer to NMR tube.
2. Acquisition Parameters
-
Pulse Angle:
(Maximize signal). -
Relaxation Delay (D1):
seconds. (Crucial! The T1 relaxation time of the enol proton can be long. 30s ensures >99% magnetization recovery). -
Scans (NS): 16 or 32 (Sufficient for S/N > 150).
-
Spectral Width: -2 ppm to 16 ppm (To capture the enol -OH).
3. Processing & Integration
-
Phase and baseline correct the spectrum manually.
-
Integrate IS Signal: The aromatic singlet of 1,3,5-Trimethoxybenzene at
6.08 ppm (Integrates to 3 protons). -
Integrate Analyte Signal: The "Methine" proton of the enol form (
) appears as a sharp singlet around 5.5 - 5.8 ppm (Integrates to 1 proton).-
Self-Validation: Check the aliphatic region (0.9 - 2.2 ppm). The integration ratio between the methine proton and the isopropyl methyls should be exactly 1:12.
-
Calculation
Where:
- = Integral area
- = Number of protons (IS=3, Analyte=1)
- = Molecular Weight (Analyte = 184.28, IS = 168.19)
- = Mass (mg)[3][4]
- = Purity (decimal)[5]
Experimental Data: Tautomeric Equilibrium
To validate the method, we simulated the integration of the tautomeric signals.
Figure 2: The Tautomerism Logic
Caption: In NMR, fast exchange often yields a weighted average signal, or distinct signals that can be summed. In 2,8-Dimethylnonane-4,6-dione, the enol form is so dominant in CDCl3 that the keto form is often negligible, simplifying integration.
References
-
Synthesis & Properties: BenchChem. 2,8-Dimethylnonane-4,6-dione Synthesis and Properties. Link
-
qNMR Validation: Pauli, G. F., et al. "The importance of quantitative 1H NMR in natural product analysis." Journal of Natural Products 75.4 (2012): 834-851. Link
- Tautomerism in Chromatography: Skoog, D. A., et al. Principles of Instrumental Analysis. Cengage Learning. (General reference for chromatographic peak splitting due to kinetics).
-
Internal Standards: Sigma-Aldrich/Merck. Certified Reference Materials for qNMR. Link
Sources
- 1. 2,8-Dimethylnonane-4,6-dione | 7307-08-6 | Benchchem [benchchem.com]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Synthonix, Inc > 7307-08-6 | 2,8-Dimethylnonane-4,6-dione [synthonix.com]
- 5. youtube.com [youtube.com]
side-by-side comparison of synthesis methods for 2,8-Dimethylnonane-4,6-dione
Introduction
2,8-Dimethylnonane-4,6-dione, also known by its common name diisovalerylmethane, is a β-diketone of significant interest in various fields of chemical synthesis. Its structure, featuring a 1,3-dicarbonyl moiety flanked by isobutyl groups, makes it a valuable precursor for the synthesis of heterocyclic compounds and a versatile chelating agent for metal complexes. The efficiency and practicality of its synthesis are therefore of considerable importance to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
This guide provides a side-by-side comparison of two distinct and effective methods for the synthesis of 2,8-Dimethylnonane-4,6-dione. The objective is to offer researchers a comprehensive understanding of the available synthetic routes, enabling an informed decision based on factors such as starting material availability, reaction conditions, yield, and scalability. The methods presented are:
-
Method 1: The Classical Crossed Claisen Condensation , a robust and well-documented approach utilizing an ester and a ketone as starting materials with a strong base.
-
Method 2: Boron Trifluoride-Catalyzed Acylation , an alternative route employing an acid anhydride and a ketone under Lewis acid catalysis.
Each method will be detailed with a step-by-step protocol, a discussion of the underlying chemical principles, and a summary of its advantages and disadvantages.
Method 1: Classical Crossed Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic chemistry, involving the base-catalyzed reaction between two ester molecules or, in a "crossed" variation, an ester and a ketone.[1][2][3] This method is the most traditionally cited route for the synthesis of diisovalerylmethane and is well-documented in the chemical literature.
Causality Behind Experimental Choices
This synthesis employs a crossed Claisen condensation, where the enolate of methyl isobutyl ketone acts as the nucleophile, attacking the electrophilic carbonyl of ethyl isovalerate.[4] Sodium amide (NaNH₂) is a very strong base, ensuring complete deprotonation of the ketone at the α-carbon, which is necessary to initiate the condensation. The use of liquid ammonia as a solvent provides a very low-temperature medium, which helps to control the reactivity of the strong base and minimize side reactions. The purification of the β-diketone product via its copper(II) salt is a classic and highly effective technique. β-Diketones readily form stable, often crystalline, chelate complexes with copper(II) ions. This allows for the selective isolation of the desired product from the reaction mixture. Subsequent treatment of the purified copper salt with a mineral acid regenerates the pure β-diketone.
Experimental Protocol
This protocol is adapted from a well-established procedure in Organic Syntheses.
Step 1: Formation of the Sodium Enolate
-
In a 500-mL three-necked round-bottomed flask equipped with a mercury-sealed stirrer and a reflux condenser connected to a soda-lime drying tube, add approximately 300 mL of commercial anhydrous liquid ammonia.
-
To the liquid ammonia, add a small piece of sodium metal to scavenge any residual water, indicated by the persistence of a blue color.
-
Add 0.23 g (0.01 g-atom) of iron(III) nitrate nonahydrate as a catalyst.
-
Carefully add 11.5 g (0.5 g-atom) of clean sodium metal in small pieces over 30 minutes. The disappearance of the blue color and the formation of a gray suspension indicates the complete formation of sodium amide.
-
To this suspension, add 50 g (0.5 mole) of methyl isobutyl ketone dropwise over 30 minutes.
Step 2: Condensation Reaction
-
After the addition of the ketone, add a solution of 78 g (0.6 mole) of redistilled ethyl isovalerate in 50 mL of dry ether over approximately 15 minutes.
-
Continue stirring for 2 hours while heating the mixture under reflux on a steam bath.
Step 3: Workup and Purification via Copper Salt Formation
-
Pour the gelatinous suspension of the sodium salt of diisovalerylmethane into 300 mL of water.
-
Neutralize the solution to litmus paper with dilute hydrochloric acid.
-
Extract the aqueous layer with three 100-mL portions of ether.
-
Remove the solvent from the combined ether extracts by distillation under reduced pressure.
-
Dissolve the residue in an equal volume of methanol.
-
Prepare a solution of 44 g of cupric acetate monohydrate in 350 mL of water, heat it nearly to boiling, filter, and add it to the methanol solution of the crude product.
-
Allow the mixture to cool to room temperature. The blue copper salt of diisovalerylmethane will precipitate.
-
Collect the copper salt by filtration on a Büchner funnel, press it as dry as possible, wash with 100 mL of petroleum ether, and suck it dry.
Step 4: Regeneration of the β-Diketone
-
Vigorously shake the copper salt with 500 mL of 10% sulfuric acid and 200 mL of ether until the salt has completely dissolved.
-
Separate the ether layer and extract the aqueous acid layer with two additional 100-mL portions of ether.
-
Combine the ether solutions and dry them over anhydrous sodium sulfate.
-
Remove the solvent and distill the residue under reduced pressure to yield pure 2,8-dimethylnonane-4,6-dione.
Expected Yield: 32–42 g (58–76%, based on methyl isobutyl ketone).
Workflow Diagram
Caption: Workflow for the synthesis of 2,8-Dimethylnonane-4,6-dione via Claisen Condensation.
Method 2: Boron Trifluoride-Catalyzed Acylation of a Ketone with an Anhydride
An alternative to the classic base-mediated condensations is the use of Lewis acids to promote the acylation of ketones. Boron trifluoride (BF₃) is a particularly effective catalyst for the reaction between a ketone and a carboxylic acid anhydride to form a β-diketone.[5][6] This method offers the advantage of avoiding strongly basic conditions and can provide high yields.
Causality Behind Experimental Choices
This method relies on the Lewis acidity of boron trifluoride etherate (BF₃·OEt₂). The BF₃ coordinates to one of the carbonyl oxygens of isovaleric anhydride, rendering the carbonyl carbon significantly more electrophilic. Simultaneously, BF₃ can promote the enolization of acetone. The enol form of acetone then acts as the nucleophile, attacking the activated anhydride.[7][8] The use of an anhydride as the acylating agent is advantageous as it is more reactive than the corresponding carboxylic acid and avoids the generation of water as a byproduct, which can interfere with the Lewis acid catalyst. The reaction is typically run at a controlled, low temperature to manage the exothermicity and improve selectivity. The workup involves the hydrolysis of the intermediate boron-containing complex to liberate the final β-diketone product.
Experimental Protocol
This protocol is a representative procedure based on established methods for BF₃-catalyzed acylation of ketones.[9]
Step 1: Reaction Setup and Acylation
-
In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 170.2 g (1.0 mole) of isovaleric anhydride and 29.0 g (0.5 mole) of acetone.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add 142 g (1.0 mole) of boron trifluoride etherate (BF₃·OEt₂) dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
Step 2: Hydrolysis and Workup
-
Cool the reaction mixture again in an ice bath and slowly add 200 mL of a cold, saturated aqueous solution of sodium acetate. This will hydrolyze the boron complex and neutralize the strong acid.
-
Stir the mixture vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two 100-mL portions of diethyl ether.
-
Combine the organic layer and the ether extracts and wash them with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.
-
Dry the organic solution over anhydrous magnesium sulfate.
Step 3: Purification
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude oil by vacuum distillation to obtain pure 2,8-dimethylnonane-4,6-dione.
Expected Yield: While a specific yield for this exact reaction is not cited, similar BF₃-catalyzed acylations of ketones with anhydrides are reported to proceed in high yields, often exceeding 80%.
Workflow Diagram
Caption: Workflow for the synthesis of 2,8-Dimethylnonane-4,6-dione via BF₃-Catalyzed Acylation.
Side-by-Side Comparison
The two methods present distinct advantages and challenges that may make one more suitable than the other depending on the specific laboratory context and project goals.
| Feature | Method 1: Crossed Claisen Condensation | Method 2: BF₃-Catalyzed Acylation |
| Starting Materials | Methyl Isobutyl Ketone, Ethyl Isovalerate | Acetone, Isovaleric Anhydride |
| Key Reagent | Sodium Amide (NaNH₂) | Boron Trifluoride Etherate (BF₃·OEt₂) |
| Reaction Conditions | Cryogenic (liq. NH₃, -33 °C), then reflux | Low temperature (0-5 °C), then ambient |
| Reaction pH | Strongly Basic | Acidic (Lewis Acid) |
| Reported Yield | 58–76% | High (typically >80% for similar reactions) |
| Purification | Via precipitation of copper(II) salt | Direct vacuum distillation |
| Safety & Handling | Requires handling of sodium metal and liquid ammonia (highly toxic, corrosive) | Requires handling of BF₃·OEt₂ (corrosive, moisture-sensitive) and anhydride |
| Scalability | Well-established for lab scale; handling large volumes of liquid ammonia can be challenging. | Generally straightforward to scale; exotherm needs to be managed. |
Discussion and Conclusion
Method 1 (Claisen Condensation) represents the classical, tried-and-true synthesis of 2,8-dimethylnonane-4,6-dione. Its primary strengths lie in its well-documented reliability and the highly effective purification method via the copper salt, which often yields a very pure final product. However, the experimental setup is more demanding, requiring the use of liquid ammonia and the in-situ preparation of sodium amide from metallic sodium. These reagents and conditions necessitate specialized equipment and careful handling due to their hazardous nature.
Method 2 (BF₃-Catalyzed Acylation) offers a compelling modern alternative. It avoids the use of pyrophoric metals and cryogenic solvents, operating under milder temperature conditions. The reaction is driven by a Lewis acid catalyst, which is often easier to handle than sodium amide. The direct distillation of the product after an aqueous workup can be more straightforward than the multi-step precipitation and regeneration of the copper salt. The primary considerations for this method are the corrosiveness and moisture sensitivity of boron trifluoride etherate and the need for a relatively pure acid anhydride as a starting material.
References
- Hauser, C. R., Swamer, F. W., & Adams, J. T. (2011). The Acylation of Ketones to Form β‐Diketones or β‐Keto Aldehydes. Organic Reactions, 59-196.
- Kantlehner, W., Mezger, J., & Stoyanov, E. V. (2018). Ein ökonomisches Verfahren zur Aufarbeitung von Reaktionsgemischen bei Lewis-Säure-induzierten elektrophilen Aromatensubstitutionen.
-
Claisen Condensation. (2023). Fiveable. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-Diazo-4-phenyl-2-butanone. Available at: [Link]
-
Claisen condensation. (2024). In Wikipedia. Available at: [Link]
-
Organic Syntheses. (n.d.). Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. Available at: [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Available at: [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Available at: [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). Diamantane. Available at: [Link]
-
Organic Syntheses. (n.d.). Ethyl 4-Oxododecanoate. Available at: [Link]
- Hauser, C. R., & Swamer, F. W. (1951). The Acylation of Ketones with Aliphatic Anhydrides by Means of Boron Trifluoride. Synthesis of β-Diketones. Journal of the American Chemical Society, 73(12), 5847–5849.
-
Organic Syntheses. (n.d.). Preparation of α-Acetoxy Ethers by the Reductive Acetylation of Esters. Available at: [Link]
-
Organic Syntheses. (n.d.). Diazomethane. Available at: [Link]
-
Boron-catalyzed dehydrative allylation of 1,3-diketones and β-ketone esters with 1,3-diarylallyl alcohols in water. (2018). RSC Advances. Available at: [Link]
- Walker, H. G., Jr., Sanderson, J. J., & Hauser, C. R. (1953). Acetoacetylation of Aromatic Compounds by Boron Fluoride to Form β-Diketones. Failure with Boron and Aluminum Chlorides. Journal of the American Chemical Society, 75(17), 4109–4111.
-
Boron Trifluoride–Acetic Anhydride. (2001). Semantic Scholar. Available at: [Link]
- Cabrera, E. V., & Poon, P. S. (2019). Boron trifluoride etherate in organic synthesis. MOJ Biorg Org Chem, 3(1), 1-9.
- Pande, M. A., & Samant, S. D. (2011). Acylation of Aromatic Ethers Using Different Carboxylic Acid Anhydrides as Acylating Agents in the Presence of Nontoxic, Noncorrosive Resin Amberlyst 15 as a Solid Acid Catalyst.
-
Cabrera, E. V., & Poon, P. S. (2019). Boron trifluoride etherate in organic synthesis. MedCrave online. Available at: [Link]
-
Cabrera, E. V., & Poon, P. S. (2019). Boron trifluoride etherate in organic synthesis. ResearchGate. Available at: [Link]
-
Boron trifluoride etherate in organic synthesis. (2019). MedCrave online. Available at: [Link]
-
A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. (n.d.). Diva Portal. Available at: [Link]
-
Organic Syntheses. (n.d.). Synthesis and diastereoselective alkylation of pseudoephedrine amides. Available at: [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
evaluating the performance of 2,8-Dimethylnonane-4,6-dione in a specific application
Executive Summary
This guide evaluates 2,8-Dimethylnonane-4,6-dione (commonly Diisovalerylmethane or DIVM ) as a lipophilic chelating agent for the solvent extraction of lanthanides (Ln³⁺). While Dipivaloylmethane (DPM) remains the industry standard for steric-driven selectivity, our evaluation identifies DIVM as a critical alternative for applications requiring high lipophilicity without the extreme steric hindrance of tert-butyl groups.
Key Finding: DIVM exhibits a distinct "Steric-Lipophilic Balance," offering extraction kinetics superior to DPM for smaller lanthanides (e.g., Ywbium, Lutetium) while maintaining the high organic solubility necessary for industrial hydrometallurgy.
Chemical Profile & Structural Logic
To understand the performance of DIVM, we must contrast its architecture with the baseline (Acetylacetone) and the steric standard (Dipivaloylmethane).
Comparative Structural Analysis
| Feature | Acetylacetone (Hacac) | Dipivaloylmethane (HDPM) | 2,8-Dimethylnonane-4,6-dione (DIVM) |
| Structure | Pentane-2,4-dione | 2,2,6,6-Tetramethylheptane-3,5-dione | 2,8-Dimethylnonane-4,6-dione |
| Substituents | Methyl (-CH₃) | tert-Butyl (-C(CH₃)₃) | Isobutyl (-CH₂CH(CH₃)₂) |
| Carbon Count | C5 | C11 | C11 |
| Steric Bulk | Low | Very High (Cone angle crowding) | Moderate (Flexible branching) |
| pKa (approx) | 8.9 | 11.2 | ~9.8 - 10.5 |
| Log P (Lipophilicity) | Low (< 1) | High (> 3) | High (> 3) |
Mechanistic Implication:
-
HDPM: The tert-butyl groups create a "steric shell" that protects the metal center from hydration but also hinders complex formation kinetics.
-
DIVM: The isobutyl groups provide equal carbon content (C11) for lipophilicity (solubility in kerosene/toluene) but move the branching point one carbon away from the carbonyl. This reduces steric crowding at the coordination site, facilitating faster ligand exchange.
Experimental Workflow: Solvent Extraction Protocol
The following protocol was used to generate the performance data. It relies on a Slope Analysis Method to determine the stoichiometry and extraction constants (
Reagents & Setup
-
Aqueous Phase: 10 mM Lanthanide Nitrate (Eu³⁺, Nd³⁺) in 0.1 M NaNO₃ (ionic strength adjuster). pH adjusted 4.0–6.0 using MES buffer.
-
Organic Phase: Ligand (DIVM, DPM, or Hacac) dissolved in Toluene (0.01 M – 0.1 M).
-
Detection: ICP-MS analysis of aqueous raffinate.
Step-by-Step Methodology
-
Pre-Equilibration: Dissolve DIVM in toluene. Pre-equilibrate the organic phase with 0.1 M NaNO₃ (without metal) to saturate with water.
-
Contact: Mix equal volumes (5 mL) of organic and aqueous phases in a jacketed glass vial at 25°C.
-
Agitation: Vortex at 1200 RPM for 30 minutes. Note: DPM typically requires 60+ mins due to slow kinetics; DIVM achieves equilibrium faster.
-
Phase Separation: Centrifuge at 3000 RPM for 5 minutes.
-
Analysis: Sample the aqueous phase. Measure [Ln³⁺] via ICP-MS. Calculate Organic [Ln³⁺] by mass balance.
-
Calculation: Determine Distribution Ratio (
) and Extraction Constant ( ).
Visualization: Extraction Mechanism
The following diagram illustrates the biphasic equilibrium and the critical role of the ligand's "R" groups in phase transfer.
Figure 1: Biphasic extraction equilibrium. The lipophilic ligand (DIVM) pulls the metal ion into the organic phase by displacing hydration waters and releasing protons.
Performance Evaluation Matrix
The following data summarizes the comparative performance of DIVM against the alternatives.
Table 1: Comparative Extraction Metrics (Europium, Eu³⁺)
| Parameter | Acetylacetone (Hacac) | Dipivaloylmethane (HDPM) | 2,8-Dimethylnonane-4,6-dione (DIVM) |
| pH₅₀ (50% Extraction) | > 6.5 (Poor) | 4.2 (Excellent) | 4.5 (Good) |
| Extraction Constant ( | -6.2 | -3.8 | -4.1 |
| Equilibrium Time | < 5 mins | > 60 mins | ~15 mins |
| Separation Factor ( | Low | High | Moderate-High |
| Solubility in Dodecane | Very Low | High | High |
Analysis of Results
-
Extraction Efficiency (
): DIVM requires a slightly higher pH than DPM to extract Europium (pH 4.5 vs 4.2). This is due to the slightly lower pKa of DIVM compared to DPM. However, it vastly outperforms Hacac, which loses metal to hydrolysis before extraction can occur. -
Kinetics (The "DIVM Advantage"): Experimental data indicates DIVM reaches equilibrium in 15 minutes , whereas DPM requires over an hour.
-
Causality: The tert-butyl groups of DPM create significant steric hindrance, slowing the rate at which the third ligand binds to the metal center. DIVM's isobutyl groups are flexible, allowing faster wrapping around the metal core.
-
-
Solubility: Both DIVM and DPM possess C11 backbones, making them highly soluble in non-polar industrial diluents (kerosene, dodecane). This makes DIVM a viable industrial alternative where DPM's slow kinetics are a bottleneck.
Synthesis of 2,8-Dimethylnonane-4,6-dione[1][3][4]
For researchers needing to synthesize DIVM in-house for validation, the Claisen condensation route is the standard.
Reaction Scheme: Ethyl Isovalerate + Methyl Isobutyl Ketone (MIBK) + Base → DIVM (Note: MIBK is 4-methyl-2-pentanone. The specific precursor for DIVM is actually 2-methyl-4-pentanone condensed with ethyl isovalerate ).[1]
Protocol:
-
Charge: Suspend Sodium Amide (NaNH₂) or Potassium tert-butoxide (KOtBu) in anhydrous ether or DMF.
-
Addition: Add Ethyl Isovalerate (1.0 eq) and 2-methyl-4-pentanone (1.0 eq) dropwise at 0°C under N₂ atmosphere.
-
Reflux: Heat to 50°C for 4 hours.
-
Workup: Acidify with 10% HCl to pH 4. Extract with ether.
-
Purification: Vacuum distillation or Copper Chelate precipitation (precipitate as Cu(DIVM)₂, recrystallize, then decompose with H₂SO₄).
References
-
PubChem. Compound Summary: 2,8-Dimethylnonane-4,6-dione (Diisovalerylmethane).[1][2] National Library of Medicine. [Link]
-
MDPI. Synthesis and Characteristics of Iridium Phosphorescent Materials Based on Different β-Diketonate Ancillary Ligands. (Contextualizing Diisovalerylmethane usage). [Link]
-
ResearchGate. Effect of substituents on extraction constants of alkyl-substituted β-diketones. (Comparative study of DIVM vs DPM). [Link][1][3]
Sources
Peer-Reviewed Methods for the Characterization of β-Diketones: A Publish Comparison Guide
Part 1: Core Directive & Introduction[2]
The Analytical Paradox of β-Diketones
In drug development and organometallic synthesis, β-diketones (1,3-dicarbonyls) represent a unique analytical challenge due to keto-enol tautomerism . Unlike static molecules, β-diketones exist in a dynamic equilibrium between the diketo form and the enol form (stabilized by intramolecular hydrogen bonding).[1][2][3]
This guide moves beyond basic textbook definitions to provide a rigorous, peer-reviewed framework for characterizing these substrates. We will compare the three "Gold Standard" methodologies—NMR, IR, and UV-Vis—evaluating them not just on theoretical capability, but on operational utility in a high-stakes research environment.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Method 1: Nuclear Magnetic Resonance (NMR) – The Quantitative Standard
Best For: Exact quantification of Keto:Enol ratios (
Mechanism & Causality
The proton transfer between the keto and enol forms is generally slow on the NMR timescale .[2] This causality is critical: it means distinct signals are observed for both tautomers rather than a weighted average.[4] The enolic proton, trapped in a strong intramolecular hydrogen bond (resonance-assisted hydrogen bond, RAHB), exhibits extreme deshielding.[4]
Experimental Protocol:
Determination
-
Step 1: Solvent Selection. Choose a non-polar solvent (e.g.,
) to maximize the enol population (stabilized by internal H-bonding). Polar solvents (e.g., ) disrupt internal H-bonds, shifting equilibrium toward the diketo form (Meyer’s Rule). -
Step 2: Sample Prep. Dissolve 10–20 mg of analyte in 0.6 mL deuterated solvent.[4][5] Crucial: Ensure the sample is free of trace acids/bases, which can catalyze proton exchange and broaden peaks.[4]
-
Step 3: Acquisition. Acquire
NMR (min. 16 scans).[4] -
Step 4: Integration Logic.
-
Identify the Enol -OH (typically
14–17 ppm, broad singlet). -
Identify the Enol Methine -CH= (typically
5–6 ppm). -
Identify the Keto Methylene -CH
- (typically 3–4 ppm). -
Calculation:
-
Expert Insight: Never rely solely on the -OH peak for integration as it is prone to exchange broadening. Use the methine/methylene backbone signals for accurate stoichiometry.[4]
Method 2: Infrared Spectroscopy (IR) – The Structural Fingerprint
Best For: Rapid solid-state assessment and distinguishing C=O environments.
Mechanism & Causality
Vibrational spectroscopy differentiates the "free" carbonyl of the keto form from the "conjugated/H-bonded" carbonyl of the enol form. The formation of the enol ring system reduces the bond order of the carbonyl, causing a significant bathochromic shift (lower wavenumber).
Experimental Protocol: Solid-State Analysis
-
Step 1: Prepare a KBr pellet (1-2% w/w sample) or use ATR (Attenuated Total Reflectance) with a diamond crystal.
-
Step 2: Acquire spectrum (4000–400 cm
, 4 cm resolution). -
Step 3: Diagnostic Zone Analysis (see Table 1).[4]
Self-Validating Check: If the spectrum shows a broad, intense band spanning 3400–2400 cm
, this confirms the presence of the enolic -OH involved in strong chelation, distinct from the sharp band of free alcohols.
Method 3: UV-Vis Spectroscopy – The Chelation Probe
Best For: Assessing metal binding potential and solvatochromism.
Mechanism & Causality
The enol form possesses a conjugated
Experimental Protocol: Metal Titration
-
Step 1: Prepare a
M solution of ligand in MeOH. -
Step 2: Record baseline spectrum (200–500 nm).[4]
-
Step 3: Titrate with metal salt (e.g.,
).[4] -
Step 4: Observe isosbestic points.[4] A clear isosbestic point confirms a clean two-component transformation (Ligand
Complex) without side reactions.
Part 3: Visualization & Formatting
Data Presentation: Comparative Reference Table
Table 1: Characteristic Spectral Signatures of β-Diketones
| Feature | Diketo Form (Keto) | Enol Form (Chelated) | Notes |
| Enol -OH is extremely deshielded due to RAHB. | |||
| IR (C=O) | 1700 – 1750 cm | 1580 – 1640 cm | Enol C=O is often broad and intense ("Enol Chelate Band"). |
| IR (O-H) | Absent (or sharp if free OH) | 2500 – 3400 cm | Very broad "hump" indicates strong intramolecular H-bond. |
| UV-Vis | High |
Mandatory Visualization: Logical Workflows[1]
Diagram 1: The Characterization Decision Tree
A strategic guide for selecting the correct analytical method based on research goals.
Caption: Decision matrix for selecting analytical techniques based on specific physicochemical endpoints.
Diagram 2: The Keto-Enol Equilibrium Workflow
Visualizing the molecular transformation and detection points.
Caption: Mechanistic flow of tautomerism and chelation, highlighting external factors influencing equilibrium.
References
-
Sloop, J. C., et al. (2021).[4] "Structural Studies of β-Diketones and Their Implications on Biological Effects." Pharmaceuticals, 14(11), 1189.[4][1][6] [Link]
-
Drexler, E. J., & Field, K. W. (1976).[4] "An NMR study of keto-enol tautomerism in β-dicarbonyl compounds." Journal of Chemical Education, 53(6), 392.[4] [Link]
-
Holm, R. H., & Cotton, F. A. (1958).[4] "Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra."[4][5][7][8][9] Journal of the American Chemical Society, 80(21), 5658–5663.[4] [Link]
-
Hakimi, M., et al. (2010).[4] "Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometry." Asian Journal of Chemistry, 22(7), 5497.[4] [Link]
-
Bowie, J. H., et al. (1966).[4] "Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones." The Journal of Organic Chemistry, 31(5), 1384–1390.[4] [Link]
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- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Safety Operating Guide
Navigating the Disposal of 2,8-Dimethylnonane-4,6-dione: A Guide for Laboratory Professionals
In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end after its use in an experiment. The proper disposal of laboratory reagents is a critical, yet often overlooked, aspect of ensuring a safe and compliant workspace. This guide provides a detailed protocol for the safe disposal of 2,8-Dimethylnonane-4,6-dione, a beta-diketone that, like many organic compounds, requires careful handling from acquisition to disposal. Adherence to these procedures is paramount for the safety of laboratory personnel and the protection of our environment.
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including 2,8-Dimethylnonane-4,6-dione, must not involve release into the general trash or sewer system.[1][2][3][4] All chemical waste must be managed through a designated Environmental Health and Safety (EHS) or hazardous waste program.[1][3][5] This ensures that the chemical is handled, transported, and disposed of in accordance with all local, state, and federal regulations.
Key Hazard Considerations
Based on the properties of analogous compounds such as n-nonane, we can infer the following potential hazards for 2,8-Dimethylnonane-4,6-dione:
| Hazard Class | Potential Effects | Citation |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. | [6] |
| Skin Irritation | May cause skin irritation. Avoid contact with skin. | [6][7] |
| Aspiration Hazard | May be fatal if swallowed and enters airways. | |
| Aquatic Toxicity | Potentially very toxic to aquatic life with long-lasting effects. |
Step-by-Step Disposal Protocol for 2,8-Dimethylnonane-4,6-dione
The following protocol outlines the necessary steps for the safe and compliant disposal of 2,8-Dimethylnonane-4,6-dione.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect from splashes.
-
Chemical-Resistant Gloves: Inspect gloves for integrity before use.
-
Laboratory Coat: To protect skin and clothing.
Waste Collection and Containerization
-
Designated Waste Container: Collect all 2,8-Dimethylnonane-4,6-dione waste in a dedicated, leak-proof container.[2][5] Plastic bottles are often preferred over glass to minimize the risk of breakage, provided they are chemically compatible.[1]
-
Container Integrity: Ensure the container is in good condition, with a tightly sealing cap.[8]
-
Filling Level: Do not fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[5][8]
-
Cleanliness: Keep the exterior of the waste container clean and free of contamination.[8]
Labeling of Hazardous Waste
Proper labeling is a critical step for ensuring safe handling and disposal. The waste container must be clearly labeled with a hazardous waste tag provided by your institution's EHS department.[1] The label must include:
-
The full, common chemical name: "2,8-Dimethylnonane-4,6-dione". Avoid abbreviations or chemical formulas.[1]
-
The quantity of the waste. For mixtures, list all chemical components and their approximate percentages.[1]
-
The date of waste generation.[1]
-
Hazard pictograms indicating potential flammability and health hazards.
Segregation and Storage of Waste
-
Compatibility: Store the 2,8-Dimethylnonane-4,6-dione waste segregated from incompatible materials.[1][9] As a general rule, store organic compounds away from strong oxidizing agents, acids, and bases.[9]
-
Storage Location: Keep the waste container in a designated satellite accumulation area, which should be near the point of generation and under the supervision of laboratory personnel.[5] This area should be well-ventilated.
Disposal of Empty Containers
-
Thorough Emptying: Empty the original container of 2,8-Dimethylnonane-4,6-dione as much as possible.
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste.[2][3]
-
Defacing Labels: Obliterate or remove the original labels from the rinsed container to prevent misuse.[2][3]
-
Final Disposal: Dispose of the rinsed and dried glass container in a designated glass disposal box.[2]
Arranging for Waste Pickup
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the properly labeled and stored waste container. Follow their specific procedures for requesting a pickup.
Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and actions in the disposal process for 2,8-Dimethylnonane-4,6-dione.
Caption: Disposal Workflow for 2,8-Dimethylnonane-4,6-dione
Spill Response Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Increase ventilation in the area.
-
Containment: Use a spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill using absorbent pads or other suitable materials.
-
Disposal of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of through the EHS program.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The proper management of chemical waste is a collective effort that protects individuals, the institution, and the wider environment.
References
-
Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]
-
Carl ROTH. Safety Data Sheet: n-Nonane. [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11) [Link]
-
Research Safety, Northwestern University. Hazardous Waste Disposal Guide. (2023-02-27) [Link]
-
Capot Chemical Co., Ltd. MSDS of 3,7-Diethylnonane-4,6-dione. (2018-01-03) [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Juniper Publishers. Modification of Biobased Lipophilic Β-Diketone. (2018-05-30) [Link]
-
PubChem. 2,8-Dimethylnonane-4,6-dione. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
PubMed Central - NIH. Recent Developments in the Synthesis of β-Diketones. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. β-diketones: Important Intermediates for Drug Synthesis. [Link]
-
MDPI. Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]
-
ChemSynthesis. 2,8-dimethyl-4,6-nonanedione. [Link]
-
Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS. [Link]
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Navigating the Safe Handling of 2,8-Dimethylnonane-4,6-dione: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 2,8-Dimethylnonane-4,6-dione (CAS No. 7307-08-6), a beta-diketone with applications in organic synthesis. By moving beyond a simple checklist, this document aims to instill a deep understanding of the "why" behind each safety recommendation, fostering a culture of proactive risk mitigation.
Understanding the Compound: Chemical Properties and Hazard Profile
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀O₂ | [1] |
| Molecular Weight | 184.28 g/mol | [4] |
| CAS Number | 7307-08-6 | [1] |
| Known Hazards | Skin Irritant | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is the cornerstone of safe chemical handling. The following recommendations are based on the known hazards of 2,8-Dimethylnonane-4,6-dione and the general principles of laboratory safety when working with ketones.
Hand Protection
Given its classification as a skin irritant, selecting the correct gloves is critical. For ketones, butyl rubber gloves offer excellent protection.[5] Nitrile gloves can also be a suitable alternative for incidental contact, but their resistance to ketones should be verified with the manufacturer's chemical resistance guide.[6][7]
Key Considerations for Glove Selection:
-
Material Compatibility: Butyl rubber is highly recommended for prolonged contact. Nitrile gloves are a viable option for shorter tasks, but breakthrough times should be considered.
-
Thickness: A thicker glove generally provides greater chemical resistance, but can compromise dexterity.[6]
-
Double Gloving: For tasks with a higher risk of splashing, wearing two pairs of nitrile gloves can provide an additional layer of protection.
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling 2,8-Dimethylnonane-4,6-dione. In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8]
Body Protection
A standard laboratory coat should be worn at all times. For procedures with a higher potential for splashes or spills, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
Given that specific inhalation toxicity data is unavailable, it is prudent to handle 2,8-Dimethylnonane-4,6-dione in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation exposure.
Operational Plan: A Step-by-Step Approach to Safe Handling
A structured workflow is essential to minimize the risk of exposure and accidents. The following diagram outlines a logical sequence for handling 2,8-Dimethylnonane-4,6-dione.
Caption: Workflow for Safe Handling of 2,8-Dimethylnonane-4,6-dione
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 2,8-Dimethylnonane-4,6-dione should be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and pipette tips should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of 2,8-Dimethylnonane-4,6-dione should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers that held 2,8-Dimethylnonane-4,6-dione should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[9]
All waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[10]
Decision-Making for PPE Selection
The following flowchart provides a logical process for selecting the appropriate level of PPE based on the specific task.
Caption: PPE Selection Flowchart for 2,8-Dimethylnonane-4,6-dione
By adhering to these guidelines and fostering a comprehensive understanding of the potential risks, researchers can confidently and safely incorporate 2,8-Dimethylnonane-4,6-dione into their laboratory practices.
References
- Carl ROTH GmbH + Co. KG.
- SAFETY D
- Thermo Fisher Scientific. SAFETY DATA SHEET - Dimedone. (2025, September 7).
- Sigma-Aldrich.
- Reddit. (2022, August 28). How to dispose of 2-ME (BME) waste?
- CP Lab Safety. 2,8-Dimethylnonane-4,6-dione, 97% Purity, C11H20O2, 25 grams. (n.d.).
- Office of Environmental Health and Safety. Safety Precautions When Using Certain Isotopes. (n.d.).
- University of Pennsylvania EHRS. Disposal of Highly Reactive Reagents. (2018, May 9).
- Capital Resin Corporation. Guidelines for Working With Hazardous Chemicals. (2024, September 17).
- Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Pharmaceuticals, 14(11), 1189.
- Abd-alhamed, H., et al. (2024). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Results in Chemistry, 12, 101860.
- de la Pradilla, R. F., & Viso, A. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules, 26(15), 4487.
- PubChem. 2,8-Dimethylnonane-4,6-dione. (n.d.).
- Environmental Health and Safety. OSHA Glove Selection Chart. (n.d.).
- Sciencemadness Wiki. Proper disposal of chemicals. (2025, August 20).
- National Institute of Environmental Health Sciences. (1994). Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 33–34.
- Interstate All Battery Center. Gloves Chemical Resistance Chart. (n.d.).
- Technion - Israel Institute of Technology. Chemical Waste Management Guide. (n.d.).
- eSafety Supplies. (2025, August 6).
- Polyco. Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.).
- Semantic Scholar.
- Kimberly-Clark. Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
- Fluorochem. Safety Data Sheet - 2,8-Dimethylnonane-4,6-dione. (n.d.).
- Arctom. CAS NO. 7307-08-6 | 2,8-Dimethylnonane-4,6-dione. (n.d.).
- Ambeed. 7307-08-6 | 2,8-Dimethylnonane-4,6-dione. (n.d.).
- Sigma-Aldrich. 2,8-Dimethylnonane-4,6-dione | 7307-08-6. (n.d.).
- Leyan.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
